molecular formula C8H7IO B162295 5-Iodo-2,3-dihydrobenzofuran CAS No. 132464-84-7

5-Iodo-2,3-dihydrobenzofuran

Cat. No.: B162295
CAS No.: 132464-84-7
M. Wt: 246.04 g/mol
InChI Key: BSLVNOLUEJOXMR-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydrobenzofuran is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and organic synthesis. The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds and natural products with documented anti-inflammatory, antioxidant, antitumor, and central nervous system (CNS) activities . The iodine atom at the 5-position makes this compound an exceptionally versatile synthetic intermediate. It serves as a handle for modern transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to efficiently introduce diverse carbon- and heteroatom-based functional groups to the core structure . This enables the rapid exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, analogous iodinated 2,3-dihydrobenzofuran intermediates have been used to synthesize novel histamine H3 and H4 receptor antagonists with anti-inflammatory potential, as well as other pharmacologically relevant molecules . This product is intended for research purposes as a key starting material or intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVNOLUEJOXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371150
Record name 5-Iodo-2,3-dihydrobenzofuran
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Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132464-84-7
Record name 2,3-Dihydro-5-iodobenzofuran
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Record name 5-Iodo-2,3-dihydrobenzofuran
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Iodo-2,3-dihydrobenzofuran

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a wide array of biologically active natural products and pharmaceutical agents. The introduction of an iodine atom at the C5 position of this nucleus offers a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the synthesis of diverse and complex molecular architectures. This makes this compound a key intermediate for drug discovery and development programs.

Synthetic Strategy: Direct Iodination of 2,3-Dihydrobenzofuran

The most direct and efficient route to this compound is the electrophilic aromatic substitution of the parent heterocycle, 2,3-dihydrobenzofuran. The ether oxygen of the dihydrofuran ring is an activating group, directing electrophilic substitution to the para-position (C5) of the benzene ring. Several iodinating agents can be employed for this transformation; however, a particularly effective and regioselective method utilizes a combination of mercury(II) oxide and iodine.[1] This method proceeds under neutral and mild conditions, offering a significant advantage over harsher, more acidic methods that could lead to side reactions or decomposition of the starting material.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The HgO-I₂ reagent generates an electrophilic iodine species in situ. The electron-rich aromatic ring of 2,3-dihydrobenzofuran then attacks this electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired this compound.

Reaction_Mechanism 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Sigma_Complex Sigma Complex (Arenium Ion) 2,3-Dihydrobenzofuran->Sigma_Complex Electrophilic Attack Electrophilic_Iodine I+ Electrophilic_Iodine->Sigma_Complex This compound This compound Sigma_Complex->this compound Deprotonation

Caption: Electrophilic Aromatic Substitution Mechanism for the Iodination of 2,3-Dihydrobenzofuran.

Experimental Protocol: Synthesis of this compound

The following protocol is a general procedure based on the work of Orito et al. for the direct iodination of benzocyclic compounds.[1]

Materials:

  • 2,3-Dihydrobenzofuran

  • Mercury(II) Oxide (HgO)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of mercury(II) oxide (0.5-3 equivalents) and iodine (1-3 equivalents) in dichloromethane, add a solution of 2,3-dihydrobenzofuran (1 equivalent) in dichloromethane.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove any precipitates.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or distillation to yield this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reagents 2,3-Dihydrobenzofuran HgO, I₂ in CH₂Cl₂ Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Filtration Filter Precipitates Reaction->Filtration Washing Wash with Water Filtration->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Crystallization or Distillation Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General Experimental Workflow for the Synthesis of this compound.

Characterization Data

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₈H₇IO[2]
Molecular Weight 246.05 g/mol [2]
Appearance Solid[2]
CAS Number 132464-84-7[2]
¹H NMR (CDCl₃) Predicted values based on analogous structures: δ 7.4-7.5 (m, 2H, Ar-H), 6.6-6.7 (d, 1H, Ar-H), 4.5-4.6 (t, 2H, O-CH₂), 3.1-3.2 (t, 2H, Ar-CH₂)
¹³C NMR (CDCl₃) Predicted values based on analogous structures: δ 159-160 (C-O), 138-139 (C-I), 135-136 (Ar-CH), 129-130 (Ar-CH), 110-111 (Ar-CH), 82-83 (C-I), 71-72 (O-CH₂), 29-30 (Ar-CH₂)
Mass Spectrum (EI) m/z 246 (M⁺), 119 (M⁺ - I)

Alternative Synthetic Routes

While direct iodination is a highly efficient method, alternative strategies can also be employed for the synthesis of this compound. These routes may be advantageous in specific contexts, such as the availability of starting materials or the need for specific substitution patterns.

  • Cyclization of an Iodinated Precursor: This approach involves the synthesis of a suitable acyclic precursor already containing the iodine atom, followed by a cyclization reaction to form the dihydrobenzofuran ring. For instance, the reaction of 4-iodophenol with a suitable three-carbon synthon, followed by an intramolecular cyclization, could yield the target molecule.

  • Iodination using other reagents: While the HgO-I₂ system is effective, other iodinating reagents such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA) could also be explored for the direct iodination of 2,3-dihydrobenzofuran.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound, a key intermediate in synthetic organic and medicinal chemistry. The direct iodination of 2,3-dihydrobenzofuran using a mercury(II) oxide-iodine reagent provides a regioselective and mild route to the desired product. The provided experimental framework and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules and functional materials.

References

  • Kobayashi, K., Shik, K., et al. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 549.
  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine.
  • PubChem. (n.d.). 5-iodo-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2005). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Larrosa, I., et al. (2015). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
  • Chen, Y., et al. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes.
  • Bhatti, H. A., et al. (2015). Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. European Journal of Chemistry, 6(3), 305-313.
  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • Chang, M.-Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1149-1157.
  • ResearchGate. (n.d.). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Retrieved from [Link]

  • Wang, B., et al. (2014). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 12(30), 5586-5590.
  • Chen, J., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1133.
  • Nicewicz, D. A., et al. (2011). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Journal of the American Chemical Society, 133(42), 16901-16904.
  • Dapkekar, A. B., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 11(5).
  • ResearchGate. (n.d.). A Facile Synthesis of 1,3-Dihydro- isobenzofurans Using Iodocylization of 2-Vinylbenzyl Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • de Lira, B. F., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.
  • MedCrave. (2017, December 29). Benzofuran synthesis through iodocyclization reactions: recent advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Iodination of Polyalkylbenzenes: Iododurene. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodobenzofuran-2(3H)-one. Retrieved from [Link]

  • Larionov, E., et al. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 86(15), 10291-10297.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289). Retrieved from [Link]

  • Larionov, E., et al. (2015). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Organic Letters, 17(15), 3734-3737.
  • Larionov, E., et al. (2019). Diastereoselective Trans 2, 3-Dihydrobenzofuran Derivatives: Iodine Catalyzed, Aqueous Mediated Tandem Synthesis. ChemistrySelect, 4(33), 9699-9703.
  • Larionov, E., et al. (2021).

Sources

A Comprehensive Technical Guide to the Characterization of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar geometry and favorable drug-like properties make it an attractive platform for the design of novel therapeutic agents, including potential inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer.[2][3]

This guide focuses on 5-Iodo-2,3-dihydrobenzofuran , a key intermediate for drug development professionals. The introduction of an iodine atom at the C-5 position of the benzofuran ring is a strategic synthetic choice. This halogen serves as a versatile "synthetic handle," enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic and efficient elaboration of the core structure, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Understanding the precise characterization of this foundational building block is paramount for ensuring the integrity and success of subsequent synthetic campaigns.

This document provides a detailed technical overview of the physicochemical properties, synthesis, purification, and comprehensive spectroscopic characterization of this compound. It is designed to equip researchers and scientists with the field-proven insights necessary to confidently utilize this valuable intermediate in their research and development endeavors.

Section 2: Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards is the first step in the effective laboratory use of any chemical intermediate.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 132464-84-7[4]
Molecular Formula C₈H₇IO[4]
Molecular Weight 246.05 g/mol [4]
Appearance Solid[4]
Melting Point 62-65 °C
Boiling Point 275.5 °C
Density 1.869 g/cm³
Flash Point 120.4 °C
InChIKey BSLVNOLUEJOXMR-UHFFFAOYSA-N[4]
SMILES Ic1cc2c(cc1)OCC2[4]
Safety and Handling

This compound is classified as hazardous. Adherence to appropriate safety protocols is mandatory.

Hazard CategoryGHS ClassificationPrecautionary Advice
Acute Toxicity Acute Tox. 4, Oral (H302: Harmful if swallowed)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]
Skin Irritation Irritant (H315: Causes skin irritation)Wear protective gloves, protective clothing, and eye protection.
Eye Irritation Irritant (H319: Causes serious eye irritation)Wear eye protection/face protection.
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)Use only outdoors or in a well-ventilated area. Avoid breathing dust.
Aquatic Hazard Aquatic Chronic 3 (H412: Harmful to aquatic life with long lasting effects)P273: Avoid release to the environment.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. This compound is classified under Storage Class 11 (Combustible Solids).[4]

Section 3: Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the direct electrophilic iodination of the parent heterocycle, 2,3-dihydrobenzofuran. The electron-rich nature of the aromatic ring directs iodination preferentially to the para position relative to the activating ether group.

Representative Synthesis Protocol: Direct Iodination

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

  • 2,3-Dihydrobenzofuran

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography to yield the pure this compound.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 98:2 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.

  • Elution: Elute the column with the hexane/ethyl acetate mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined fractions under reduced pressure to afford this compound as a solid.

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

cluster_synthesis Synthesis cluster_purification Purification start 2,3-Dihydrobenzofuran + NIS in Acetonitrile reaction Stir at Room Temp (2-4 hours) start->reaction workup Quench (Na₂S₂O₃) Wash (NaHCO₃, Brine) Dry (MgSO₄) reaction->workup crude Crude Product workup->crude chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) crude->chromatography analysis TLC Analysis & Fraction Pooling chromatography->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the synthesis and purification of this compound.

Section 4: Structural Elucidation and Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, a definitive characterization can be predicted based on established principles of spectroscopy and analysis of analogous structures. The following data represents the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The proton spectrum is defined by two distinct regions: the aromatic region, showing signals for the three protons on the benzene ring, and the aliphatic region, corresponding to the four protons of the dihydrofuran ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-7~7.35dJ ≈ 2.0Doublet due to meta-coupling with H-6. Deshielded by proximity to the ether oxygen.
H-6~7.25ddJ ≈ 8.4, 2.0Doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7.
H-4~6.65dJ ≈ 8.4Doublet due to ortho-coupling with H-6. Shielded by the ortho-ether group.
H-2 (CH₂)~4.55tJ ≈ 8.8Triplet due to coupling with the two H-3 protons. Deshielded by the adjacent oxygen atom.
H-3 (CH₂)~3.20tJ ≈ 8.8Triplet due to coupling with the two H-2 protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C spectrum will show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The chemical shifts are predicted based on the known spectrum of 2,3-dihydrobenzofuran and the substituent effects of iodine.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-7a~160.0Quaternary aromatic carbon attached to oxygen.
C-3a~129.5Quaternary aromatic carbon.
C-6~138.0Aromatic CH ortho to the iodine atom.
C-4~132.0Aromatic CH meta to the iodine atom.
C-7~111.0Aromatic CH ortho to the ether oxygen.
C-5~82.0Aromatic carbon directly bonded to iodine (ipso-carbon), significantly shielded.
C-2~71.5Aliphatic CH₂ bonded to oxygen.
C-3~29.5Aliphatic CH₂.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • The GC will separate the compound from any residual impurities before it enters the mass spectrometer.

Predicted Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 246 , corresponding to the molecular weight of C₈H₇IO.

  • Key Fragments: The most characteristic fragmentation will be the loss of the iodine atom, which is a good leaving group.

    • [M - I]⁺: A major peak is expected at m/z 119 (246 - 127), corresponding to the stable 2,3-dihydrobenzofuran cation.

    • [M - C₂H₄]⁺ (Retro-Diels-Alder): A peak may be observed at m/z 218 from the loss of ethylene from the dihydrofuran ring.

M [C₈H₇IO]⁺˙ m/z = 246 (Molecular Ion) M_minus_I [C₈H₇O]⁺ m/z = 119 M->M_minus_I - I• M_minus_C2H4 [C₆H₅IO]⁺˙ m/z = 218 M->M_minus_C2H4 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for ATR-IR Analysis:

  • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H (CH₂)
1600-1450C=C StretchAromatic Ring
1250-1200C-O StretchAryl-Alkyl Ether (asymmetric)
~1050C-O StretchAryl-Alkyl Ether (symmetric)
600-500C-I StretchCarbon-Iodine Bond

Section 5: Chemical Reactivity and Synthetic Utility

The true value of this compound for drug development professionals lies in its reactivity. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This reactivity makes the molecule an ideal substrate for a variety of powerful C-C and C-N bond-forming cross-coupling reactions.

This capability allows for the late-stage diversification of the 2,3-dihydrobenzofuran core, enabling the synthesis of targeted analogs with modified physicochemical and pharmacological properties.

start This compound suzuki_reagent R-B(OH)₂ (Boronic Acid) start->suzuki_reagent sonogashira_reagent R-C≡C-H (Terminal Alkyne) start->sonogashira_reagent heck_reagent R-CH=CH₂ (Alkene) start->heck_reagent suzuki_product 5-Aryl-2,3-dihydrobenzofuran suzuki_reagent->suzuki_product Pd(0), Base (Suzuki Coupling) sonogashira_product 5-Alkynyl-2,3-dihydrobenzofuran sonogashira_reagent->sonogashira_product Pd(0), Cu(I), Base (Sonogashira Coupling) heck_product 5-Alkenyl-2,3-dihydrobenzofuran heck_reagent->heck_product Pd(0), Base (Heck Coupling)

Caption: Synthetic utility of this compound in palladium-catalyzed cross-coupling reactions.

Section 6: Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its characterization is defined by a distinct spectroscopic signature, which can be confidently predicted and verified using standard analytical techniques including NMR, MS, and IR spectroscopy. The true power of this intermediate is realized through its versatile reactivity, where the 5-iodo group provides a reliable anchor point for introducing molecular diversity via cross-coupling chemistry. This technical guide provides the foundational data and protocols necessary for researchers to effectively synthesize, purify, and characterize this compound, thereby accelerating the development of novel molecules based on the privileged 2,3-dihydrobenzofuran scaffold.

References

  • Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubChem. Retrieved from [Link]

  • PubMed. (2015). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PubChem. Retrieved from [Link]

  • Beilstein Journals. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • PubMed. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • PubMed. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubChem. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (1997). Synthesis of 5-Iodobenzofurans and 6-Iodobenzopyrans via Direct Iodination with Mercury(II) Oxide-Iodine Reagent. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Iodo-2,3-dihydrobenzofuran: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of a reactive iodine atom on the aromatic ring, combined with the dihydrobenzofuran scaffold, makes it a versatile precursor for the construction of more complex molecular architectures. The 2,3-dihydrobenzofuran motif itself is a privileged structure found in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a dihydrofuran ring, with an iodine atom substituted at the 5-position of the benzofuran core.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 132464-84-7[1][2]
Molecular Formula C₈H₇IO[1][2]
Molecular Weight 246.05 g/mol [1][2]
Melting Point 62-65 °C[2]
Boiling Point 275.5 °C[2]
Density 1.869 g/cm³[2]
Appearance Solid
SMILES Ic1cc2c(cc1)OCC2
InChI 1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydrofuran ring will appear as triplets, while the aromatic protons will exhibit a more complex splitting pattern due to the iodine substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift in the lower field region of the aromatic signals.

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 246, corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct iodination of 2,3-dihydrobenzofuran.

Experimental Protocol: Iodination of 2,3-dihydrobenzofuran

This protocol is a generalized procedure based on common iodination methods for aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Dihydrobenzofuran

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Sulfuric acid (H₂SO₄, concentrated)

  • Methanol or another suitable solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzofuran in a suitable solvent like methanol.

  • Add iodine (I₂) to the solution and stir until it is partially dissolved.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Add an oxidizing agent, such as periodic acid, portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis_Workflow start Start dissolve Dissolve 2,3-dihydrobenzofuran in solvent start->dissolve add_reagents Add Iodine, Sulfuric Acid, and Oxidizing Agent dissolve->add_reagents reflux Heat to Reflux (Monitor by TLC/GC-MS) add_reagents->reflux quench Quench with Sodium Thiosulfate reflux->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Chromatography or Recrystallization extract->purify end_product This compound purify->end_product

General workflow for the synthesis of this compound.

Reactivity and Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key functional group that enables its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of derivatives with potential applications in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This compound can be effectively coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 5-position.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant2 +  Ar-B(OH)₂ product 5-Aryl-2,3-dihydrobenzofuran catalyst->product

Suzuki-Miyaura coupling of this compound.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction allows for the introduction of alkenyl groups at the 5-position of the dihydrobenzofuran ring system.

General Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction enables the introduction of alkynyl moieties onto the 5-position of the dihydrobenzofuran core.

General Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of 5-amino-2,3-dihydrobenzofuran derivatives by coupling this compound with a wide range of primary and secondary amines.

General Reaction Scheme:

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura (+ Ar-B(OH)₂) start->suzuki heck Heck (+ Alkene) start->heck sonogashira Sonogashira (+ Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ Amine) start->buchwald product_suzuki 5-Aryl-2,3-dihydrobenzofuran suzuki->product_suzuki product_heck 5-Alkenyl-2,3-dihydrobenzofuran heck->product_heck product_sonogashira 5-Alkynyl-2,3-dihydrobenzofuran sonogashira->product_sonogashira product_buchwald 5-Amino-2,3-dihydrobenzofuran Derivatives buchwald->product_buchwald

Overview of key cross-coupling reactions involving this compound.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive iodine atom and the biologically relevant dihydrobenzofuran scaffold makes it an important precursor for the synthesis of a wide range of complex molecules. The ability to participate in various palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries for drug discovery and the development of new materials. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in these fields.

References

Please note that while this guide provides a comprehensive overview, specific experimental details and spectral data for this compound are not widely available in public literature and may require access to specialized chemical databases or direct experimental determination. The provided protocols are generalized and should be adapted and optimized for specific laboratory conditions.

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An In-depth Technical Guide to the Physical Properties of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the iodine atom at the 5-position of the 2,3-dihydrobenzofuran scaffold imparts unique reactivity, making it a key intermediate for various cross-coupling reactions and further functionalization. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and protocols.

Molecular Structure and Key Identifiers

The foundational step in understanding the physical properties of a compound is to delineate its molecular structure and key chemical identifiers.

Caption: Molecular Structure of this compound

IdentifierValueSource
CAS Number 132464-84-7
Molecular Formula C₈H₇IO[1]
Molecular Weight 246.05 g/mol [1]
MDL Number MFCD00817051[1]
InChI 1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
SMILES Ic1cc2c(cc1)OCC2

Core Physical Properties

The physical state and thermal properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Appearance Solid
Melting Point 62-65 °C[1]
Boiling Point 275.5 °C[1]
Density 1.869 g/cm³[1]

These properties indicate that this compound is a stable solid at room temperature with a relatively high boiling point, suggesting low volatility under standard conditions. Its density, significantly higher than water, is characteristic of iodinated aromatic compounds.

Solubility Profile

General Solubility Observations:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the polar nature of the C-I bond and the ether linkage.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

  • Ethers (e.g., Diethyl ether, THF): Expected to be soluble.[1]

  • Alcohols (e.g., Methanol, Ethanol): Expected to be soluble.[1]

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): Expected to have moderate to good solubility.

  • Water: Expected to have low solubility due to the hydrophobic benzofuran core.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method for determining the solubility of this compound in various organic solvents.

Solubility_Determination_Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Calculation A Add excess this compound to a known volume of solvent B Agitate at a constant temperature for 24-48 hours A->B Establish Equilibrium C Allow solid to settle B->C Phase Separation D Filter an aliquot of the supernatant C->D E Dilute the filtrate D->E F Analyze by a validated analytical method (e.g., HPLC-UV) E->F G Determine concentration from calibration curve F->G Quantification H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze its concentration using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard calibration curve.

  • Calculation: The solubility is then calculated from the determined concentration and the dilution factor.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following provides an overview of the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydrofuran ring. The protons on the benzene ring will exhibit splitting patterns influenced by the iodo and the dihydrofuran substituents. The methylene protons at positions 2 and 3 will likely appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹)

  • Aliphatic C-H stretching vibrations (~2850-3000 cm⁻¹)

  • Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹)

  • C-O-C (ether) stretching vibrations (~1000-1300 cm⁻¹)

  • C-I stretching vibration (in the far-IR region, typically below 600 cm⁻¹)

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 246. A characteristic isotopic pattern for iodine will be observed. Fragmentation patterns would likely involve the loss of an iodine atom and cleavage of the dihydrofuran ring.

Synthesis and Reactivity Insights

This compound can be synthesized via the direct iodination of 2,3-dihydrobenzofuran. A notable method involves the use of a mercury(II) oxide-iodine reagent in dichloromethane, which regioselectively introduces the iodine atom at the 5-position in good yield.[2]

The physical properties of this compound directly impact its synthetic utility. Its solid nature requires dissolution for most reactions, making its solubility profile a key consideration for solvent selection. The high boiling point allows for reactions to be conducted at elevated temperatures without significant loss of the starting material. The presence of the iodo group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of substituents at the 5-position of the dihydrobenzofuran core.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in medicinal chemistry and materials science. The presented data on its molecular structure, thermal properties, solubility, and spectroscopic characteristics, along with insights into its synthesis and safe handling, offer a valuable resource for researchers and developers. A comprehensive understanding of these properties is essential for the rational design of synthetic routes, the development of robust purification methods, and the formulation of new products incorporating this versatile chemical building block.

References

  • Orito, K., Hatakeyama, T., Takeo, M., Suginome, H., & Tokuda, M. (1997). Synthesis of 5-Iodobenzofurans and 6-Iodobenzopyrans via Direct Iodination with Mercury(II) Oxide-Iodine Reagent. Synthesis, 1997(01), 23-25.
  • PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • PMC. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 11. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. Retrieved from [Link]

  • PMC. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(28), 19301-19323. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

  • PMC. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1109. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A brief synthesis of β-iodofurans. Chem Commun 1007-1008. Retrieved from [Link]

  • The Good Scents Company. (n.d.). coumaran. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and conformational analysis of a smallmeta-cyclophane, bis(5-carbomethoxy-1,3-phenylene)-14-crown-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of an Ag(I) complex of composition (C9H7N(C3H5))2[AgBr2]Br(H2O)2. Retrieved from [Link]

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An In-depth Technical Guide to 5-Iodo-2,3-dihydrobenzofuran (CAS: 132464-84-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold and the Role of the 5-Iodo Substituent

The 2,3-dihydrobenzofuran framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This heterocyclic system is a key component in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The strategic functionalization of this scaffold is paramount in the design and development of novel therapeutic agents.

This guide focuses on a particularly valuable derivative: 5-Iodo-2,3-dihydrobenzofuran. The introduction of an iodine atom at the 5-position of the dihydrobenzofuran ring system is a deliberate and strategic choice. This iodo-substituent serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the facile introduction of diverse molecular fragments, making this compound a pivotal building block in the synthesis of complex molecules and chemical libraries for drug discovery.

This document provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its practical utility in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safe handling procedures, is essential before utilizing any chemical compound.

PropertyValueSource(s)
CAS Number 132464-84-7[4][5]
Molecular Formula C₈H₇IO[4][5]
Molecular Weight 246.05 g/mol [4][5]
Appearance Colorless to pale yellow solid or liquid[5]
Melting Point 62-65 °C[6]
Boiling Point 275.5 °C[6]
Density 1.869 g/cm³[6]
Flash Point 120.4 °C[6]

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed.[6] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Synthesis and Characterization

The most direct and efficient method for the preparation of this compound is the electrophilic iodination of the parent 2,3-dihydrobenzofuran.

Synthesis Workflow: Electrophilic Iodination of 2,3-Dihydrobenzofuran

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Reaction_Vessel Reaction in a suitable solvent (e.g., Dichloromethane, Acetic Acid) 2,3-Dihydrobenzofuran->Reaction_Vessel Iodinating_Reagent Iodinating Reagent (e.g., I₂, NIS) Iodinating_Reagent->Reaction_Vessel Quenching Quenching with Na₂S₂O₃ solution Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with organic solvent Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Iodination of 2,3-Dihydrobenzofuran

  • Materials:

    • 2,3-Dihydrobenzofuran

    • N-Iodosuccinimide (NIS) or Iodine (I₂)

    • Trifluoroacetic acid (TFA) or other suitable acid catalyst

    • Dichloromethane (DCM) or other appropriate solvent

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,3-dihydrobenzofuran (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

    • Add a catalytic amount of trifluoroacetic acid.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. While a comprehensive set of publicly available spectra for this specific compound is limited, the following are the expected characteristic signals based on the structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.5d1HAromatic H (H-4 or H-6)
~7.3-7.4s1HAromatic H (H-4 or H-6)
~6.6-6.7d1HAromatic H (H-7)
~4.5-4.6t2H-OCH₂-
~3.2-3.3t2HAr-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~159-160C-7a
~138-139C-4 or C-6
~135-136C-4 or C-6
~111-112C-7
~82-83C-5
~71-72-OCH₂-
~29-30Ar-CH₂-

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretching (aliphatic and aromatic)
~1590, 1470C=C stretching (aromatic)
~1240C-O stretching (aryl ether)
~800C-I stretching

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): m/z = 246

  • Key Fragmentation Patterns: Expect losses corresponding to the iodine atom (m/z = 127) and potentially fragments of the dihydrofuran ring.[7]

Synthetic Utility and Key Reactions

The iodine atom at the 5-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling Start This compound Suzuki_Reagent R-B(OH)₂ (Boronic Acid) Start->Suzuki_Reagent Sonogashira_Reagent R-C≡C-H (Terminal Alkyne) Start->Sonogashira_Reagent Heck_Reagent Alkene Start->Heck_Reagent Suzuki_Product 5-Aryl-2,3-dihydrobenzofuran Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 5-Alkynyl-2,3-dihydrobenzofuran Sonogashira_Reagent->Sonogashira_Product Pd/Cu Catalysts, Base Heck_Product 5-Alkenyl-2,3-dihydrobenzofuran Heck_Reagent->Heck_Product Pd Catalyst, Base

Caption: Key cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling:

This reaction is a powerful method for forming carbon-carbon bonds between the 5-position of the dihydrobenzofuran and various aryl or vinyl groups.

  • General Protocol:

    • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

    • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography.

2. Sonogashira Coupling:

This reaction is used to introduce alkyne functionalities, which are themselves versatile intermediates for further transformations.

  • General Protocol:

    • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF).[6]

    • Add the terminal alkyne (1.1-1.5 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Perform an aqueous work-up and purify the product by chromatography.

3. Heck Reaction:

The Heck reaction allows for the arylation of alkenes at the 5-position of the dihydrobenzofuran ring.

  • General Protocol:

    • Combine this compound (1.0 eq), an alkene (1.1-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).[8]

    • Heat the reaction mixture, typically between 80-120 °C, until the starting materials are consumed.[8]

    • After cooling, filter off the palladium catalyst and purify the product from the filtrate.

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Case Study: Synthesis of Vilazodone Analogues

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[9] Its core structure contains a substituted benzofuran moiety linked to a piperazine ring. The synthesis of Vilazodone and its analogues often involves the coupling of a functionalized benzofuran or dihydrobenzofuran intermediate with a piperazine-containing fragment.[9][10] this compound can serve as a key starting material for the synthesis of such intermediates.

Hypothetical Synthetic Workflow towards a Vilazodone Precursor:

Start This compound Buchwald Buchwald-Hartwig Amination Start->Buchwald Intermediate 5-(4-Boc-piperazin-1-yl)-2,3- dihydrobenzofuran Buchwald->Intermediate Piperazine Boc-piperazine Piperazine->Buchwald Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Final_Intermediate 5-(Piperazin-1-yl)-2,3- dihydrobenzofuran Deprotection->Final_Intermediate Coupling Coupling with Indole Fragment Final_Intermediate->Coupling Vilazodone_Analogue Vilazodone Analogue Coupling->Vilazodone_Analogue

Caption: A potential synthetic route to Vilazodone analogues starting from this compound.

This sequence would involve a Buchwald-Hartwig amination to introduce the piperazine moiety, followed by deprotection and subsequent coupling with the indole fragment of Vilazodone.

Potential as a Scaffold for mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a target for the development of novel anti-inflammatory drugs.[11] The 2,3-dihydrobenzofuran scaffold has been identified as a promising platform for the design of mPGES-1 inhibitors.[3][12] By utilizing cross-coupling reactions, a variety of substituents can be introduced at the 5-position of this compound to explore the structure-activity relationship (SAR) and develop potent and selective inhibitors.

Conclusion

This compound is a strategically important building block for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the iodo-substituent provide a reliable platform for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower scientists to leverage this valuable compound in their drug discovery and development endeavors.

References

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Introduction: The Significance of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 5-Iodo-2,3-dihydrobenzofuran

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the precise characterization of this compound. Moving beyond a simple statement of value, this document elucidates the theoretical basis, experimental verification, and practical significance of its molecular weight in a scientific workflow.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Its derivatives are explored for a range of therapeutic applications, including the development of novel anti-inflammatory and anti-cancer agents.[1] The specific analogue, this compound, serves as a critical building block in synthetic chemistry. The presence of the iodine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Accurate determination of molecular weight is the foundational step in the characterization of any chemical entity. It is a non-negotiable parameter for compound registration, confirmation of synthesis, assessment of purity, and adherence to regulatory submission standards. This guide provides an in-depth examination of this crucial parameter for this compound.

Core Molecular Properties

The identity of this compound is defined by its molecular formula and resulting mass. These fundamental properties are summarized below.

Chemical Structure Diagram

The structural formula provides the basis for all mass calculations.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical and Identity Data
PropertyValueSource
Molecular Formula C₈H₇IO[2]
Average Molecular Weight 246.05 g/mol [2]
Monoisotopic Mass 245.95416 DaN/A (Calculated)
CAS Number 132464-84-7
Physical Form Solid
Melting Point 62-65°C[2]

Expertise Insight: It is critical to distinguish between Average Molecular Weight and Monoisotopic Mass. The average molecular weight (246.05 g/mol ) is calculated using the weighted average of all natural isotopes of each element. This value is used for stoichiometric calculations in bulk reactions (e.g., determining molar equivalents). In contrast, the monoisotopic mass (245.95416 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I). This value is paramount in high-resolution mass spectrometry (HRMS), where individual isotopic peaks are resolved.

Theoretical Molecular Weight Calculation

The average molecular weight is derived directly from the molecular formula (C₈H₇IO) and the standard atomic weights of its constituent elements. This foundational calculation confirms the theoretical mass of the molecule.

Table 2: Standard Atomic Weights
ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH71.0087.056
IodineI1126.904126.904
OxygenO115.99915.999
Total Calculated Molecular Weight 246.047

The sum of the isotopic weights confirms the reported average molecular weight of 246.05 g/mol .[2]

Experimental Verification Workflow

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. The primary technique for this is mass spectrometry.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., Methanol, ACN) Filt Filter through 0.45 µm syringe filter Prep->Filt Ion Ionization Source (e.g., ESI, APCI) Filt->Ion MassAn Mass Analyzer (e.g., TOF, Orbitrap) Ion->MassAn Det Detector MassAn->Det Sys Data System Det->Sys Spec Generate Mass Spectrum Sys->Spec Interp Interpret Spectrum (Identify Molecular Ion Peak) Spec->Interp

Caption: A generalized workflow for molecular weight verification by mass spectrometry.

Detailed Experimental Protocol: Verification by LC-MS

This protocol describes a self-validating method for confirming the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the molecular weight of a synthesized batch of this compound by identifying the correct molecular ion peak.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Materials:

  • Sample of this compound.

  • HPLC-grade acetonitrile (ACN) and water.

  • HPLC-grade formic acid (optional, as an additive).

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to create a stock solution of ~100 µg/mL.

    • Perform a serial dilution to create a working solution of ~1 µg/mL for injection. The rationale for this dilution is to avoid saturating the MS detector, which can lead to inaccurate mass assignments.

  • LC-MS Parameters:

    • LC Column: C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm). A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target analyte.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (The formic acid is added to facilitate protonation of the analyte, promoting ionization in ESI positive mode).

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization Mode: ESI Positive. This mode is selected as the ether oxygen in the dihydrofuran ring can be readily protonated.

    • Scan Range: 100 - 500 m/z. This range comfortably includes the expected molecular ion.

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Monitor the total ion chromatogram (TIC) to identify the elution time of the compound.

    • Extract the mass spectrum corresponding to the apex of the chromatographic peak.

    • Expected Result: In ESI positive mode, the primary ion expected is the protonated molecule, [M+H]⁺. Therefore, the spectrum should show a prominent peak at an m/z of 246.9614 (calculated for [C₈H₈IO]⁺).

    • Trustworthiness Check: The system should be calibrated with a known standard before the run to ensure mass accuracy. The observation of the expected m/z within a narrow mass tolerance (e.g., < 5 ppm for HRMS) provides high confidence in the compound's identity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Classification: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral). The GHS pictogram associated with this compound is GHS07 (exclamation mark).

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[3]

Conclusion

The molecular weight of this compound is a fundamental parameter, theoretically calculated to be 246.05 g/mol .[2] This value is essential for stoichiometric purposes, while its corresponding monoisotopic mass is the key identifier in high-resolution mass spectrometry. Experimental verification, typically via LC-MS, is a mandatory step in any research or development workflow to confirm the structure and purity of this versatile synthetic building block. Adherence to proper analytical protocols and safety precautions ensures both the integrity of scientific data and the well-being of laboratory professionals.

References

  • PubChem. This compound-2-carboxylic acid | C9H7IO3 | CID 22177125. [Link]

  • PubChem. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832. [Link]

  • PubChem. 5-Iodobenzofuran-2(3H)-one | C8H5IO2 | CID 10422707. [Link]

  • PubChem. 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. [Link]

  • PubChem. 5-Iodo-2-methylbenzofuran | C9H7IO | CID 3856046. [Link]

  • RSC Publishing. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • Heterocycles. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. [Link]

  • National Center for Biotechnology Information (PMC). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

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  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

  • ResearchGate. (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

  • National Center for Biotechnology Information (NIH). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. [Link]

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An In-depth Technical Guide to the NMR Spectral Data of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Iodo-2,3-dihydrobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted ¹H and ¹³C NMR spectra, methodologies for data acquisition, and an in-depth interpretation of the spectral features.

Introduction

This compound is a halogenated heterocyclic compound with a scaffold of significant interest in medicinal chemistry and materials science. The presence of the iodine atom provides a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its NMR spectral characteristics is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, based on the known spectral data of the parent 2,3-dihydrobenzofuran and established substituent chemical shift (SCS) effects of iodine on aromatic systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the experimental data of 2,3-dihydrobenzofuran, with adjustments made for the electronic effects of the iodine substituent at the C5 position.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.6Triplet~8.7
H-3~3.2Triplet~8.7
H-4~7.3Doublet~1.8
H-6~7.2Doublet of Doublets~8.2, 1.8
H-7~6.6Doublet~8.2
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-2~71
C-3~30
C-4~130
C-5~83
C-6~135
C-7~111
C-7a~160
C-3a~128

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental procedures are recommended.

Sample Preparation

A standard protocol for preparing a small molecule organic sample for NMR analysis should be followed to ensure optimal results.[1][2][3]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR in CDCl₃.

NMR Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring 1D and 2D NMR data.

NMR Data Acquisition Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) h1 Acquire 1D ¹H Spectrum prep->h1 Initial Analysis c13 Acquire 1D ¹³C Spectrum h1->c13 cosy Acquire 2D COSY c13->cosy Structural Confirmation hsqc Acquire 2D HSQC cosy->hsqc hmbc Acquire 2D HMBC hsqc->hmbc process Process Spectra (FT, Phasing, Baseline Correction) hmbc->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: General workflow for NMR data acquisition and analysis.

Data Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons in the dihydrofuran ring and the aromatic ring.

  • Dihydrofuran Ring Protons (H-2 and H-3): The methylene protons at the C-2 and C-3 positions are expected to appear as two triplets due to their coupling to each other. The protons at C-2 (H-2), being adjacent to the oxygen atom, will be deshielded and appear further downfield (around 4.6 ppm) compared to the protons at C-3 (H-3, around 3.2 ppm). The coupling constant between these two sets of protons is typically in the range of 8-9 Hz.

  • Aromatic Protons (H-4, H-6, and H-7): The aromatic region will show three distinct signals. The iodine atom at C-5 significantly influences the chemical shifts of the neighboring protons.

    • H-4: This proton is ortho to the iodine and is expected to be a doublet with a small coupling constant to H-6 (meta coupling, ~1.8 Hz).

    • H-6: This proton is ortho to the iodine on one side and meta to H-4 on the other. It will therefore appear as a doublet of doublets, with a larger ortho coupling to H-7 (~8.2 Hz) and a smaller meta coupling to H-4 (~1.8 Hz).

    • H-7: This proton is meta to the iodine and will appear as a doublet due to ortho coupling with H-6 (~8.2 Hz).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information on the eight unique carbon environments in this compound.

  • Aliphatic Carbons (C-2 and C-3): The C-2 carbon, bonded to the oxygen atom, will be the most downfield of the aliphatic carbons (~71 ppm). The C-3 carbon will be significantly more upfield (~30 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the ether oxygen and the iodine substituent.

    • C-5 (Ipsocarbon): The carbon directly attached to the iodine atom (C-5) will be significantly shielded due to the "heavy atom effect" and is predicted to have a chemical shift of around 83 ppm.

    • Other Aromatic Carbons: The remaining aromatic carbons (C-4, C-6, C-7, C-3a, and C-7a) will have chemical shifts in the typical aromatic region (110-160 ppm), with their specific positions influenced by the combined electronic effects of the substituents.

Advanced 2D NMR for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[4][5][6][7][8][9]

2D NMR Workflow Logic

2D_NMR_Logic cluster_1d 1D NMR Spectra cluster_2d 2D NMR Correlation cluster_elucidation Structure Elucidation H1 ¹H Spectrum (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C Spectrum (Carbon Environments) C13->HSQC C13->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments Connect Protons HSQC->Fragments Link Protons to Carbons Connectivity Assemble Fragments HMBC->Connectivity Connect Fragments via Quaternary Carbons Fragments->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: Logical flow for structure elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Key expected correlations include the one between H-2 and H-3 in the dihydrofuran ring, and between H-6 and H-7 in the aromatic ring. A weaker correlation might be observed between H-4 and H-6 (meta coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations from H-2 and H-3 to the aromatic carbons will confirm the connectivity of the dihydrofuran ring to the benzene ring.

Conclusion

The predicted ¹H and ¹³C NMR data, coupled with the detailed experimental protocols and interpretation guidelines presented in this technical guide, provide a robust framework for the analysis of this compound. By following these methodologies, researchers can confidently identify and characterize this important synthetic intermediate, facilitating its use in further chemical synthesis and drug discovery efforts. The application of advanced 2D NMR techniques will provide unambiguous structural confirmation, ensuring the integrity of subsequent research.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]

  • University of Leicester. How to Prepare Samples for NMR. [Link]

  • Alonso, D. A., et al. (2015). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into Allyloxyaryldiazonium Salts. European Journal of Organic Chemistry, 2015(26), 5848-5856.
  • de Castro, P. P., et al. (2016). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(8), 1439-1447.
  • Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Katritzky, A. R., et al. (2002). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc, 2002(11), 149-160.
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Substituted-Phenyl-1,3-Thiazolidin-4-Ones. American Journal of Chemistry, 3(5), 113-118.
  • Edwin, C. (2019). 1H and 13C NMR Chemical Shift Prediction Models.
  • University of California, San Diego. 2D NMR FOR THE CHEMIST. [Link]

  • Abraham, R. J. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(3), 8-15.
  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • da Silva, A. M. G., et al. (2012). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • SpectraBase. Dihydrobenzofuran - Optional[1H NMR] - Spectrum. [Link]

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The Definitive Guide to the Crystal Structure of 5-Iodo-2,3-dihydrobenzofuran: A Keystone for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Iodo-2,3-dihydrobenzofuran is a pivotal scaffold in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. A profound understanding of its three-dimensional structure is fundamental to harnessing its full potential. This in-depth technical guide provides a comprehensive exploration of the crystal structure of this compound. While a definitive published crystal structure for this specific molecule is not publicly available, this guide will provide a robust framework for its structural determination and analysis. We will leverage crystallographic data from closely related iodo-benzofuran derivatives to illustrate the core principles and expected structural features. This guide is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, and structural elucidation of this important molecule.

Introduction: The Strategic Importance of this compound

The 2,3-dihydrobenzofuran core is a "privileged structure" in drug discovery, frequently appearing in biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of an iodine atom at the 5-position significantly enhances its synthetic utility. This halogen provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functional groups. This capability is paramount in the construction of compound libraries for high-throughput screening and the optimization of lead compounds in drug development.[1]

A detailed knowledge of the crystal structure of this compound is crucial for several reasons:

  • Rational Drug Design: Understanding the precise geometry and electronic properties of the molecule allows for the design of analogues with improved binding affinity and selectivity for biological targets.

  • Solid-State Properties: The crystal packing and intermolecular interactions govern key physicochemical properties such as solubility, melting point, and stability, which are critical for pharmaceutical development.

  • Materials Science: The ability of the iodine atom to participate in halogen bonding and other non-covalent interactions makes this molecule an interesting building block for the design of novel crystalline materials with tailored electronic and optical properties.

The Pathway to a Crystal Structure: A Methodical Approach

The journey from a powdered compound to a refined crystal structure is a meticulous process that demands both theoretical understanding and practical expertise. The following sections outline a proven workflow for achieving this.

Synthesis and Purification: The Foundation of Quality Crystals

A high-purity starting material is a non-negotiable prerequisite for successful crystallization. The synthesis of this compound can be achieved via electrophilic iodination of 2,3-dihydrobenzofuran.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Iodination: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

The Art of Crystallization: Cultivating Single Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to screening various crystallization conditions is essential.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol).

  • Slow Evaporation: Dissolve a small amount of the compound in a suitable solvent in a vial with a loosely fitting cap. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This technique is highly effective for small molecules.

    • Liquid-Liquid Diffusion: In a test tube, carefully layer a concentrated solution of the compound in a dense, good solvent (e.g., dichloromethane) with a less dense, poor solvent (e.g., hexane). Crystals may form at the interface.

    • Vapor Diffusion (Beaker-in-Beaker): Place a small vial containing a concentrated solution of the compound inside a larger beaker containing a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the solvent of the solution). Seal the beaker and allow the anti-solvent vapor to slowly diffuse into the vial, inducing crystallization.

X-ray Diffraction and Structure Elucidation: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray crystallography.

Diagram: The Workflow of Single-Crystal X-ray Diffraction

workflow cluster_prep Sample Preparation cluster_xray X-ray Analysis cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model (CIF)

Caption: A streamlined workflow for single-crystal X-ray structure determination.

Structural Analysis: Insights from a Close Analog

As the specific crystal structure of this compound is not publicly available, we will examine the crystallographic data of a closely related molecule, 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran , to illustrate the key structural features that can be anticipated.[2]

Crystallographic Data of the Analog

Table 1: Crystal Data and Structure Refinement for 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran.[2]

ParameterValue
Empirical formulaC₁₆H₁₃IO₂S
Formula weight396.22
Temperature173 K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 14.3793(3) Å, α = 90°
b = 11.4519(2) Å, β = 107.854(1)°
c = 9.6419(2) Å, γ = 90°
Volume1511.27(5) ų
Z (molecules per unit cell)4
Density (calculated)1.742 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.027, wR2 = 0.068
Goodness-of-fit on F²1.05
Molecular Geometry and Conformation

In the analog structure, the benzofuran core is essentially planar. For this compound, the dihydrofuran ring is expected to adopt a non-planar conformation, likely an envelope or twisted form, to minimize steric strain. The iodine atom will be bonded to the benzene ring, and its bond length and the C-I bond's interaction with the aromatic system will be of key interest.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing of the analog is dictated by a combination of weak C-H···O hydrogen bonds and a notable I···O halogen bond.[2] For this compound, we can anticipate similar interactions, which are crucial for the stability of the crystal lattice.

  • Hydrogen Bonding: The ether oxygen of the dihydrofuran ring is a potential hydrogen bond acceptor, likely forming C-H···O interactions with neighboring molecules.

  • Halogen Bonding: The iodine atom, with its electropositive σ-hole, is a strong halogen bond donor. It is highly probable that it will form I···O or I···π interactions, which are directional and can be exploited in crystal engineering.[2]

  • π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, further stabilizing the crystal packing.

Diagram: Anticipated Intermolecular Interactions in the Crystal Lattice of this compound

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B I_A Iodine (σ-hole) O_B Oxygen (lone pair) I_A->O_B Halogen Bond (I···O) Ring_A Aromatic Ring (π-system) Ring_B Aromatic Ring (π-system) Ring_A->Ring_B π-π Stacking

Caption: A schematic of potential key intermolecular interactions.

Conclusion and Future Outlook

This guide has provided a comprehensive technical framework for the determination and analysis of the crystal structure of this compound. While the definitive structure remains to be published, the methodologies for its synthesis, crystallization, and structural elucidation are well-established. The analysis of a closely related analog provides strong predictive insights into the likely molecular geometry and the crucial role of hydrogen and halogen bonding in its crystal packing.

The determination of the precise crystal structure of this compound will be a valuable contribution to the fields of medicinal chemistry and materials science. It will empower scientists to design more effective pharmaceuticals and to engineer novel materials with tailored properties, underscoring the enduring importance of fundamental crystallographic studies in modern scientific advancement.

References

  • Choi, J.-H., et al. (2014). Crystal structure of 5-iodo-2-methyl-3-[(4-methyl-phenyl)-sulfon-yl]-1-benzo-furan. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1028. [Link]

  • Choi, J.-H., et al. (2012). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2390. [Link]

  • PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • Choi, J.-H., et al. (2012). 3-(3-Fluorophenylsulfinyl)-5-iodo-2,7-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2423. [Link]

  • Choi, J.-H., et al. (2014). Crystal structure of 5-iodo-2-methyl-3-[(4-methyl-phenyl)-sulfon-yl]-1-benzo-furan. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1028. [Link]

  • ResearchGate. (n.d.). 5-Iodo-2-phenyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

  • ResearchGate. (2024). The crystal structure of 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran, C24H24I2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Kobayashi, K., et al. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 597. [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174. [Link]

  • Bhatti, H. A., et al. (2015). Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. European Journal of Chemistry, 6(3), 305-313. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

The Rising Therapeutic Potential of 5-Iodo-2,3-dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold and the Strategic Role of Iodine

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in numerous biologically active natural products and synthetic compounds.[1] Its rigid, planar framework serves as an excellent scaffold for the design of novel therapeutic agents. The introduction of a halogen atom, particularly iodine, at the 5-position of the benzofuran ring can significantly modulate the molecule's physicochemical properties and biological activity. The iodine atom can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions, and its size and lipophilicity can influence pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-iodo-2,3-dihydrobenzofuran derivatives, offering valuable insights for researchers and drug development professionals.

Diverse Biological Activities: A Spectrum of Therapeutic Promise

Derivatives of the benzofuran and dihydrobenzofuran core have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and metabolic regulatory activities.[3][4] While research specifically focused on this compound derivatives is an emerging field, the existing body of literature on related compounds provides a strong foundation for exploring their potential.

Anticancer Activity: Targeting Proliferative Pathways

Benzofuran derivatives have shown notable potential as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[2][3] The introduction of a halogen at the 5-position has been shown to be a critical determinant of biological activity.[2] For instance, certain halogenated benzofuran derivatives have demonstrated remarkable cytotoxic activity against leukemia and cervical cancer cells.[2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

A proposed mechanism for the anticancer activity of certain benzofuran derivatives involves the inhibition of critical kinases, such as cyclin-dependent kinase 8 (CDK8), which plays a role in transcription and cell cycle regulation.[5] The 5-iodo substitution on the 2,3-dihydrobenzofuran scaffold could enhance the inhibitory activity against such kinases, offering a promising avenue for the development of novel anticancer therapeutics.

anticancer_pathway This compound This compound Kinase (e.g., CDK8) Kinase (e.g., CDK8) This compound->Kinase (e.g., CDK8) Inhibition Downstream Effectors Downstream Effectors Kinase (e.g., CDK8)->Downstream Effectors Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Dysregulation leads to inhibition of

Caption: Integrated workflow for evaluating anti-inflammatory potential.

GPR119 Agonism: A Novel Approach for Metabolic Disorders

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of GPR119 have been shown to stimulate glucose-dependent insulin secretion and improve glucose homeostasis. Dihydrobenzofuran derivatives have been identified as potent GPR119 agonists. [6]Structure-activity relationship (SAR) studies have indicated that substituents on the dihydrobenzofuran ring play a crucial role in modulating the agonist activity. [6] The introduction of a 5-iodo substituent could potentially enhance the potency and selectivity of dihydrobenzofuran-based GPR119 agonists. This modification could lead to the development of novel therapeutics for the management of type 2 diabetes with improved efficacy and safety profiles.

Synthesis and Characterization: A Methodological Overview

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the iodocyclization of appropriately substituted 2-allylphenols. [7]This reaction provides a straightforward and efficient method for constructing the core 2,3-dihydrobenzofuran ring system with the desired iodine substitution.

Experimental Protocol: Iodocyclization of 2-Allylphenols

Objective: To synthesize 5-iodo-2-methyl-2,3-dihydrobenzofuran.

Materials:

  • 4-Iodo-2-allylphenol

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 4-iodo-2-allylphenol in dichloromethane, add potassium carbonate.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of iodine in dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol provides a general framework, and specific reaction conditions may need to be optimized for different substrates.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their molecular structure. Key SAR insights from related benzofuran and dihydrobenzofuran compounds can guide the design of more potent and selective agents.

Structural Feature Impact on Biological Activity Reference
5-Position Halogen Crucial for anticancer activity; influences binding affinity.[2]
Substituents on the Dihydrofuran Ring Modulates GPR119 agonist activity.[6]
Electron-withdrawing Groups on the Benzene Ring Can enhance osteoblastogenic activity in some benzofuran derivatives.[5]

Table 1: Key Structure-Activity Relationships for Benzofuran Derivatives

Future research in this area should focus on the systematic exploration of the chemical space around the this compound scaffold. The synthesis and biological evaluation of a diverse library of derivatives with various substituents at other positions of the molecule will be crucial for elucidating detailed SAR and identifying lead compounds for further development. Advanced computational techniques, such as molecular docking and molecular dynamics simulations, will continue to be invaluable tools for predicting binding modes and guiding the design of new analogs with improved therapeutic properties. [8]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents with a wide range of biological activities. The strategic incorporation of an iodine atom at the 5-position offers a powerful tool for modulating the pharmacological properties of these compounds. Through a combination of rational design, efficient synthesis, and comprehensive biological evaluation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-45. [Link]

  • Boudjelal, A., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity. [Link]

  • ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. (2010). ChemInform. [Link]

  • Kikuchi, J., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(9), 1256-1266. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Cheng, D., et al. (2023). Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triaryl- benzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reac. Synlett. [Link]

  • Singh, P., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. [Link]

Sources

The Strategic Utility of 5-Iodo-2,3-dihydrobenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Building Block in Modern Organic Synthesis and Materials Science

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the vast landscape of heterocyclic chemistry, the 2,3-dihydrobenzofuran scaffold stands out as a privileged structural motif, frequently encountered in a plethora of biologically active natural products and pharmaceutical agents. Its inherent conformational rigidity and the electronic properties endowed by the fused benzene ring and the oxygen-containing five-membered ring make it an attractive core for the design of novel therapeutics. Within this esteemed family of compounds, 5-Iodo-2,3-dihydrobenzofuran emerges as a particularly valuable and versatile building block for synthetic chemists. The presence of the iodine atom at the 5-position not only modulates the electronic character of the aromatic ring but, more importantly, serves as a highly reactive handle for a wide array of powerful transition-metal-catalyzed cross-coupling reactions. This strategic placement of iodine unlocks a gateway to a diverse chemical space, enabling the facile introduction of a myriad of functional groups and the construction of complex molecular architectures.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its strategic use in the synthesis of functional molecules. By delving into the causality behind experimental choices and providing detailed, field-proven insights, this guide seeks to empower researchers to harness the full potential of this unassuming yet powerful chemical entity.

Physicochemical Properties: A Snapshot of a Key Intermediate

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
Appearance Solid
CAS Number 132464-84-7
InChI Key BSLVNOLUEJOXMR-UHFFFAOYSA-N

While detailed, publicly available spectroscopic data specifically for this compound is limited, the expected ¹H and ¹³C NMR spectral features can be inferred from the analysis of similar dihydrobenzofuran structures.[1][2][3] The ¹H NMR spectrum would characteristically show signals for the aromatic protons, with their coupling patterns influenced by the iodine substituent, as well as two triplets in the aliphatic region corresponding to the protons at the C2 and C3 positions of the dihydrofuran ring. The ¹³C NMR spectrum would display signals for the eight carbon atoms, with the carbon bearing the iodine atom exhibiting a characteristic upfield shift due to the heavy atom effect.

Synthesis of this compound: A Practical Approach

The introduction of an iodine atom onto the 2,3-dihydrobenzofuran scaffold is a key transformation to unlock its potential as a versatile building block. While various methods for the synthesis of dihydrobenzofurans exist, a common and practical approach to this compound is through the direct electrophilic iodination of the parent 2,3-dihydrobenzofuran. The electron-rich nature of the aromatic ring directs the electrophilic substitution to the positions ortho and para to the oxygen atom, with the 5-position being sterically and electronically favored.

A reliable method for the iodination of activated aromatic compounds involves the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst.[4][5] This method offers mild reaction conditions and good yields.

Synthesis Dihydrobenzofuran 2,3-Dihydrobenzofuran Iodo_product This compound Dihydrobenzofuran->Iodo_product Electrophilic Iodination Reagents N-Iodosuccinimide (NIS) Acid Catalyst (e.g., TFA) Reagents->Dihydrobenzofuran Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 5-Aryl-2,3-dihydrobenzofuran Start->Suzuki_Product [Pd] Sonogashira_Product 5-Alkynyl-2,3-dihydrobenzofuran Start->Sonogashira_Product [Pd/Cu] Heck_Product 5-Alkenyl-2,3-dihydrobenzofuran Start->Heck_Product [Pd] Buchwald_Product 5-Amino-2,3-dihydrobenzofuran Derivative Start->Buchwald_Product [Pd] Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst Base Suzuki_Reagents->Suzuki_Product Sonogashira_Reagents R-C≡CH Pd/Cu Catalysts Base Sonogashira_Reagents->Sonogashira_Product Heck_Reagents Alkene Pd Catalyst Base Heck_Reagents->Heck_Product Buchwald_Reagents Amine Pd Catalyst Base Buchwald_Reagents->Buchwald_Product

Sources

Methodological & Application

5-Iodo-2,3-dihydrobenzofuran as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Iodo-2,3-dihydrobenzofuran: A Versatile Building Block for Modern Organic Synthesis

Introduction: The Strategic Value of this compound

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and pharmaceutical agents.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] this compound emerges as a particularly valuable synthetic intermediate due to the strategic placement of a reactive carbon-iodine bond on this important heterocyclic framework.

This carbon-iodine bond serves as a versatile "handle" for functionalization, enabling the construction of new carbon-carbon and carbon-heteroatom bonds through a variety of palladium-catalyzed cross-coupling reactions.[6][7] The relative weakness of the C-I bond compared to C-Br or C-Cl bonds allows for oxidative addition to palladium(0) under milder conditions, often leading to higher reaction efficiency and broader functional group tolerance. This guide provides detailed application notes and robust protocols for leveraging this compound in several cornerstone transformations of modern organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
Appearance Solid
CAS Number 132464-84-7
SMILES Ic1cc2c(cc1)OCC2
InChI Key BSLVNOLUEJOXMR-UHFFFAOYSA-N

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern synthetic chemistry, allowing for the precise and efficient assembly of complex molecular architectures.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[8][9] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Expert Insights: Causality Behind the Conditions The choice of reaction components is critical for a successful Suzuki coupling.

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly used. The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, more sophisticated ligands may be required.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle.[8][9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often employed. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.

Generalized Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or reaction tube, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow reagents 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) catalyst 2. Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent 4. Add Degassed Solvents (e.g., Dioxane/H2O) inert->solvent react 5. Heat and Stir (80-100 °C, 12-24h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Work-up & Extraction monitor->workup purify 8. Column Chromatography workup->purify product 9. Characterize Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10080-90
33-Thienylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄THF/H₂O8075-85

Yields are typical and may vary based on specific substrate and reaction scale. Data is generalized from literature on similar substrates.

Heck Coupling: Olefin Functionalization

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an alkene.[10][11] This reaction is instrumental for synthesizing substituted alkenes and for building complex molecular scaffolds.[12]

Expert Insights: Causality Behind the Conditions

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. Its role is to neutralize the hydriodic acid (HI) generated in the catalytic cycle, regenerating the active Pd(0) catalyst.[11]

  • Atmosphere: Like most palladium-catalyzed reactions, the Heck reaction is sensitive to oxygen, which can oxidize and deactivate the catalyst. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial for reproducibility and high yields.[10]

Generalized Protocol: Heck Coupling

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., butyl acrylate, styrene) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., PPh₃, 2-4 mol%)

  • Base (e.g., Et₃N, 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Schlenk flask, condenser, magnetic stirrer, inert gas line

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent, followed by this compound, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-120 °C and stir. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Heck_Cycle cluster_legend Heck Catalytic Cycle Pd0 Pd(0)Ln PdII_ArI Ar-Pd(II)-I Ln Pd0->PdII_ArI Oxidative Addition (+ Ar-I) PdII_Alkene Alkene Complex PdII_ArI->PdII_Alkene Alkene Coordination PdII_Insert Insertion Intermediate PdII_Alkene->PdII_Insert Migratory Insertion PdII_Insert->Pd0 β-Hydride Elimination & Reductive Elimination (- HI, + Base) ArI Ar-I = this compound

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling: Access to Alkynes

The Sonogashira coupling reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to arylethynyl structures.[13] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.[14]

Expert Insights: Causality Behind the Conditions

  • Dual Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. The copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the alkyne itself.[13][14]

  • Base: An amine base like triethylamine or diisopropylamine serves a dual purpose: it deprotonates the terminal alkyne and also acts as the solvent in many cases.[6]

  • Copper-Free Variants: While the classic Sonogashira is highly effective, concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free protocols. These often require different ligands and conditions but are an important consideration in drug development.

Generalized Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base/Solvent (e.g., Et₃N or THF/Et₃N mixture)

  • Schlenk flask, magnetic stirrer, inert gas line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (if any) and the amine base via syringe, followed by the terminal alkyne.

  • Stir the mixture at room temperature to 80 °C. The reaction is often complete within a few hours but can be stirred overnight. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Representative Sonogashira Coupling Partners

EntryAlkyne PartnerCatalyst SystemBaseTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NRT85-95
21-HexynePdCl₂(PPh₃)₂ / CuITHF/Et₃N5080-90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineRT>90

Yields are typical and generalized from literature for similar substrates.[6][14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[15][16] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[17]

Expert Insights: Causality Behind the Conditions

  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, Xantphos, RuPhos) are required to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and to prevent catalyst decomposition.[15]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[15][18] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems.[18]

  • Inert Atmosphere: This reaction is particularly sensitive to oxygen. A rigorously maintained inert atmosphere is absolutely essential for achieving good results, as the electron-rich ligands and Pd(0) species are easily oxidized.[15]

Generalized Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for rigorous inert atmosphere

Procedure:

  • Inside a glovebox or under a strong counterflow of argon: To a flame-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.

  • Add the this compound and the anhydrous, degassed solvent.

  • Finally, add the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Workflow cluster_prep Inert Atmosphere Prep (Glovebox/Schlenk) reagents 1. Weigh & Combine Solids (Pd Precatalyst, Ligand, Base) add_liquids 2. Add Aryl Iodide, Solvent, and Amine reagents->add_liquids react 3. Seal & Heat (80-110 °C) add_liquids->react monitor 4. Monitor Reaction (LC-MS) react->monitor workup 5. Cool, Dilute, Filter monitor->workup purify 6. Purify Product workup->purify product Final C-N Coupled Product purify->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as Acute Toxicity 4 (Oral).

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin.

  • Solvents: Organic solvents like toluene, DMF, and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its utility is primarily demonstrated through its successful application in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods provide reliable and modular routes to functionalize the privileged dihydrobenzofuran core, enabling the rapid generation of diverse compound libraries for drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively incorporate this valuable intermediate into their synthetic strategies.

References

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Moiety and the Power of the Suzuki Coupling

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties, contributing to activities such as anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the 2,3-dihydrobenzofuran core is of paramount importance to researchers in drug discovery and development.[2][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[6][7] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound offers several distinct advantages, including mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic boron reagents.[6][8] These features have led to its widespread adoption in both academic and industrial settings for the synthesis of complex molecules, including active pharmaceutical ingredients.[7][8]

This application note provides a comprehensive guide to the Suzuki coupling reaction of 5-Iodo-2,3-dihydrobenzofuran, a key intermediate for the synthesis of a diverse range of functionalized 2,3-dihydrobenzofuran derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] The three key elementary steps are oxidative addition, transmetalation, and reductive elimination.[9][11]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar Pd(II) species.[10][12] The reactivity of the halide in this step follows the general trend I > Br > Cl > F.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[6] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[6]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the Pd(II) complex.[6][9] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10] The reductive elimination is often the product-forming and rate-determining step.[9]

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) pd_complex Ar-Pd(II)L_n-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ / Base biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a model coupling partner. The reaction conditions can be adapted and optimized for other boronic acids.

Materials and Reagents
  • This compound (CAS: 132464-84-7)[14]

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Phenylboronic acid - Base (K₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (PPh₃) start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine monitoring->workup Reaction Complete drying Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->drying purification Purify by Column Chromatography drying->purification product Characterize Product (NMR, MS) purification->product

Figure 2: A generalized workflow for the Suzuki coupling reaction.

Detailed Procedure
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and the palladium catalyst and ligand. If using Pd(OAc)₂ and a phosphine ligand, a typical loading is 1-5 mol% of Pd(OAc)₂ and 2-10 mol% of the ligand. If using a pre-formed catalyst like Pd(PPh₃)₄, a loading of 1-5 mol% is common.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material (this compound) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-2,3-dihydrobenzofuran.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Optimization and Troubleshooting

The success and yield of a Suzuki coupling reaction are highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their potential impact on the reaction of this compound.

ParameterOptions/ConsiderationsRationale and Impact
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species.[10] Pd(PPh₃)₄ is a Pd(0) source but can be air-sensitive. Buchwald precatalysts are often highly active and allow for lower catalyst loadings.[10]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, Buchwald ligandsThe choice of ligand is critical. Electron-rich and bulky phosphine ligands generally accelerate both oxidative addition and reductive elimination, leading to higher reaction rates and yields, especially with less reactive aryl chlorides or bromides.[6][15] For aryl iodides, simpler ligands like PPh₃ are often sufficient.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFThe base activates the boronic acid for transmetalation.[13] Stronger bases like K₃PO₄ and Cs₂CO₃ can be more effective, particularly with less reactive boronic acids. The choice of base can also influence the solubility of the reagents.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, Acetonitrile/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[10][16] The choice of solvent can affect reaction rates and product yields. Degassing the solvent is essential to remove dissolved oxygen.
Temperature Room temperature to refluxThe reaction temperature influences the reaction rate. While many Suzuki couplings proceed at elevated temperatures (80-100 °C), highly active catalyst systems may allow for reactions at or near room temperature.[17]
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion - Inactive catalyst (oxidation) - Insufficiently degassed solvents/reagents - Poor choice of ligand or base - Low reaction temperature- Ensure a strictly inert atmosphere. - Thoroughly degas all solvents and reagents. - Screen different ligands and bases. - Increase the reaction temperature.
Formation of homocoupling product (biaryl of the boronic acid) - Presence of oxygen - Inefficient transmetalation- Improve degassing procedures. - Use a more active catalyst/ligand system to promote the desired cross-coupling pathway.[10]
Protodeboronation (loss of the boronic acid group) - Instability of the boronic acid, especially electron-deficient ones - Prolonged reaction times at high temperatures- Use a milder base (e.g., K₂CO₃). - Use the boronic acid in a slight excess. - Consider using a more stable boronic ester (e.g., a pinacol ester).[10]
Difficulty in purification - Co-elution of product with byproducts or starting materials- Optimize the reaction to minimize byproduct formation. - Try different solvent systems for column chromatography. - Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-aryl-2,3-dihydrobenzofurans from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and other applications.

References

Sources

Introduction: Bridging Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 5-Iodo-2,3-dihydrobenzofuran: Protocols and Mechanistic Insights

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation provides a mild and robust pathway to construct arylalkynes and conjugated enynes—structural motifs prevalent in a vast array of functional materials and biologically active molecules.[4][5] The reaction's utility is particularly pronounced in pharmaceutical development, where its tolerance for diverse functional groups allows for the late-stage modification of complex molecular architectures.[4]

This guide focuses on a specific, high-value application: the Sonogashira coupling of this compound. The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for treating central nervous system (CNS) disorders, inflammation, and cancer.[6][7][8] Its structural properties make it a valuable building block in the design of novel therapeutic agents.[9][10] By coupling this scaffold with various terminal alkynes, researchers can rapidly generate diverse libraries of novel compounds for drug screening and lead optimization. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, often enabling the reaction to proceed with high efficiency under mild conditions.[11][12]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only a step-by-step experimental protocol but also delves into the underlying reaction mechanisms, critical parameters for success, and field-proven insights to ensure reliable and reproducible outcomes.

The Engine of the Reaction: Unpacking the Catalytic Cycles

The classical Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalytic cycle.[1][11] Understanding these mechanisms is crucial for troubleshooting and optimizing the reaction for specific substrates.

The Palladium Cycle: The Master Coordinator

The palladium cycle is responsible for bringing the two coupling partners together. It proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) intermediate.[12][13][14] The high reactivity of aryl iodides compared to bromides or chlorides makes this initial activation step highly efficient.[1][14]

  • Transmetalation: The alkyne component, activated by the copper cycle, is transferred to the palladium center. The copper(I) acetylide displaces the iodide ligand on the Pd(II) complex, forming a new diorganopalladium(II) intermediate and regenerating the copper catalyst.[12][13][14]

  • Reductive Elimination: This final, irreversible step forms the desired carbon-carbon bond, yielding the 5-alkynyl-2,3-dihydrobenzofuran product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[11][12]

The Copper Cycle: The Alkyne Activator

The copper cycle runs in concert with the palladium cycle. Its primary role is to deprotonate the terminal alkyne, making it a more potent nucleophile for the transmetalation step.

  • Acid-Base Reaction: In the presence of an amine base (e.g., triethylamine), the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide intermediate.[11][15]

  • Participation in Transmetalation: This copper acetylide is the species that engages with the Pd(II) complex in the transmetalation step of the main palladium cycle.[11]

Sonogashira_Mechanism Figure 1: The dual catalytic cycle of the Sonogashira coupling. cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Ar-Pd(II)(I)L₂ pd0->pd_int1 Oxidative Addition pd_int2 Ar-Pd(II)(C≡CR)L₂ pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Product (Ar-C≡CR) pd_int2->product ArI This compound (Ar-I) ArI->pd_int1 cuI Cu(I)X cu_acetylide Cu(I)-C≡CR cuI->cu_acetylide Deprotonation cu_acetylide->pd_int1 Transfers Acetylide cu_acetylide->cuI Regeneration alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_acetylide base Base base->cu_acetylide Workflow Figure 2: Experimental workflow for Sonogashira coupling. cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation setup 1. Inert Atmosphere Setup (Oven-dried glassware, N₂/Ar purge) reagents 2. Reagent Addition (Ar-I, Pd/Cu catalysts, Solvent, Base, Alkyne) setup->reagents react 3. Reaction (Stir at RT or heat) reagents->react monitor 4. Monitoring (TLC / GC-MS) react->monitor workup 5. Workup (Quench, Filter, Extract, Wash, Dry) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Sources

The Alchemist's Guide to a Privileged Scaffold: Palladium-Catalyzed Reactions of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2,3-Dihydrobenzofuran Moiety

In the landscape of modern medicinal chemistry and materials science, the 2,3-dihydrobenzofuran scaffold stands out as a "privileged structure." Its rigid, planar framework, combined with the electronic properties of the fused ring system, makes it a cornerstone for the design of novel therapeutics and functional materials. The strategic introduction of substituents onto this core is paramount for modulating biological activity and tuning material properties. Among the various synthetic handles available, the iodo-group at the 5-position offers a versatile and highly reactive anchor point for a plethora of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these transformative reactions, offering not just protocols, but a deeper understanding of the underlying principles that govern their success. We aim to empower researchers, scientists, and drug development professionals to harness the full potential of 5-iodo-2,3-dihydrobenzofuran as a key building block in their synthetic endeavors. The 2,3-dihydrobenzofuran core is found in a variety of biologically active natural products and represents a key structure in many approved drugs.[1][2][3][4]

Chapter 1: The Heart of the Transformation - Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their efficacy hinges on a fundamental, repeating sequence of steps known as the catalytic cycle. A grasp of this cycle is not merely academic; it is the key to troubleshooting and optimizing your reactions.

The journey begins with a palladium(0) species, the active catalyst. This is typically generated in situ from a more stable palladium(II) precatalyst. The cycle then proceeds through three key stages:

  • Oxidative Addition: The Pd(0) catalyst inserts itself into the carbon-iodine bond of this compound. This step is often rate-determining and results in a square planar Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): In this stage, the second coupling partner is introduced. For a Suzuki coupling, an organoboron species transfers its organic group to the palladium center. For a Heck reaction, an alkene coordinates to the palladium and inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic partners, now bound to the palladium center, are expelled as the final coupled product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-I(L2)" [label="Ar-Pd(II)-I(L2)"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R(L2)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-R" [label="Product\n(Ar-R)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [label="this compound"]; "Oxidative_Addition" -> "Ar-Pd(II)-I(L2)"; "Ar-Pd(II)-I(L2)" -> "Transmetalation" [label="Coupling Partner"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst Regeneration"]; } केंद Caption: Generalized Palladium Catalytic Cycle.

Chapter 2: The Suzuki-Miyaura Coupling - Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Application Notes:

The reaction of this compound with an aryl or vinyl boronic acid provides a direct route to 5-aryl and 5-vinyl-2,3-dihydrobenzofurans. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

  • Catalyst System: A combination of a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄ is commonly employed. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and stabilize the active Pd(0) species.

  • Base: A base is required to facilitate the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous-organic solvent mixture. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[5]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typical. The water is essential for dissolving the inorganic base and facilitating the transmetalation process.

Detailed Protocol: Synthesis of 5-Phenyl-2,3-dihydrobenzofuran

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂A common and relatively air-stable palladium precatalyst.
Ligand PPh₃A readily available and effective phosphine ligand for many Suzuki couplings.
Base K₂CO₃A cost-effective and moderately strong base suitable for a wide range of substrates.
Solvent Dioxane/Water (4:1)A common solvent system that facilitates both organic and inorganic reagent solubility.
Temperature 80-100 °CA typical temperature range to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent the oxidation and deactivation of the palladium catalyst.

Chapter 3: The Heck-Mizoroki Reaction - Olefinic C-H Functionalization

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[6] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Application Notes:

The reaction of this compound with various alkenes allows for the introduction of alkenyl substituents at the 5-position. The regioselectivity of the alkene addition is a key consideration.

  • Catalyst and Ligand: Similar to the Suzuki coupling, Pd(OAc)₂ is a common precatalyst. For electron-rich substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve reaction rates and yields.[7]

  • Base: An organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrogen iodide generated during the catalytic cycle.

  • Solvent: Aprotic polar solvents like DMF, NMP, or dioxane are generally effective.

dot graph "Heck_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Setup" [label="Combine this compound,\nPd catalyst, ligand, and base\nin a Schlenk flask."]; "Inert" [label="Evacuate and backfill\nwith Argon/Nitrogen."]; "Solvent" [label="Add degassed solvent\nand alkene."]; Setup -> Inert -> Solvent; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#F1F3F4"; "Heat" [label="Heat to 80-120 °C\nwith stirring."]; "Monitor" [label="Monitor progress by\nTLC or LC-MS."]; Heat -> Monitor; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; "Cool" [label="Cool to room temperature."]; "Extract" [label="Dilute with organic solvent,\nwash with water and brine."]; "Dry" [label="Dry organic layer and\nconcentrate."]; "Purify" [label="Purify by column\nchromatography."]; Cool -> Extract -> Dry -> Purify; }

Solvent -> Heat; Monitor -> Cool; } केंद Caption: Experimental Workflow for the Heck Reaction.

Detailed Protocol: Synthesis of 5-Styryl-2,3-dihydrobenzofuran

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, styrene (1.5 eq), and Et₃N (2.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterTypical Starting ConditionsRationale and Considerations
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)Pre-catalysts that readily form the active Pd(0) species are often preferred.
Ligand P(o-tol)₃ (2-10 mol%)Bulky, electron-rich phosphine ligands can enhance reaction rates.
Base Et₃N (1.5-3.0 equiv.)An organic amine base is commonly used to neutralize the generated acid.
Solvent DMF, NMP, DioxaneAprotic polar solvents are generally effective for the Heck reaction.
Temperature 80-120 °CShould be high enough for a reasonable rate but not cause decomposition.[7]

Chapter 4: The Sonogashira Coupling - Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is indispensable for the synthesis of arylalkynes and conjugated enynes.

Application Notes:

The Sonogashira coupling of this compound with a terminal alkyne is a direct route to 5-alkynyl-2,3-dihydrobenzofurans. A key feature of this reaction is the use of a copper(I) co-catalyst.

  • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed.

  • Solvent: Solvents such as THF or DMF are commonly used. Degassing the solvent is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Protocol: Synthesis of 5-(Phenylethynyl)-2,3-dihydrobenzofuran

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed THF, followed by phenylacetylene (1.2 eq) and Et₃N (2.0 eq).

  • Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective palladium precatalyst for Sonogashira couplings.
Copper Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base Et₃N, DiisopropylamineActs as both a base to deprotonate the alkyne and a solvent in some cases.
Solvent THF, DMFAnhydrous and degassed solvent is critical to prevent side reactions.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for iodides.

Chapter 5: The Buchwald-Hartwig Amination - Constructing C-N Bonds

The Buchwald-Hartwig amination has become a go-to method for the synthesis of aryl amines from aryl halides.[5][9] This reaction is renowned for its broad substrate scope, encompassing a wide variety of amines and aryl halides.

Application Notes:

This reaction enables the synthesis of 5-amino-2,3-dihydrobenzofuran derivatives by coupling this compound with a primary or secondary amine.

  • Catalyst and Ligand: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), or bidentate ligands like BINAP and Xantphos are highly effective.[9][10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

dot graph "Buchwald_Hartwig_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)"]; "Ar-Pd(II)-I(L)" [label="Ar-Pd(II)-I(L)"]; "Amine_Coordination" [label="Amine Coordination\nand Deprotonation"]; "Ar-Pd(II)-NR2(L)" [label="Ar-Pd(II)-NR2(L)"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar-NR2" [label="Product\n(Ar-NR2)"];

"Pd(0)L" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-I(L)"; "Ar-Pd(II)-I(L)" -> "Amine_Coordination" [label="Amine, Base"]; "Amine_Coordination" -> "Ar-Pd(II)-NR2(L)"; "Ar-Pd(II)-NR2(L)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-NR2"; "Reductive_Elimination" -> "Pd(0)L" [label="Catalyst\nRegeneration"]; } केंद Caption: Simplified Mechanism of Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 5-(N-Phenylamino)-2,3-dihydrobenzofuran

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOt-Bu (1.4 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed toluene, followed by this compound (1.0 eq) and aniline (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich ligands are essential for high catalytic activity.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is crucial for the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required.
Temperature 80-110 °CElevated temperatures are typically necessary.

Chapter 6: Carbonylative Couplings - Insertion of Carbon Monoxide

Palladium-catalyzed carbonylative couplings allow for the incorporation of a carbonyl group into the product, providing access to ketones, esters, and amides from aryl halides.[11]

Application Notes:

By reacting this compound under a carbon monoxide atmosphere with a suitable nucleophile, a variety of carbonyl-containing derivatives can be synthesized.

  • Carbonylative Suzuki Coupling: Reacting with a boronic acid under a CO atmosphere yields a ketone.

  • Carbonylative Sonogashira Coupling: Coupling with a terminal alkyne under CO pressure produces an α,β-alkynyl ketone.

  • Alkoxycarbonylation: In the presence of an alcohol and a base, an ester is formed.

  • Aminocarbonylation: Using an amine as the nucleophile leads to the formation of an amide.[11]

Detailed Protocol: Synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate (Alkoxycarbonylation)

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Autoclave or high-pressure reaction vessel

Procedure:

  • To a high-pressure reactor, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and dppp (0.06 eq).

  • Add methanol and triethylamine (3.0 eq).

  • Seal the reactor, purge with carbon monoxide, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • After cooling and carefully venting the CO, concentrate the reaction mixture.

  • Purify the residue by column chromatography to yield the desired ester.

ParameterConditionRationale
CO Source Carbon Monoxide GasDirect incorporation of the carbonyl group.
Palladium Catalyst Pd(OAc)₂A reliable precatalyst for carbonylative couplings.
Ligand dpppA bidentate phosphine ligand that can stabilize the palladium catalyst.
Nucleophile/Solvent MethanolActs as both the nucleophile and the solvent.
Base Et₃NNeutralizes the HI formed during the reaction.
Pressure 10-50 atmHigher CO pressure generally favors the carbonylation pathway.

Conclusion: A Gateway to Molecular Diversity

The palladium-catalyzed reactions of this compound represent a powerful and versatile toolkit for the synthesis of a diverse array of functionalized molecules. From the robust C-C bond formations of the Suzuki and Heck reactions to the C-N and C-alkynyl couplings of the Buchwald-Hartwig and Sonogashira reactions, and the carbonylative introductions of esters and amides, the synthetic possibilities are vast. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are the keys to unlocking the full potential of this privileged scaffold. The protocols and insights provided in this guide are intended to serve as a solid foundation for innovation in drug discovery and materials science.

References

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  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC - NIH. Available at: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - NIH. Available at: [Link]

  • Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - OUCI. Available at: [Link]

  • Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers - Chemical Communications (RSC Publishing). Available at: [Link]

  • A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Aryloxyketones for the Synthesis of 2,3-Disubstituted Benzofurans | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC - NIH. Available at: [Link]

  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Tandem C−H Functionalization/Cyclization Strategy for the Synthesis of 5‑Hydroxybenzofuran Derivatives - ElectronicsAndBooks. Available at: [Link]

  • (PDF) Nickel-catalyzed carbonylative synthesis of dihydrobenzofurans - ResearchGate. Available at: [Link]

  • A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions - ResearchGate. Available at: [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC - PubMed Central. Available at: [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Available at: [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC - NIH. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available at: [Link]

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  • 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - NIH. Available at: [Link]

  • Substituted Dihydrobenzopyran and Dihydrobenzofuran Thiazohdine-2,4-diones as Hypoglycemic Agents - ElectronicsAndBooks. Available at: [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Substituted dihydrobenzopyran and dihydrobenzofuran thiazolidine-2,4-diones as hypoglycemic agents - PubMed. Available at: [Link]

  • Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide-catalyzed carbonylative double cyclization. Available at: [Link]

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  • Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions | Request PDF - ResearchGate. Available at: [Link]

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The Versatile Scaffold: Applications of 5-Iodo-2,3-dihydrobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Moiety

In the landscape of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility makes it a highly attractive starting point for the design of novel therapeutic agents across a spectrum of diseases. The inherent structural rigidity and defined three-dimensional geometry of the dihydrobenzofuran ring system allow for precise presentation of pharmacophoric elements, enhancing target affinity and specificity.

Among the various functionalized dihydrobenzofurans, 5-Iodo-2,3-dihydrobenzofuran stands out as a particularly valuable and versatile building block. The presence of an iodine atom at the 5-position provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Sonogashira cross-coupling reactions. This enables the facile introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, allowing for extensive exploration of the chemical space around the core scaffold and the fine-tuning of biological activity. This application note will provide an in-depth guide to the utility of this compound in medicinal chemistry, complete with detailed protocols for its key synthetic transformations and an overview of its application in the development of anti-inflammatory and anticancer agents.

Core Synthetic Applications: A Gateway to Molecular Diversity

The true power of this compound in drug discovery lies in its ability to serve as a versatile intermediate in palladium-catalyzed cross-coupling reactions. These reactions provide a robust and efficient means to construct complex molecular architectures from simple, readily available starting materials.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide. In the context of this compound, this reaction is instrumental in the synthesis of 5-aryl-2,3-dihydrobenzofurans, a class of compounds that has shown significant promise in various therapeutic areas.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a more stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands, is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid, facilitating the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous-organic solvent mixture.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, Arylboronic acid, and Base in a reaction vessel. B Add degassed solvent system (e.g., Dioxane/Water). A->B C Purge with inert gas (e.g., Argon or Nitrogen). B->C D Add Palladium catalyst and Ligand. C->D E Heat the reaction mixture (e.g., 80-100 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with organic solvent. F->G H Wash with water and brine. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J K K J->K 5-Aryl-2,3-dihydrobenzofuran

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Representative Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure adapted from established methods for similar aryl iodides and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydrobenzofuran.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of particular importance in medicinal chemistry for the synthesis of compounds containing the rigid and linear alkynyl linker, which can act as a spacer or a pharmacophoric element itself.

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to facilitate the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used.

Experimental Workflow: Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a dry Schlenk flask under inert atmosphere, add this compound, Pd catalyst, and Cu(I) co-catalyst. B Add anhydrous solvent and amine base. A->B C Add terminal alkyne dropwise. B->C D Stir at room temperature or heat as required. C->D E Monitor progress by TLC or GC-MS. D->E F Cool to room temperature and filter through celite. E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H I I H->I 5-Alkynyl-2,3-dihydrobenzofuran G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F This compound Derivatives F->C Inhibition G A Tubulin Dimers B Microtubule Assembly (Polymerization) A->B C Functional Microtubules (Mitotic Spindle) B->C E Apoptosis B->E Disruption leads to D Cell Division C->D F Dihydrobenzofuran Lignans F->B Inhibition

Application Notes and Protocols: The Strategic Use of 5-Iodo-2,3-dihydrobenzofuran in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodo-2,3-dihydrobenzofuran is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and process development. Its rigid, bicyclic core is a common motif in a variety of biologically active molecules.[1] The true synthetic power of this intermediate, however, lies in the strategic placement of the iodo substituent on the aromatic ring. The carbon-iodine bond serves as an exceptionally reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of key pharmaceuticals like Darifenacin and its broader utility in essential C-C and C-N bond-forming reactions that are foundational to modern drug discovery.

The this compound Scaffold: A Privileged Intermediate

The 2,3-dihydrobenzofuran ring system is a structural motif present in numerous natural products and pharmaceutical agents, prized for its conformational rigidity and favorable physicochemical properties.[1] The introduction of an iodine atom at the 5-position transforms this simple scaffold into a powerful synthetic intermediate. The C(sp²)-I bond is the most reactive of the aryl halides in palladium-catalyzed reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[2] This reactivity makes this compound an ideal substrate for a range of synthetic transformations.

Figure 1: Structure of this compound and its key applications.

Core Application: Synthesis of Darifenacin

Darifenacin (marketed as Enablex®) is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[3][4] A key component of its structure is the 2,3-dihydrobenzofuran-5-yl ethyl moiety, which is coupled to a chiral pyrrolidine core. While many reported large-scale syntheses utilize 5-(2-bromoethyl)-2,3-dihydrobenzofuran as the key intermediate, this compound serves as an excellent precursor for its synthesis, demonstrating the strategic application of cross-coupling chemistry to build up complexity.[5][6]

Synthetic Strategy Overview

The synthesis of Darifenacin involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with an electrophilic 2,3-dihydrobenzofuran sidechain. The critical intermediate, 5-(2-bromoethyl)-2,3-dihydrobenzofuran, can be efficiently prepared from this compound via a Heck coupling reaction with ethylene gas, followed by hydrobromination of the resulting styrene derivative. This approach allows for the late-stage introduction of the ethyl linker.

Darifenacin_Synthesis_Workflow start This compound step1 Heck Coupling (Ethylene, Pd Catalyst) start->step1 intermediate1 5-Vinyl-2,3-dihydrobenzofuran step1->intermediate1 step2 Hydrobromination (HBr) intermediate1->step2 intermediate2 5-(2-Bromoethyl)-2,3- dihydrobenzofuran step2->intermediate2 step3 N-Alkylation (Base, e.g., K₂CO₃) intermediate2->step3 reagent (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide reagent->step3 product Darifenacin step3->product

Figure 2: Proposed workflow for Darifenacin synthesis starting from this compound.
Protocol: N-Alkylation to Synthesize Darifenacin

This protocol details the final coupling step, which is well-documented in the literature.[6][7] It assumes the prior synthesis of the 5-(2-bromoethyl)-2,3-dihydrobenzofuran intermediate.

Materials:

  • 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.0 equiv)

  • (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine or its salt (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous powder (3.0 equiv)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard inert atmosphere glassware (e.g., Schlenk flask), condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.1 equiv) and anhydrous potassium carbonate (3.0 equiv).

  • Add anhydrous acetonitrile to the flask (approx. 10-15 mL per gram of the pyrrolidine starting material).

  • Begin vigorous stirring to create a fine suspension.

  • Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.0 equiv) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) for 2-4 hours.[7] Causality Note: Heating is necessary to overcome the activation energy of the Sₙ2 reaction. Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophilicity of the pyrrolidine nitrogen.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude Darifenacin can be purified via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]

Versatility in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound provides a reliable entry point for various palladium-catalyzed cross-coupling reactions, which are pillars of modern pharmaceutical synthesis.[8] These reactions allow for the modular construction of complex molecules from readily available starting materials.

Cross_Coupling_Overview cluster_reactions Palladium-Catalyzed Reactions start { This compound | C(sp²)-I} Heck Heck Reaction Partner: Alkene Product: Substituted Alkene start:f1->Heck:f0 Pd(0), Base Sonogashira Sonogashira Reaction Partner: Terminal Alkyne Product: Internal Alkyne start:f1->Sonogashira:f0 Pd(0), Cu(I), Base Suzuki Suzuki Reaction Partner: Boronic Acid/Ester Product: Biaryl/Vinyl start:f1->Suzuki:f0 Pd(0), Base

Figure 3: Overview of key cross-coupling reactions utilizing this compound.
The Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[9] It is particularly useful for synthesizing vinyl-substituted aromatics, which are valuable intermediates themselves.

ParameterTypical ConditionsRationale & Considerations
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%)Pre-catalysts that readily form the active Pd(0) species are preferred.[10]
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsThe ligand stabilizes the palladium center and modulates its reactivity. For electron-rich substrates, bulky, electron-rich phosphine ligands can enhance reaction rates.[11]
Base Et₃N, K₂CO₃, Cs₂CO₃ (1.5-3.0 equiv)An appropriate base is required to neutralize the hydrogen halide generated during the reaction and regenerate the Pd(0) catalyst.[9]
Solvent DMF, NMP, DioxaneAprotic polar solvents are generally effective. The choice can influence catalyst solubility and reaction temperature.
Temperature 80-120 °CSufficient temperature is needed for the reaction to proceed at a reasonable rate.

General Protocol for Heck Reaction:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF), followed by the base (e.g., Et₃N, 2.0 equiv).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the alkene coupling partner (1.2-1.5 equiv).

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

The Sonogashira Reaction

The Sonogashira reaction is a robust method for coupling aryl halides with terminal alkynes, providing direct access to substituted alkynes.[12] This reaction is a cornerstone for building molecular complexity in drug discovery.[13]

General Protocol for Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%). Causality Note: The copper(I) co-catalyst is crucial for activating the alkyne through the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[13]

  • Evacuate and backfill the flask with inert gas three times.

  • Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2-3 equiv). The amine base also serves as a solvent in some cases.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, coupling an organoboron species (boronic acid or ester) with an organohalide. Its tolerance of a wide range of functional groups makes it invaluable in pharmaceutical synthesis for creating biaryl structures.[8]

ParameterTypical ReagentsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%)The choice of catalyst and ligand is critical and often substrate-dependent. Dppf is a common ligand for robust coupling.
Boron Source Arylboronic acid, Arylboronic esterBoronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and are used for more sensitive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv)An aqueous base is required for the transmetalation step, activating the boronic acid.[8]
Solvent System Toluene/H₂O, Dioxane/H₂OA two-phase solvent system is typically used to dissolve both the organic substrates and the inorganic base.
Temperature 80-110 °CHeating is generally required to drive the catalytic cycle.

Potential Pathways to Other Pharmaceutical Scaffolds

The reactivity of this compound also opens up potential synthetic routes to other important pharmaceutical cores. For instance, the benzofuran moiety in the antidepressant Vilazodone is substituted with a piperazine ring at the 5-position.[14][15] A plausible, though less direct, route could involve a Buchwald-Hartwig amination on this compound to install the piperazine ring, followed by oxidation of the dihydrobenzofuran to the corresponding benzofuran. This highlights the strategic thinking required in multistep synthesis, where a single, versatile intermediate can be manipulated to access different scaffolds.

Conclusion

This compound is more than just a simple heterocycle; it is a strategic and versatile intermediate for modern pharmaceutical synthesis. Its robust scaffold, combined with the highly reactive carbon-iodine bond, provides medicinal chemists with a reliable platform for constructing complex molecules. Through powerful and well-understood transformations like the Heck, Sonogashira, and Suzuki reactions, this building block enables the efficient and modular synthesis of drug candidates, as exemplified by its application in the synthesis of Darifenacin. The principles and protocols outlined in this guide underscore its importance and provide a framework for its effective utilization in research and development.

References

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23, 3844-3849. Available at: [Link]

  • Zhang, Z. M., Xu, B., Wu, L., Zhou, L., Ji, D., Liu, Y., ... & Zhang, H. (2019). A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans, indolines and chromanes bearing an alkyl iodide group in good yields. Journal of the American Chemical Society, 141(20), 8110-8115. Available at: [Link]

  • Chen, M. S., & White, M. C. (2010). A Pd(II)-catalyzed C−H activation/C−O cyclization reaction directed by a proximate hydroxyl group has been developed. Journal of the American Chemical Society, 132(38), 13172-13174. Available at: [Link]

  • Reddy, B. S., Kumar, K. R., & Reddy, P. S. (2012). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Der Pharma Chemica, 4(1), 350-356. Available at: [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. Available at: [Link]

  • Wang, C., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-6777. Available at: [Link]

  • Page, M. E., & Cryan, J. F. (2004). Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. Current Drug Targets-CNS & Neurological Disorders, 3(1), 1-9. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. Available at: [Link]

  • Google Patents. (2011). US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.
  • Czerwonka, K., et al. (2019). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 24(15), 2748. Available at: [Link]

  • Xu, Z., et al. (2015). An investigation of the synthesis of vilazodone. RSC Advances, 5(10), 7385-7389. Available at: [Link]

  • Xu, Z., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1542-1547. Available at: [Link]

  • Google Patents. (2010). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • Wikipedia. Heck reaction. Available at: [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). Available at: [Link]

  • ResearchGate. (2025). Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. Available at: [Link]

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  • Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(22), 4473-4480. Available at: [Link]

  • ResearchGate. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]

  • Choi, H. Y., et al. (2012). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2390. Available at: [Link]

  • Al-dujaili, L. J., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Available at: [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. Available at: [Link]

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Application Notes and Protocols for the Functionalization of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic system frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1][2][3] Its structural rigidity and unique electronic properties make it an attractive scaffold in medicinal chemistry and drug discovery programs.[1][4] 5-Iodo-2,3-dihydrobenzofuran, in particular, serves as a key synthetic intermediate, offering a reactive handle for the introduction of molecular complexity through various transition-metal-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into the functionalization of this valuable building block, with a focus on practical application for researchers, scientists, and drug development professionals.

Core Concept: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[5][6][7] These reactions are central to the construction of complex molecular architectures from readily available starting materials.[8] The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][9]

The choice of the specific cross-coupling reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck—is dictated by the desired bond to be formed and the nature of the coupling partners. For the purposes of this guide, we will provide a detailed protocol for the Suzuki-Miyaura coupling, a widely utilized method for the formation of C-C bonds.[8][9][10][11][12]

Visualizing the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh this compound, boronic acid, base, and catalyst B Add reagents to a dry Schlenk flask A->B C Evacuate and backfill with inert gas (e.g., Argon) B->C D Add degassed solvent via syringe C->D E Heat the reaction mixture to the specified temperature with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool the reaction to room temperature F->G H Quench the reaction (e.g., with water) G->H I Extract with an organic solvent H->I J Dry the organic layer and concentrate I->J K Purify by flash column chromatography J->K

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 5-phenyl-2,3-dihydrobenzofuran.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water (or another suitable solvent system like dioxane/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Add the palladium catalyst, for instance, a pre-catalyst or generate the active catalyst in situ. For the latter, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[13]

  • Solvent Addition and Reaction:

    • Degas the solvent mixture (e.g., toluene/water 4:1, 5 mL) by bubbling with an inert gas for 15-20 minutes.

    • Using a syringe, add the degassed solvent to the Schlenk flask containing the reagents.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require adjustment based on the specific ligand and substrates used.[14]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.[13][15] This typically takes between 4 to 24 hours.[14]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-2,3-dihydrobenzofuran.[16][17]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[9][12]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-I(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr_prime RedElim Reductive Elimination Product 5-Phenyl-2,3-dihydrobenzofuran ArPdAr_prime->Product RedElim->Pd0 ArI This compound ArI->OxAdd Ar_prime_BOH2 Phenylboronic Acid + Base Ar_prime_BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[5][6][9]

  • Transmetalation: The organic group from the organoboron reagent (phenylboronic acid, activated by the base) is transferred to the palladium center, displacing the iodide.[5][6][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][9]

Summary of Key Reaction Parameters for Functionalization

The functionalization of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The table below summarizes typical conditions for some of the most common transformations.

Reaction TypeCoupling PartnerTypical Catalyst/Ligand SystemTypical BaseTypical SolventProduct
Suzuki-Miyaura Boronic acid/esterPd(OAc)₂ / PPh₃ or Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OC-C coupled product
Buchwald-Hartwig AminePd₂(dba)₃ / Xantphos or other bulky phosphine ligandsNaOt-Bu, K₃PO₄Toluene, DioxaneC-N coupled product
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMFC-C coupled product (alkyne)
Heck AlkenePd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, AcetonitrileC-C coupled product (alkene)

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]

  • Organometallic Reagents: Some coupling partners, such as organoboron and organotin compounds, can be toxic. Handle them with appropriate care and dispose of waste according to institutional guidelines.[18][20][21]

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.[13] Handle them in an inert atmosphere and avoid contact with skin and eyes.

  • Solvents: Many organic solvents used in these reactions (e.g., toluene, dioxane, THF) are flammable and volatile.[13][19][22] Work in a well-ventilated fume hood away from ignition sources.

  • Inert Atmosphere Techniques: The success of these reactions often depends on maintaining an inert atmosphere to protect the catalyst and any air-sensitive reagents. Proper use of Schlenk line or glovebox techniques is recommended.[19][21]

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of a wide range of derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. Careful optimization of reaction parameters and adherence to safety protocols are paramount for successful and reproducible outcomes in the laboratory.

References

Application Notes & Protocols: Strategic Modifications of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Modern Chemistry

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in a multitude of natural products and pharmacologically active molecules.[1] Its unique three-dimensional architecture, departing from the flat, aromatic nature of benzofuran, provides distinct topographical features crucial for molecular recognition and biological activity.[1] Within this class of compounds, 5-iodo-2,3-dihydrobenzofuran stands out as a versatile and strategically important synthetic intermediate. The carbon-iodine (C-I) bond at the 5-position serves as a highly reactive and reliable handle for introducing a wide array of functional groups and building molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of key synthetic transformations involving this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reproducible outcomes.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with boronic acids or their esters. This method is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center and facilitate the elementary steps of the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I (L₂) oxidative_addition->pd_complex transmetalation Transmetalation [R-B(OR)₂ + Base] pd_complex->transmetalation pd_biaryl_complex Ar-Pd(II)-R (L₂) transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale / Notes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is often used directly. Others are pre-catalysts requiring in-situ reduction.
Ligand PPh₃, dppf, SPhos, XPhosLigand choice influences catalyst stability and reactivity, especially for challenging substrates.
Base Cs₂CO₃, K₂CO₃, K₃PO₄An aqueous base is required to activate the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA biphasic or polar aprotic solvent system is common to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.
Equivalents 1.1 - 1.5 eq. of boronic acidA slight excess of the boronic acid is used to drive the reaction to completion.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a powerful route to substituted alkynes.[2] This reaction is distinguished by its use of a dual catalytic system, typically involving palladium and a copper(I) salt.[2]

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[2] The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a highly reactive copper(I) acetylide intermediate.[2] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, followed by reductive elimination.[2] Copper-free versions exist but often require higher temperatures or specific ligands.[3]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 1-2 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.), which also acts as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The high reactivity of the C-I bond often allows for mild conditions.[2]

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove precipitated salts.[2] Wash the filtrate with aqueous NH₄Cl (to remove copper salts) and brine.[2] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Table 2: Typical Parameters for Sonogashira Coupling

ParameterRecommended ConditionsRationale / Notes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Common, commercially available, and effective catalysts for this transformation.
Copper Source CuIActs as a co-catalyst to form the copper acetylide, accelerating transmetalation.
Base Et₃N, i-Pr₂NH (DIPA)The base neutralizes the HI formed and facilitates the formation of the copper acetylide.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are preferred. The amine base can often serve as the solvent.
Temperature 25 - 60 °CAryl iodides are highly reactive, often allowing for reactions at or slightly above room temperature.[2][4]
Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed method for the arylation of alkenes.[5][6] This transformation is a powerful tool for constructing substituted olefins and is fundamental to organic synthesis.[5]

Causality and Mechanistic Insight: The cycle begins with the oxidative addition of this compound to a Pd(0) center. The resulting Pd(II) complex coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, closing the catalytic cycle.

Experimental Protocol: Heck Coupling

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).

  • Base and Solvent: Add a suitable base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) and a polar aprotic solvent such as DMF or acetonitrile.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction Execution: Heat the mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product using column chromatography.

Table 3: Typical Parameters for Heck Coupling

ParameterRecommended ConditionsRationale / Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Air-stable and commonly used palladium(II) and palladium(0) pre-catalysts.[6]
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsLigands are crucial for catalyst stability and can influence regioselectivity.
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to neutralize the HX formed and regenerate the catalyst.
Solvent DMF, Acetonitrile, NMPHigh-boiling polar aprotic solvents are typically used.
Temperature 80 - 120 °CHigher temperatures are often necessary to facilitate the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis, coupling aryl halides with a vast range of primary and secondary amines.[7][8] This reaction has largely replaced harsher classical methods due to its superior functional group tolerance and broader scope.[7]

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.[9] Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[10] The use of bulky, electron-rich phosphine ligands (Buchwald ligands) is critical for promoting the reductive elimination step.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L) oxidative_addition->pd_complex amine_coordination Amine Coordination + Base (NaOtBu) pd_complex->amine_coordination R₂NH pd_amido_complex Ar-Pd(II)-NR₂(L) amine_coordination->pd_amido_complex - H-Base⁺I⁻ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product Experimental_Workflow cluster_prep Preparation cluster_reaction Execution cluster_workup Work-up & Purification setup 1. Reaction Setup (Flame-dried flask, inert gas) reagents 2. Add Reagents (Substrate, Catalyst, Base) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent execute 4. Heat & Stir solvent->execute monitor 5. Monitor Progress (TLC, LC-MS) execute->monitor quench 6. Cool & Quench monitor->quench extract 7. Aqueous Work-up (Extraction, Washes) quench->extract purify 8. Dry & Concentrate extract->purify final_purify 9. Column Chromatography or Recrystallization purify->final_purify product Pure Product final_purify->product

References

Application Notes & Protocols: 5-Iodo-2,3-dihydrobenzofuran in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and specific stereoelectronic properties make it a highly attractive framework in medicinal chemistry. This guide focuses on a particularly versatile derivative, 5-Iodo-2,3-dihydrobenzofuran, detailing its strategic application in the synthesis of high-value bioactive molecules. The iodo-substituent at the C-5 position serves as a uniquely effective synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core scaffold, which is a cornerstone of modern drug discovery programs aimed at developing novel therapeutics, including anti-inflammatory agents, cannabinoid receptor 2 (CB2) agonists, and serotonin transporter (SERT) inhibitors.[3][4][5][6]

The Strategic Importance of the 5-Iodo Handle

In the landscape of drug development, the ability to rapidly generate and test a diverse library of related compounds is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for such diversity-oriented synthesis.[1] The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance.[7] This reactivity provides a robust platform for introducing a wide range of substituents at the 5-position, fundamentally influencing the molecule's interaction with biological targets.

The general workflow for leveraging this building block in a drug discovery campaign is illustrated below.

G cluster_0 Scaffold Preparation cluster_1 Diversity-Oriented Synthesis via Cross-Coupling cluster_2 Bioactive Compound Libraries cluster_3 Screening & Optimization A 2,3-Dihydrobenzofuran B Iodination Protocol A->B C This compound B->C D Suzuki-Miyaura (C-C) C->D E Buchwald-Hartwig (C-N) C->E F Sonogashira (C-C, sp) C->F G Heck (C-C, sp2) C->G H 5-Aryl Derivatives D->H I 5-Amino Derivatives E->I J 5-Alkynyl Derivatives F->J K 5-Alkenyl Derivatives G->K L Biological Screening (e.g., SERT Binding Assay) H->L I->L J->L K->L M Lead Optimization L->M G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-I] pd0->pd2_complex Oxidative Addition (+ Ar-I) pd2_boronate [Ar-Pd(II)L₂-R] pd2_complex->pd2_boronate Transmetalation (+ R-B(OH)₂ + Base) product_complex [Ar-R-Pd(0)L₂] pd2_boronate->product_complex Reductive Elimination product_complex->pd0 (+ Ar-R) G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-I] pd0->pd2_complex Oxidative Addition (+ Ar-I) pd2_amido [Ar-Pd(II)L₂-NR₂] pd2_complex->pd2_amido Amine Coordination & Deprotonation (+ HNR₂ + Base) product_complex [Ar-NR₂-Pd(0)L₂] pd2_amido->product_complex Reductive Elimination product_complex->pd0 (+ Ar-NR₂) G start This compound conditions Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Toluene, 100 °C start->conditions amine Piperazine Derivative (e.g., N-Boc-piperazine) amine->conditions intermediate 5-(Piperazin-1-yl)-2,3-dihydrobenzofuran Derivative conditions->intermediate final Potential SERT Ligand Scaffold (after deprotection/further modification) intermediate->final Deprotection / R-group Functionalization

References

Troubleshooting & Optimization

optimizing Suzuki coupling with 5-Iodo-2,3-dihydrobenzofuran.

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and materials science, 5-Iodo-2,3-dihydrobenzofuran is a versatile building block. Its participation in the Suzuki-Miyaura cross-coupling reaction allows for the construction of complex molecular architectures. However, like any chemical transformation, optimizing this reaction requires a nuanced understanding of the interplay between catalysts, ligands, bases, and substrates.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered when optimizing the Suzuki coupling of this compound. The guidance herein is based on established principles of organometallic chemistry and field-proven strategies to help you achieve high yields and purity in your synthetic endeavors.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the Suzuki coupling of this compound. Each answer provides a causal explanation and a clear path to resolution.

Q1: My reaction shows low or no conversion of the this compound. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki-Miyaura coupling typically points to an issue with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] For an electron-rich aryl iodide like this compound, the oxidative addition step can be unexpectedly sluggish compared to electron-deficient systems.[3]

  • Cause 1: Inefficient Catalyst System. The initial Pd(0) species may not be effectively inserting into the C-I bond. While aryl iodides are generally the most reactive halides, the electron-donating nature of the dihydrobenzofuran ring can slow this step.[4] Furthermore, using simple ligands like triphenylphosphine (PPh₃) can lead to inefficient turnover of the resulting palladium(II)-iodide intermediate, especially at lower temperatures.[5][6]

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (often called Buchwald ligands).[7] Ligands like SPhos, XPhos, or DavePhos are designed to accelerate both oxidative addition and the final reductive elimination step.[8] They increase the electron density on the palladium center, promoting its insertion into the aryl-iodide bond.

  • Cause 2: Ineffective Base or Poor Solubility. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2] If the base is too weak or is not sufficiently soluble in the reaction medium, this step will fail.

    • Solution: Switch to a stronger or more soluble base. Potassium phosphate (K₃PO₄) is an excellent choice for anhydrous conditions, while cesium carbonate (Cs₂CO₃) is highly effective, often in solvent mixtures containing water (e.g., dioxane/water).[9] Ensure vigorous stirring to overcome solubility issues.

  • Cause 3: Insufficient Thermal Energy. All catalytic cycles have an activation energy barrier. If the reaction temperature is too low, the rate of the limiting step may be negligible.

    • Solution: Incrementally increase the reaction temperature. A common range for Suzuki couplings is 80-110 °C.[10] Monitor the reaction for potential decomposition of starting materials at higher temperatures.

Q2: I'm observing significant amounts of boronic acid homocoupling byproduct. How can I minimize this?

A2: The formation of a biaryl product derived from two boronic acid molecules is a classic side reaction in Suzuki couplings.[11] This process is primarily mediated by the presence of molecular oxygen or an excess of Pd(II) species before the catalytic cycle begins.[12][13]

  • Cause: Oxygen Contamination. Dissolved oxygen in the solvent can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) can then undergo a stoichiometric reaction with the boronic acid, leading to homocoupling and the formation of inactive palladium black.[11][13]

    • Solution: Rigorous Degassing. This is the most critical factor. Before adding the catalyst, thoroughly degas the reaction mixture. The most effective method is subsurface sparging, where a needle is placed below the solvent surface to bubble an inert gas (argon or nitrogen) through the mixture for 15-30 minutes.[12] Alternatively, perform at least three vacuum-backfill cycles with an inert gas.

  • Cause: Pd(II) Precatalyst. Using a Pd(II) source like Pd(OAc)₂ without a reducing agent or with inefficient reduction can lead to a higher initial concentration of Pd(II), which promotes homocoupling.[12]

    • Solution: Use a Pd(0) Source or a Precatalyst. Start with a Pd(0) source like Pd₂(dba)₃. Alternatively, use modern precatalysts (e.g., SPhos Pd G3) which are designed to cleanly and rapidly generate the active Pd(0) species in situ, minimizing side reactions.

Q3: Dehalogenation of my this compound is a major side reaction. What conditions favor this and how can I avoid it?

A3: Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source before it can undergo transmetalation.[13]

  • Cause: Hydride Source in the Reaction Mixture. The source of the hydride can be the solvent (e.g., alcohols like isopropanol), a base (e.g., amine bases), or impurities in the reagents.

    • Solution: Change Solvent and Base. Switch to aprotic solvents like dioxane, toluene, or THF. Avoid using alcoholic solvents unless they are known to be effective for a specific system. Use carbonate or phosphate bases instead of amine-based organic bases if dehalogenation is observed.

Q4: My boronic acid appears to be decomposing during the reaction, leading to low yields. How can I prevent this?

A4: The decomposition of the boronic acid partner, known as protodeboronation, is the cleavage of the C-B bond by a proton source, yielding the corresponding arene.[14] This is particularly problematic for electron-rich or heteroaryl boronic acids.[13]

  • Cause 1: Hydrolysis under Basic Conditions. The combination of water and base can facilitate the cleavage of the C-B bond over long reaction times or at high temperatures.[14]

    • Solution: Use a Boronic Ester. Boronic esters, such as pinacol esters (Bpin) or MIDA esters, are significantly more stable to protodeboronation.[15] They act as "slow-release" reservoirs of the boronic acid, hydrolyzing in situ to maintain a low, steady concentration of the active species, which minimizes side reactions.[16][17]

  • Cause 2: Excessively Harsh Conditions. High concentrations of base or prolonged heating can accelerate the rate of protodeboronation.

    • Solution: Milder Conditions. If possible, reduce the reaction temperature or shorten the reaction time. Titrate the amount of base to find the optimal balance between activating the transmetalation step and minimizing decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions regarding the setup and execution of the Suzuki coupling with this compound.

Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?

A1: Given that this compound is an electron-rich aryl halide, the most robust and versatile catalyst systems are typically formed from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich dialkylbiaryl phosphine ligand.[7] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination. See the table below for recommended systems.

Q2: Which base should I choose and why?

A2: The base plays a critical role in activating the boronic acid for transmetalation. The choice depends on the stability of your substrates and the solvent system. A weak base will result in a slow or incomplete reaction, while an overly strong base might cause unwanted side reactions. See the table below for a guide.

Q3: What is the optimal solvent system for this reaction?

A3: Aprotic polar solvents are generally the most effective. Common choices include:

  • 1,4-Dioxane: Excellent solvent for many Suzuki reactions, often used with water as a co-solvent to dissolve the inorganic base.

  • Toluene: A less polar option, good for higher temperature reactions.

  • Tetrahydrofuran (THF): A good general-purpose solvent, though its lower boiling point (66 °C) may limit the reaction temperature. A mixture, such as Toluene/Water or Dioxane/Water (typically in a ratio from 4:1 to 10:1), is often ideal as water helps dissolve bases like K₂CO₃ or Cs₂CO₃ and can accelerate the transmetalation step.

Q4: How critical is degassing, and what is the best method?

A4: Degassing is absolutely critical for a successful and reproducible Suzuki coupling.[12] Oxygen can lead to catalyst decomposition (formation of Pd black) and promote the homocoupling of the boronic acid.[13]

  • Best Practice: Subsurface sparging with argon or nitrogen for 15-30 minutes is the most thorough method.[12]

  • Acceptable Alternative: Performing a minimum of three cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas.

Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A5: The choice depends on the stability of your boron reagent.

  • Boronic Acids: Are often cheaper and more readily available. They are suitable if the specific boronic acid is known to be stable under the reaction conditions and not prone to protodeboronation or homocoupling.[13]

  • Boronic Esters (Pinacol, MIDA, etc.): Offer superior stability.[14] They are highly recommended if your boronic acid is particularly electron-rich, contains sensitive functional groups, or if you are experiencing issues with protodeboronation.[15][16] They act as a protected form, slowly releasing the active boronic acid during the reaction.[17]

Data Presentation

Table 1: Recommended Catalyst/Ligand Systems for this compound
Catalyst/Ligand SystemKey Features & AdvantagesCommon Loading
Pd(OAc)₂ + SPhos Highly versatile and effective for electron-rich aryl iodides. Promotes fast reaction rates.[8]1-2 mol% Pd, L/Pd = 2:1
Pd₂(dba)₃ + XPhos Excellent for sterically hindered coupling partners. Very high activity.1-2 mol% Pd, L/Pd = 2:1
PdCl₂(dppf) A common, reliable system. Good for general screening but may be less active than Buchwald-type ligands.2-5 mol% Pd
SPhos Pd G3 Precatalyst Air- and moisture-stable precatalyst. Provides rapid generation of the active Pd(0) species, leading to reproducible results.1-2 mol%
Table 2: Guide to Base Selection for Suzuki-Miyaura Coupling
BaseCommon Solvent(s)StrengthKey Considerations
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerateStandard, cost-effective choice. Requires water for solubility and activity.
Cs₂CO₃ Dioxane/H₂O, THFStrongHighly effective, often gives higher yields than K₂CO₃, but is more expensive.[16]
K₃PO₄ Toluene, Dioxane (often anhydrous)StrongExcellent for anhydrous conditions and for substrates sensitive to hydrolysis.
Et₃N DMF, TolueneWeak (Organic)Generally not recommended as it can be a source of hydrides leading to dehalogenation.[13]

Experimental Protocols & Visualizations

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Degassing: Bubble argon through the stirred mixture for 15 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) and dissolve in a small amount of degassed solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the vial in a preheated heating block (e.g., 90 °C) and stir for the desired time (monitor by TLC or LCMS, typically 2-12 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[18]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition 5-Iodo-2,3- dihydrobenzofuran pd_intermediate Ar-Pd(II)-I (L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate->transmetalation [Ar'B(OH)₃]⁻ pd_biaryl Ar-Pd(II)-Ar' (L)₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing and solving common issues leading to poor reaction outcomes.

Caption: A decision tree for troubleshooting poor Suzuki coupling outcomes.

References

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Butters, M., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Cheminform. (2010). Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. Cheminform. Available at: [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Butters, M., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Kelly, C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. Available at: [Link]

  • Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • Research@THEA. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Available at: [Link]

  • ResearchGate. (2014). Table 1 Optimization of the reaction conditions for Suzuki coupling... Available at: [Link]

  • Journal of the Indian Chemical Society. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • Adamo, C., et al. (2016). Metallic palladium, PdO, and palladium supported on metal oxides for the Suzuki–Miyaura cross-coupling reaction: a unified view of the process of formation of the catalytically active species in solution. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2014). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...). Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Iodo-2,3-dihydrobenzofuran. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, field-tested solutions to improve your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,3-dihydrobenzofuran. The choice of iodinating agent and reaction conditions can significantly impact the yield and selectivity. The most prevalent methods include:

  • Iodine with an Oxidizing Agent: This classic method often employs molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid, periodic acid (HIO₄), or N-Iodosuccinimide (NIS). The oxidizing agent generates a more potent electrophilic iodine species in situ.

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent that often provides high yields and cleaner reactions. It is frequently used in solvents like acetonitrile or dichloromethane.

  • Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can lead to rapid and complete conversion. However, its high reactivity can sometimes result in over-iodination or other side reactions if not carefully controlled.

Q2: I am observing a significant amount of starting material remaining after the reaction. What are the likely causes?

Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficiently Activated Iodinating Agent: If you are using I₂ without a suitable oxidizing agent, the electrophilicity of the iodine may be too low to effectively react with the electron-rich dihydrobenzofuran ring.

  • Inadequate Reaction Time or Temperature: Electrophilic aromatic substitutions can be slow at low temperatures. It's crucial to monitor the reaction progress by TLC or GC-MS and adjust the time and temperature accordingly.

  • Decomposition of the Iodinating Agent: Some iodinating agents are sensitive to light and moisture. Ensure your reagents are fresh and handled under appropriate conditions.

Q3: My product is contaminated with di-iodinated species. How can I avoid this?

The formation of di-iodinated byproducts, such as 5,7-diiodo-2,3-dihydrobenzofuran, is a common selectivity challenge. Here’s how to mitigate it:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent. A 1.05 to 1.1 molar equivalent of the iodinating agent relative to the 2,3-dihydrobenzofuran is a good starting point.

  • Slow Addition of the Iodinating Agent: Adding the iodinating agent portion-wise or as a solution via a syringe pump can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the mono-iodinated product.

Q4: What are the best practices for purifying this compound?

Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.

  • Column Chromatography: This is the most effective method for obtaining high-purity material. A silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent like methanol or ethanol can be an efficient way to remove minor impurities.

  • Aqueous Work-up: A thorough aqueous work-up is crucial before chromatography. Washing with a solution of sodium thiosulfate (Na₂S₂O₃) will quench any unreacted iodine, and a wash with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize any acidic byproducts.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive iodinating agent. 2. Insufficient reaction time or temperature. 3. Presence of electron-withdrawing groups on the starting material.1. Use a fresh batch of the iodinating agent. If using I₂, ensure the presence of a suitable activating/oxidizing agent. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider a modest increase in temperature. 3. If your 2,3-dihydrobenzofuran is substituted with electron-withdrawing groups, a stronger iodinating agent or more forcing conditions may be necessary.
Formation of Multiple Products (Poor Selectivity) 1. Over-iodination leading to di- or tri-iodinated species. 2. Competing side reactions due to high temperature or reactive reagents.1. Carefully control the stoichiometry of the iodinating agent (1.05-1.1 eq). 2. Add the iodinating agent slowly and at a reduced temperature (e.g., 0 °C). 3. Consider using a milder iodinating agent like NIS.
Dark-Colored Reaction Mixture and Product 1. Presence of residual iodine (I₂). 2. Decomposition of starting material or product under harsh conditions (e.g., strong acid).1. During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color dissipates. 2. If using a strong acid, ensure the temperature is controlled and consider using a milder alternative if possible.
Difficulty in Product Isolation/Purification 1. Similar polarity of starting material and product. 2. Presence of non-polar impurities.1. Use a long silica gel column with a shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexanes). 2. Ensure a thorough aqueous work-up to remove any water-soluble impurities. A pre-purification step like trituration may be beneficial.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is recommended for its high selectivity and mild reaction conditions.

Materials:

  • 2,3-Dihydrobenzofuran

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Aqueous Work-up:

    • Wash the organic layer with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine species.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash with brine to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5%) to afford this compound as a colorless oil or a low-melting solid.

Visualizing the Process

Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to troubleshooting low yield in the synthesis of this compound.

low_yield_troubleshooting start Low Yield Observed check_sm Check Starting Material Consumption by TLC/GC-MS start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present sm_consumed Starting Material Consumed check_sm->sm_consumed reagent_issue Potential Reagent Issue sm_present->reagent_issue conditions_issue Potential Conditions Issue sm_present->conditions_issue workup_issue Potential Work-up/Purification Issue sm_consumed->workup_issue reagent_actions Action Items: - Use fresh NIS/I₂ - Add activating agent (e.g., HIO₄) with I₂ - Verify stoichiometry reagent_issue->reagent_actions conditions_actions Action Items: - Increase reaction time - Increase reaction temperature - Ensure inert atmosphere conditions_issue->conditions_actions workup_actions Action Items: - Optimize extraction pH - Check for product loss in aqueous layers - Adjust chromatography conditions workup_issue->workup_actions

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Electrophilic Aromatic Substitution Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The dihydrobenzofuran ring is activated towards electrophilic attack, and the iodine species acts as the electrophile.

EAS_Mechanism reagents 2,3-Dihydrobenzofuran + I⁺ intermediate Arenium Ion Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack product This compound + H⁺ intermediate->product Deprotonation

Caption: The mechanism of electrophilic iodination of 2,3-dihydrobenzofuran.

Technical Support Center: Purification of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Iodo-2,3-dihydrobenzofuran (CAS 132464-84-7). This guide is designed for researchers, medicinal chemists, and process development professionals who handle this important synthetic intermediate. Here, we address common challenges and provide field-tested solutions to help you achieve high purity and yield in your experiments.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various biologically active molecules. Its successful purification is critical for the integrity of downstream applications. However, its synthesis, often involving electrophilic iodination or cyclization reactions, can lead to a range of impurities.[1][2] These may include unreacted starting materials, regioisomers, di-iodinated species, or process-related impurities from reagents and solvents. This guide provides a structured approach to tackling these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, sticky oil after synthesis and workup. What is the best first step before attempting large-scale purification?

A: A dark, oily crude product often indicates the presence of residual high-boiling solvents, polymeric material, or highly colored byproducts. Attempting direct column chromatography or recrystallization can be inefficient.

Recommended First Step: Trituration or Short Plug Filtration

  • Trituration: Dissolve or suspend the crude oil in a minimal amount of a non-polar solvent in which the desired product is sparingly soluble, but impurities are more soluble (e.g., cold hexanes or a hexane/diethyl ether mixture). Stir vigorously. The goal is to have your product solidify or "crash out" while colored impurities remain in the solvent. Decant the solvent and repeat if necessary. This simple step can significantly improve the purity and handling characteristics of your material.

  • Short Plug Filtration: If the material remains oily, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane) and pass it through a short plug of silica gel.[3] This is not a full chromatographic separation but a filtration to remove baseline impurities and colored material that would otherwise streak on a preparatory column. Elute with a slightly more polar solvent to ensure your product is fully recovered.

Q2: How do I choose between column chromatography and recrystallization for my final purification step?

A: The choice depends on the scale of your reaction, the nature of the impurities, and the physical state of your crude material. This compound is a solid at room temperature, making both methods viable.[4][5]

dot graph TD { A[Start: Crude this compound] --> B{Is the crude material >85% pure by TLC/NMR?}; B -- Yes --> C{Is the material a solid or can it be solidified?}; B -- No --> D[Flash Column Chromatography]; C -- Yes --> E[Recrystallization]; C -- No --> D; E --> F[High Purity Crystalline Solid]; D --> G{Are fractions clean but yield is low?}; G -- Yes --> H[Combine impure fractions & re-chromatograph]; G -- No --> I[High Purity Solid/Oil]; H --> I;

} end Caption: Purification Method Selection Workflow.

  • Recrystallization is ideal for:

    • High Purity Material (>85-90%): When you need to remove small amounts of closely related impurities.

    • Large Scale: It is often more scalable and cost-effective than chromatography.

    • Crystalline Solids: It provides the final product in a stable, crystalline form. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[6]

  • Flash Column Chromatography is the method of choice for:

    • Complex Mixtures: When multiple impurities are present with different polarities.

    • Separating Isomers: To separate regioisomers or other closely related byproducts.

    • Oily Products: When the crude material cannot be easily solidified. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7]

Q3: My compound won't crystallize from the chosen recrystallization solvent. What should I do?

A: Failure to crystallize is a common issue that can often be resolved.

  • Induce Crystallization: If the solution is supersaturated (i.e., cooled and no crystals have formed), you can try to initiate nucleation.[8]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.[8]

  • Re-evaluate Solvent Volume: You may have used too much solvent, keeping the compound fully dissolved even when cool. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Use a Co-solvent System: If a single solvent isn't working, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (one it's highly soluble in) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A common system is ethyl acetate/hexanes.[9]

Q4: My compound "oiled out" during recrystallization instead of forming crystals. Is the purification ruined?

A: Not at all. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid instead of a solid.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Try seeding the solution at a temperature just below the point where it oiled out previously.

If the problem persists, it indicates a poor choice of solvent. The ideal solvent should have a boiling point lower than the melting point of the compound (MP of this compound is ~62-69°C).[5][10]

Q5: How do I confirm the purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A quick check to ensure only a single spot is present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and reveals the presence of any proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (as % area) and confirms the molecular weight of the product.[11]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[5][10]

Troubleshooting & Protocol Guides

Guide 1: Flash Column Chromatography Protocol

This technique is the workhorse for purifying moderately to highly impure samples of this compound.

Step 1: Solvent System Selection via TLC

  • The goal is to find a solvent system where the product has an Rf value of ~0.25-0.35 .

  • Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

| Table 1: Suggested Solvent Systems for TLC/Column Chromatography | | :--- | :--- | | System | Typical Ratio (v/v) | Comments | | Hexane / Ethyl Acetate | 98:2 to 90:10 | Standard choice, good for most separations.[12] | | Hexane / Dichloromethane | 80:20 to 50:50 | Good for less polar compounds, but DCM can be slow.[12] | | Pentane / Diethyl Ether | 95:5 to 85:15 | Offers different selectivity compared to EtOAc systems. |

Step 2: Column Packing

  • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column, tapping the side gently to pack the silica evenly. Allow excess solvent to drain until it reaches the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed.

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent (or a less polar solvent like DCM) and carefully pipette it onto the top of the column.

  • Dry Loading: If the product has poor solubility, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator).

dot graph TD { A[Start Column] --> B{Problem: Cracked Silica Bed}; B -- Yes --> C[Repack column. Ensure silica is well-settled and solvent polarity changes are gradual.]; B -- No --> D{Problem: Poor Separation}; D -- Yes --> E{Check TLC: Are Rfs too close?}; E -- Yes --> F[Optimize solvent system. Try a less polar system or a different solvent combination (e.g., Ether instead of EtOAc).]; E -- No --> G[Consider overloading. Use more silica relative to sample.]; D -- No --> H{Problem: Compound Stuck at Baseline}; H -- Yes --> I[Increase eluent polarity gradually (gradient elution).]; H -- No --> J[Column Complete];

} end Caption: Column Chromatography Troubleshooting.

Guide 2: Recrystallization Protocol

This protocol is best for purifying material that is already >85% pure.

Step 1: Solvent Screening

  • The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]

  • Test small amounts of your product in different solvents to find the best candidate.

| Table 2: Common Solvents for Recrystallization Screening | | :--- | :--- | | Solvent | Comments | | Ethanol / Water | A polar system. Dissolve in hot ethanol, add hot water dropwise. | | Hexanes | Good for non-polar compounds. | | Isopropanol | A versatile polar protic solvent. | | Ethyl Acetate / Hexanes | A common and effective co-solvent system.[9] | | Toluene | For compounds that need higher temperatures to dissolve. |

Step 2: The Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of boiling solvent to just dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove it.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Physical & Safety Data
Table 3: Properties of this compound
Property Value
Molecular FormulaC₈H₇IO
Molecular Weight246.05 g/mol [4]
AppearanceSolid[4]
Melting Point62-69 °C[5][10]
StorageStore in a cool, dark place away from light and air.
SafetyAcute toxicity (oral). Wear appropriate PPE.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Farooq, U., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-iodo-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Inducing Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
  • National Institutes of Health. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(3-Fluorophenylsulfinyl)-5-iodo-2,7-dimethyl-1-benzofuran. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Iodo-2,3-dihydrobenzofuran is a key building block in the development of pharmaceutical agents and advanced materials. Its synthesis, while conceptually straightforward, can present challenges related to yield, purity, and regioselectivity. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate the common hurdles encountered during its preparation via electrophilic aromatic iodination of 2,3-dihydrobenzofuran (also known as coumaran).

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers in the field.

Q1: My iodination reaction is sluggish and incomplete, with significant starting material remaining. What are the likely causes?

A1: An incomplete reaction is typically due to insufficient electrophilicity of the iodinating agent or suboptimal reaction conditions. Iodine (I₂) itself is the least reactive halogen for electrophilic aromatic substitution and requires an activating agent or catalyst to generate a more potent electrophilic species, such as the iodonium ion (I⁺)[1][2][3].

Root Cause Analysis & Solutions:

  • Insufficient Activation: If you are using molecular iodine (I₂) alone, the reaction will likely fail or be extremely slow. It must be activated.

    • Oxidizing Agent: The most common method is the in-situ generation of an electrophilic iodine species using an oxidizing agent. Reagents like nitric acid, hydrogen peroxide, or mercury(II) oxide (HgO) are effective[1][4]. Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount.

    • Lewis Acid Catalysis: While less common for iodination than for chlorination or bromination, a Lewis acid can be used. However, methods involving an oxidizing agent are generally more reliable.

    • Highly Electrophilic Reagents: Consider using a more potent, pre-formed iodinating agent like N-Iodosuccinimide (NIS), often activated with a catalytic amount of a protic acid like trifluoroacetic acid (TFA) or sulfuric acid[5].

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. For many iodination procedures, room temperature is sufficient if the iodine is properly activated. If the reaction is slow at room temperature, a modest increase to 40-50 °C can be beneficial, but this must be monitored carefully.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Acetic acid, dichloromethane (DCM), or acetonitrile are common solvents. Acetic acid can participate in the activation of the iodinating agent and is often a good choice.

Q2: My TLC analysis shows two product spots. I suspect the minor, less polar spot is a di-iodinated byproduct. How can I confirm this and prevent its formation?

A2: Your suspicion is very likely correct. The 2,3-dihydrobenzofuran ring is activated towards electrophilic aromatic substitution by the ether oxygen, which directs ortho- and para-. The desired 5-iodo product results from para-substitution. A second iodination will likely occur at the C-7 position (ortho- to the oxygen), yielding 5,7-diiodo-2,3-dihydrobenzofuran. This di-iodinated product is less polar and will have a higher Rf value on a normal-phase TLC plate.

Confirmation & Prevention Strategy:

  • Confirmation: The most definitive way to confirm the identity of the byproduct is through LC-MS analysis. The di-iodinated product will have a molecular weight corresponding to C₈H₆I₂O (MW: 371.94 g/mol ), compared to the desired mono-iodinated product, C₈H₇IO (MW: 246.05 g/mol ).

  • Causality & Prevention:

    • Stoichiometry Control: Over-iodination is a classic consequence of using an excess of the iodinating agent. Use no more than 1.0-1.05 equivalents of the iodinating reagent relative to the 2,3-dihydrobenzofuran starting material.

    • Controlled Reagent Addition: Add the iodinating agent (e.g., NIS or the I₂/oxidant mixture) slowly and portion-wise to the solution of the starting material. This maintains a low concentration of the electrophile in the reaction at any given time, favoring mono-substitution.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). The activation energy for the second iodination is higher than the first, so lowering the temperature will disproportionately slow the rate of the undesired di-iodination.

Q3: How can I maximize the formation of the 5-iodo isomer over the 7-iodo isomer?

A3: The formation of the 5-iodo isomer is generally favored electronically (para-director) and sterically over the 7-iodo isomer (ortho-director). The ether oxygen is a strong para-director, making the C-5 position highly activated. However, some formation of the 7-iodo isomer can occur.

Improving Regioselectivity:

  • Bulky Iodinating Agents: While not always practical, using a bulkier iodinating agent can increase steric hindrance at the more crowded C-7 position, further favoring substitution at C-5.

  • Reaction Conditions: The regioselectivity of electrophilic aromatic substitution can be solvent and temperature-dependent. A non-coordinating solvent like dichloromethane at a controlled temperature often gives good selectivity. A well-established method using mercury(II) oxide and iodine in dichloromethane has been shown to be highly regioselective for the 5-position[4].

Q4: My crude product has a persistent pink or brown color. What is it and how do I remove it?

A4: The color is almost certainly due to residual molecular iodine (I₂). During the reaction or workup, unreacted iodinating agent or iodide ions (I⁻) can be oxidized back to I₂.

Decolorization Protocol:

  • Aqueous Wash: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will convert the colored I₂ into colorless iodide ions (I⁻), which are soluble in the aqueous phase.

    • Reaction:2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

  • Confirmation: Continue washing with the thiosulfate solution until the organic layer is colorless. Then, proceed with a water wash and a brine wash to remove residual salts before drying and concentrating.

Q5: What is the most effective method for purifying the final product, especially for removing isomeric impurities?

A5: The two most effective methods are column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most common and generally effective method.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A non-polar solvent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane. The starting material, desired 5-iodo product, and di-iodo byproduct have slightly different polarities and can typically be separated. Isomeric impurities (like the 7-iodo isomer) can be challenging to separate due to very similar polarities, often requiring a long column and a very shallow gradient[6].

  • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be an excellent method for removing small amounts of impurities, including isomers.

    • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A common choice for compounds like this is a hexane/ethyl acetate or ethanol/water mixture. The desired 5-iodo isomer will often crystallize out upon cooling, leaving more soluble impurities in the mother liquor.

Part 2: Troubleshooting Workflow

This workflow provides a logical decision tree for diagnosing and solving common synthesis problems.

G start Start: Reaction Complete? incomplete Problem: Incomplete Reaction (High SM on TLC) start->incomplete No byproducts Problem: Byproducts Formed (Multiple Spots on TLC) start->byproducts Yes, but... complete Reaction Successful. Proceed to Workup. start->complete Yes check_activation Check Iodinating Agent & Activation Method incomplete->check_activation identify_byproduct Identify Byproduct: Di-iodinated or Isomer? byproducts->identify_byproduct workup_start Workup Complete. Crude Product Colored? complete->workup_start check_conditions Review Temp. & Time check_activation->check_conditions solution_incomplete Solution: 1. Use fresh oxidant/catalyst (e.g., NIS/TFA). 2. Increase temp. moderately (e.g., to 40°C). 3. Increase reaction time. check_conditions->solution_incomplete di_iodo Byproduct is Di-iodinated (Higher Rf) identify_byproduct->di_iodo Different Rf isomer Byproduct is Isomer (Similar Rf) identify_byproduct->isomer Similar Rf solution_di_iodo Solution: 1. Use 1.0 eq. of iodinating agent. 2. Add agent slowly. 3. Lower reaction temperature (0°C). di_iodo->solution_di_iodo solution_isomer Solution: 1. Optimize solvent/temp. 2. Use sterically hindered conditions. 3. Purify carefully via chromatography. isomer->solution_isomer colored Problem: Crude is Pink/Brown workup_start->colored Yes not_colored Crude is Clean. Proceed to Purification. workup_start->not_colored No solution_color Solution: Wash organic layer with 10% Na₂S₂O₃ (aq) until colorless. colored->solution_color

Caption: Troubleshooting workflow for this compound synthesis.

Part 3: Recommended Experimental Protocols

Protocol 1: Synthesis via Electrophilic Iodination using N-Iodosuccinimide (NIS)

This protocol is recommended for its mild conditions and use of a solid, easy-to-handle iodinating agent.

Materials:

  • 2,3-Dihydrobenzofuran (Coumaran)

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-dihydrobenzofuran (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Iodosuccinimide (NIS) (1.05 eq.) to the stirred solution.

  • Slowly, add trifluoroacetic acid (TFA) (0.1 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., 95:5 Hexanes:Ethyl Acetate). The product spot should appear below the starting material spot. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₃ solution (until the organic layer is colorless), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in hexanes and pack a column of appropriate size.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed material onto the top of the packed column.

  • Elute the column with a solvent gradient, starting with 100% hexanes and slowly increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to off-white solid or a colorless oil.

Part 4: Impurity Profile Summary

This table summarizes the key characteristics of common impurities to aid in their identification.

Compound NameStructureMolecular Weight ( g/mol )Expected TLC Behavior (vs. Product)Key Analytical Feature
2,3-Dihydrobenzofuran (Starting Material)C₈H₈O120.15Higher Rf (Less polar)Absence of Iodine signal in MS; characteristic aromatic signals in ¹H NMR.
This compound (Product)C₈H₇IO246.05Reference Rf Correct M+ peak in MS; distinct aromatic splitting pattern.
7-Iodo-2,3-dihydrobenzofuran (Isomer)C₈H₇IO246.05Very similar RfSubtle shifts in aromatic protons in ¹H NMR compared to the 5-iodo isomer.
5,7-Diiodo-2,3-dihydrobenzofuran (Byproduct)C₈H₆I₂O371.94Lower Rf (More polar due to symmetry breaking, but often appears less polar than mono-iodo due to size)M+ peak in MS at ~372 m/z; simplified aromatic region in ¹H NMR (two singlets or doublets).
Succinimide (From NIS)C₄H₅NO₂99.09Very polar (baseline)Water-soluble; removed during aqueous workup.

Part 5: Reaction Mechanism Visualizations

The following diagrams illustrate the key chemical transformations.

Mechanism 1: Formation of this compound

Caption: Electrophilic aromatic substitution mechanism for iodination.

Mechanism 2: Formation of Di-iodinated Byproduct

Caption: Side reaction leading to the di-iodinated impurity.

Part 6: References

  • Wikipedia. Electrophilic halogenation.[Link]

  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine.[Link]

  • Cheng, D., et al. (2023). Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions. Synlett, 34, 970-974. [Link]

  • Orito, K., Hatakeyama, T., Takeo, M., Suginome, H., & Tokuda, M. (1995). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Synthesis, 1995(12), 1259-1262. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates.[Link]

  • MasterOrganicChemistry. Electrophilic Aromatic Substitution: Halogenation.[Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes.[Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?[Link]

  • Chemistry LibreTexts. Halogenation, Sulfonation, and Nitration of Aromatic Compounds.[Link]

Sources

5-Iodo-2,3-dihydrobenzofuran stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Iodo-2,3-dihydrobenzofuran (CAS No. 132464-84-7). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth information on the stability and proper storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to this compound

This compound is a versatile organic compound used as a building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a dihydrobenzofuran core with an iodine substituent, imparts specific reactivity that is crucial for its application.[1] However, the presence of the carbon-iodine (C-I) bond and the heterocyclic ring system also introduces specific stability considerations that must be addressed to ensure the compound's purity and reactivity over time.

Core Stability Considerations

The primary factors influencing the stability of this compound are its susceptibility to:

  • Photodegradation: Aromatic iodides are known to be light-sensitive. The carbon-iodine bond is weaker than C-Br or C-Cl bonds, making it susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.[2] This can lead to the formation of radical species and subsequent degradation, often observed as a discoloration of the material.

  • Thermal Decomposition: While the compound is a solid with a melting point of 62-65°C, elevated temperatures can accelerate degradation.[3] The C-I bond is the most likely point of initial thermal decomposition.[2]

  • Oxidative Degradation: The dihydrobenzofuran ring can be susceptible to oxidation, potentially leading to ring-opening or other structural changes.[1][3] This process can be catalyzed by atmospheric oxygen, especially in the presence of light or impurities.

  • Chemical Incompatibility: The compound is incompatible with strong oxidizing agents and strong bases.[4] Reactions with these substances can lead to rapid decomposition.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically refrigerated (2-8°C). The container should be tightly sealed to prevent exposure to moisture and air. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize oxidative degradation.

Q2: Why is protection from light so critical for this compound?

A2: The C-I bond in this compound is photosensitive. Exposure to light, especially UV light, can provide the energy needed to break this bond, initiating a radical chain reaction. This process, known as photodecomposition or photolysis, leads to the formation of impurities and a decrease in the compound's purity. This is a common characteristic of iodoaromatic compounds.[2][5] To prevent this, always store the compound in an amber or opaque vial and in a dark location such as a cabinet or refrigerator.

Q3: I've noticed the solid has developed a yellowish or brownish tint over time. What does this indicate and is the compound still usable?

A3: A change in color from white/off-white to a yellowish or brownish hue is a common indicator of degradation. This is often due to the formation of elemental iodine (I₂) resulting from the cleavage of the C-I bond.[2] While a slight discoloration may indicate minor degradation, the presence of significant color change suggests a considerable loss of purity. Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique (e.g., NMR, HPLC, or LC-MS). If the purity is below the required specification for your experiment, purification (e.g., recrystallization) may be necessary.

Q4: Can I store this compound in a standard laboratory freezer (-20°C)?

A4: While storage at -20°C is generally acceptable and can further slow down degradation kinetics, it is crucial to ensure the container is properly sealed to prevent moisture condensation. When removing the compound from the freezer, it is imperative to allow it to warm to room temperature before opening the container. This prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis or other moisture-related degradation.

Q5: What solvents are recommended for dissolving this compound for experimental use?

A5: The compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For storage in solution, it is advisable to use a dry, aprotic solvent and to store the solution under the same cool, dark, and inert conditions as the solid material. Solutions should be prepared fresh whenever possible, as degradation can be more rapid in solution.

Troubleshooting Guide

This section provides guidance on specific issues that may arise during the use of this compound.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent reaction yields or unexpected byproducts Compound degradation leading to lower purity and the presence of reactive impurities.1. Purity Verification: Confirm the purity of your starting material using NMR or HPLC. Compare the results with the Certificate of Analysis (CoA).2. Re-purification: If purity is compromised, consider recrystallization to remove degradation products.Rationale: The presence of de-iodinated or oxidized impurities can interfere with your reaction, leading to lower yields or the formation of unforeseen side products.
Solid material appears clumpy or wet Absorption of atmospheric moisture due to improper storage or handling.1. Drying: Dry the material under vacuum. For small amounts, a desiccator may be sufficient.2. Handling Protocol Review: Ensure the container is allowed to reach ambient temperature before opening to prevent condensation.Rationale: Moisture can promote certain degradation pathways and affect the accurate weighing of the compound.
Discoloration upon dissolution in a solvent Reaction with solvent impurities (e.g., peroxides in ethers, acidic impurities) or photodecomposition accelerated in solution.1. Use High-Purity Solvents: Employ freshly purified or anhydrous, inhibitor-free solvents.2. Protect from Light: Prepare solutions in a dimly lit area and store them in amber vials or vials wrapped in aluminum foil.Rationale: Solvents can contain impurities that actively degrade the solute. The increased molecular mobility in solution can also accelerate decomposition.
No reaction or very slow reaction rate The compound may have significantly degraded, or there may be an issue with the reaction conditions.1. Positive Control: Run the reaction with a freshly opened, high-purity batch of the compound if available.2. Purity Check: Analyze the starting material for purity.Rationale: If the majority of the starting material has degraded (e.g., de-iodinated), it will no longer be suitable for reactions that rely on the C-I bond, such as cross-coupling reactions.

Visualizing Stability and Storage

Key Storage Parameters
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of thermal degradation.
Light Protect from light (Amber vial, dark location)Prevents photodecomposition of the light-sensitive C-I bond.[2][5]
Atmosphere Tightly sealed container, preferably under inert gas (Argon/Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.
Incompatibilities Strong oxidizing agents, strong basesAvoids rapid chemical decomposition.[4]
Storage Decision Workflow

The following diagram outlines the decision-making process for the proper storage and handling of this compound.

G start Receive/Synthesize This compound check_purity Check Purity (e.g., NMR, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify Compound (e.g., Recrystallization) is_pure->purify No storage_decision Select Storage Conditions is_pure->storage_decision Yes purify->check_purity short_term Short-Term Storage (< 1 month) storage_decision->short_term long_term Long-Term Storage (> 1 month) storage_decision->long_term short_term_cond Store at Room Temp (cool, dark) Tightly Sealed short_term->short_term_cond long_term_cond Store at 2-8°C Inert Atmosphere Amber Vial long_term->long_term_cond recheck Re-check Purity Before Use short_term_cond->recheck long_term_cond->recheck use Use in Experiment recheck->use

Caption: Decision workflow for handling and storing this compound.

Potential Degradation Pathway

This diagram illustrates a simplified potential degradation pathway for this compound based on the known reactivity of iodoarenes and benzofurans.

G A This compound B De-iodinated Product (2,3-dihydrobenzofuran) A->B Light (hν) or Heat (Δ) (C-I bond cleavage) C Oxidized Products (e.g., ring-opened species) A->C Oxidizing agents / O₂ D Elemental Iodine (I₂) (causes discoloration) A->D Light (hν) or Heat (Δ)

Caption: Simplified potential degradation pathways for this compound.

References

Technical Support Center: Catalyst Selection for 5-Iodo-2,3-dihydrobenzofuran Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 5-Iodo-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes, ensuring efficiency, reproducibility, and high yields.

Introduction: The Utility and Challenges of a Privileged Scaffold

This compound is a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its structure combines a reactive aryl iodide handle, ideal for forming new carbon-carbon and carbon-heteroatom bonds, with a dihydrobenzofuran core, a privileged scaffold in medicinal chemistry. However, like many heteroaromatic substrates, its use in palladium-catalyzed cross-coupling reactions is not without challenges. Issues such as catalyst inhibition, low reactivity, and the formation of undesirable side products can impede success. This guide provides the foundational knowledge and practical advice to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: What are the primary challenges when selecting a catalyst system for cross-coupling with this compound?

Answer: The main challenges stem from the inherent properties of the substrate and the general complexities of palladium catalysis.

  • Potential Catalyst Inhibition: The oxygen atom in the dihydrobenzofuran ring can act as a Lewis base and coordinate to the palladium center. This coordination can sometimes stabilize catalytic intermediates but may also lead to catalyst inhibition or deactivation by occupying a coordination site needed for the catalytic cycle to proceed.

  • Steric Hindrance: The non-planar, three-dimensional structure of the 2,3-dihydrobenzofuran ring system can introduce steric bulk around the site of reaction, potentially slowing down key steps in the catalytic cycle like oxidative addition or reductive elimination.

  • Side Reactions: As with many cross-coupling reactions, common side reactions include:

    • Protodeiodination: The replacement of the iodine atom with a hydrogen atom, leading to the formation of 2,3-dihydrobenzofuran. This is often caused by trace amounts of water or other protic sources in the reaction mixture.[1]

    • Homocoupling: The coupling of two molecules of the starting aryl iodide or the coupling partner to form symmetrical biaryl species. This can be promoted by the presence of oxygen or suboptimal reaction conditions.[1][2]

  • Efficient Catalyst Generation: Ensuring the efficient in-situ generation of the active Pd(0) species from a Pd(II) precatalyst is crucial for reaction success.[3][4] Inefficient reduction can lead to low or no conversion.

Q2: My cross-coupling reaction with this compound has failed (low or no conversion). How should I begin troubleshooting?

Answer: A systematic approach is key to diagnosing a failed reaction. Start by verifying the fundamentals before moving to more complex variables. The workflow below provides a logical troubleshooting sequence.

G start Low / No Conversion reagents 1. Verify Reagent Quality & Purity start->reagents First Steps conditions 2. Confirm Anhydrous & Anaerobic Conditions reagents->conditions sol_reagents Action: Purify starting materials. Use fresh, high-purity reagents. reagents->sol_reagents catalyst_system 3. Evaluate Catalyst System conditions->catalyst_system sol_conditions Action: Degas solvents thoroughly. Use Schlenk techniques or glovebox. conditions->sol_conditions catalyst_activity A. Inactive Catalyst? catalyst_system->catalyst_activity ligand_choice B. Suboptimal Ligand? catalyst_system->ligand_choice base_choice C. Incorrect Base? catalyst_system->base_choice solvent_choice D. Poor Solvent? catalyst_system->solvent_choice sol_catalyst Action: Use a fresh catalyst batch or a robust precatalyst (e.g., Pd G3/G4). catalyst_activity->sol_catalyst sol_ligand Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). ligand_choice->sol_ligand sol_base Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Check solubility. base_choice->sol_base sol_solvent Action: Try alternative solvents (e.g., Dioxane, Toluene, THF). solvent_choice->sol_solvent

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

  • Reagent Integrity : Assess the purity of your this compound and the coupling partner. Impurities can act as catalyst poisons. For Suzuki reactions, boronic acids can degrade over time; consider using fresh or purified material.[4]

  • Reaction Setup : The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[2][5]

  • Catalyst System Evaluation :

    • Catalyst Activity : The Pd(0) species may not be forming efficiently from your Pd(II) source (e.g., Pd(OAc)₂). Using modern, air-stable palladium precatalysts, such as the third-generation (G3) Buchwald precatalysts, can ensure reliable and quantitative generation of the active catalyst.[3]

    • Ligand Choice : If using a simple ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand. These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the catalytic species.[2][5]

    • Base and Solvent : The choice of base and solvent are often linked.[4] The base must be soluble enough in the chosen solvent to be effective. If your base (e.g., K₃PO₄) has low solubility, the reaction may be slow or stall. Consider screening different base/solvent combinations.[6][7]

Q3: How do I select the right ligand for a specific cross-coupling with this compound?

Answer: Ligand selection is critical and depends on the specific transformation (e.g., Suzuki, Buchwald-Hartwig). The C-I bond is the most reactive of the aryl halides, making oxidative addition relatively easy.[8] Therefore, the ligand's primary roles are to facilitate the subsequent steps (transmetalation/reductive elimination) and prevent catalyst deactivation.

  • For Suzuki-Miyaura Coupling: While standard catalysts like Pd(PPh₃)₄ can work, they are often not optimal. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") such as SPhos and XPhos are excellent starting points. They accelerate reductive elimination, which is often the rate-limiting step, and can help overcome steric challenges.[2][5]

  • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Sterically hindered ligands are required to promote C-N reductive elimination.[9] Good choices include XPhos , RuPhos , or bidentate ligands like BINAP or Xantphos , depending on the amine coupling partner.[9][10]

  • For Sonogashira Coupling: This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[11][12] Standard phosphine ligands like PPh₃ are often sufficient in combination with Pd(PPh₃)₂Cl₂. However, for more challenging substrates or copper-free conditions, bulky, electron-rich ligands can be beneficial.[13]

Table 1: Comparative Guide to Common Ligands
LigandTypeKey FeaturesBest Suited For
PPh₃ (Triphenylphosphine)Monodentate PhosphineInexpensive, moderately electron-donating.Basic Suzuki and Sonogashira couplings; often a starting point.
P(t-Bu)₃ (Tri-tert-butylphosphine)Monodentate PhosphineVery bulky and electron-rich. Air-sensitive.Heck reactions, Suzuki couplings of less reactive aryl chlorides.[14]
SPhos / XPhos Biaryl MonophosphineVery bulky, highly electron-donating. Air-stable precatalysts available.Broadly applicable for Suzuki, Buchwald-Hartwig, and other couplings. Excellent for challenging substrates.[2][5]
Xantphos Bidentate PhosphineWide bite angle, good for promoting reductive elimination.Buchwald-Hartwig, Suzuki, and other reactions requiring control over coordination.
IPr / SIMes N-Heterocyclic Carbene (NHC)Strong σ-donors, sterically demanding. Thermally very stable.Suzuki, Heck, and other couplings, particularly when high thermal stability is needed.
Q4: I am observing significant protodeiodination and homocoupling. How can I suppress these side reactions?

Answer: These side reactions are common but can be minimized through careful optimization of the reaction conditions.

  • Minimizing Protodeiodination: This side reaction replaces the iodo group with hydrogen.

    • Cause: Often arises from trace water or other protic impurities reacting with a palladium-hydride (Pd-H) intermediate.[5]

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all reagents and use anhydrous, degassed solvents.[1]

      • Optimize the Base: The choice of base is critical. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often less likely to promote the formation of Pd-H species compared to very strong bases.[5][6]

      • Promote Reductive Elimination: Using bulky, electron-rich ligands can accelerate the desired C-C or C-N bond-forming reductive elimination step, allowing it to outcompete the deiodination pathway.[5]

  • Minimizing Homocoupling: This side reaction forms dimers of your starting material or coupling partner.

    • Cause: Typically promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur at high temperatures or with high catalyst loadings.[2]

    • Solution:

      • Ensure an Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of Argon or Nitrogen throughout the reaction.[2]

      • Optimize Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes reduce homocoupling.

      • Control Temperature: Avoid excessively high temperatures, which can lead to catalyst decomposition and side reactions.

The Palladium Catalytic Cycle

Understanding the fundamental mechanism is key to rational catalyst selection and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar cycle.[15][16]

Catalytic_Cycle Pd0 LₙPd(0) (Active Catalyst) PdII_oxid LₙPd(II)(Ar)(X) Pd0->PdII_oxid Ar-I OA_label Oxidative Addition PdII_trans LₙPd(II)(Ar)(R) PdII_oxid->PdII_trans R-M (e.g., R-B(OH)₂) TM_label Transmetalation PdII_trans->Pd0 Ar-R (Product) RE_label Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. Electron-rich ligands accelerate this step.[16]

  • Transmetalation : The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[16]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst. Bulky ligands often promote this final, bond-forming step.[16][17]

Standard Experimental Protocols

The following protocols provide robust starting points for common cross-coupling reactions. Optimization of temperature, solvent, base, and ligand may be necessary for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling this compound with an arylboronic acid.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and a powdered base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).[5][18]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition : Add a degassed solvent system (e.g., Dioxane/H₂O 10:1 or Toluene/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[4][5]

  • Reaction : Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][19]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details a setup for C-N bond formation between this compound and a primary or secondary amine.

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to a dry Schlenk tube or sealed vial.[10][18]

  • Reagent Addition : Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[10]

  • Monitoring : Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up : After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[10]

References

Technical Support Center: Solvent Effects on 5-Iodo-2,3-dihydrobenzofuran Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a specialized focus on the critical role of solvent selection. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

The Critical Role of the Solvent: More Than Just a Medium

In solution-based chemistry, the solvent is an active participant that can dramatically influence reaction rates, selectivity, and even determine which mechanistic pathway is favored.[1][2][3] For a substrate like this compound, which features a polarizable C-I bond and a dihydrobenzofuran core, the choice of solvent is paramount for success in common transformations like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

This guide is structured in a question-and-answer format to directly address issues you may encounter in the lab.

Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstones of modern synthesis.[2] The aryl iodide moiety of this compound makes it an excellent substrate for these transformations, with reactivity generally following the trend I > OTf > Br >> Cl.[4] However, success is not guaranteed and is often dictated by subtle choices in reaction conditions, especially the solvent.

Question 1: My Suzuki-Miyaura coupling with this compound is sluggish or has stalled completely. What are the most likely solvent-related causes?

Answer: This is a common issue that can often be traced back to the solvent system's inability to perform one of its key roles. Let's break down the possibilities.

  • Poor Solubility of Reagents: The most fundamental role of the solvent is to dissolve all reactants to allow for a homogenous reaction mixture. This is particularly critical for the inorganic base (e.g., K₂CO₃, K₃PO₄, NaOH) required in the catalytic cycle.[4][5]

    • Insight: In purely aprotic, non-polar solvents like toluene or THF, inorganic bases have very poor solubility. This can prevent the activation of the boronic acid to the more nucleophilic boronate species, effectively halting the transmetalation step.[4][6]

    • Solution: Employing a mixed solvent system is standard practice. The addition of a polar protic co-solvent, most commonly water, dramatically increases the solubility of the inorganic base.[5][6] Common and effective systems include 1,4-dioxane/water, THF/water, or DMF/water, often in ratios from 4:1 to 10:1.[4]

  • Catalyst Speciation and Stability: The solvent doesn't just dissolve reagents; it interacts with and stabilizes the palladium catalyst. The nature of the active catalytic species can change depending on the polarity of the medium.[3][7]

    • Insight: In non-polar solvents, the active catalyst is often a neutral, monoligated species like [Pd(0)L]. However, in highly polar solvents, anionic palladium complexes may form, which can alter reactivity and selectivity.[3][7] While aryl iodides are highly reactive, a solvent that poorly solubilizes the palladium complex can lead to aggregation and precipitation as palladium black, a clear sign of catalyst decomposition.[8]

    • Solution: If you observe catalyst decomposition, ensure your solvent is rigorously degassed to remove oxygen. If the problem persists, consider a more coordinating solvent like DMF or NMP, which can help stabilize the catalytic species in solution. However, be aware that these high-boiling point solvents may require higher temperatures and can sometimes participate in side reactions.

Question 2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my this compound. How can the solvent choice mitigate these side reactions?

Answer: Both homocoupling and dehalogenation are classic side reactions in Suzuki couplings, and solvent choice plays a key role in their prevalence.

  • Boronic Acid Homocoupling: This side reaction is primarily driven by the presence of oxygen.[4]

    • Insight: While not a direct function of the solvent itself, the efficiency of degassing procedures is solvent-dependent. Solvents with higher viscosity or those that have been stored improperly may contain more dissolved oxygen.

    • Solution: The most critical step is to rigorously degas your solvent system (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period). Using a pre-catalyst that is less sensitive to air can also be beneficial.[8]

  • Dehalogenation (Proto-deiodination): This occurs when the aryl iodide is reduced to an aryl-H bond.

    • Insight: Protic solvents, especially alcohols like methanol or ethanol when used as the primary solvent, can sometimes be a source of hydride for this undesired reduction, particularly at elevated temperatures.[5] The base and impurities in the reagents can also contribute.

    • Solution: If dehalogenation is a major issue, consider switching to a primarily aprotic solvent system (e.g., dioxane/water or DMF/water) instead of an alcohol-based one. Ensure your base is anhydrous and your boronic acid is of high purity.[4][8]

Question 3: For a Heck reaction involving this compound, what are the key considerations for solvent selection?

Answer: The Heck reaction is highly sensitive to the solvent, which influences catalyst stability and the crucial β-hydride elimination step.

  • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMAc, and NMP are most commonly used.[9]

    • Insight: These solvents are effective for several reasons. They have high boiling points, allowing for the elevated temperatures often required (80-140 °C).[9] They are also excellent at dissolving the palladium salts, phosphine ligands, and organic substrates. Crucially, their polarity helps to stabilize the charged intermediates in the catalytic cycle.

    • Causality: The oxidative addition of the aryl iodide to the Pd(0) center and the subsequent steps leading to the key Pd(II)-alkyl intermediate are facilitated by a polar environment.

  • The Role of the Base: The base in a Heck reaction (often an amine like Et₃N or an inorganic salt like AcONa) is there to neutralize the HX generated in the final step, regenerating the Pd(0) catalyst.[10]

    • Insight: The solvent must be compatible with the base. If using an inorganic salt, a highly polar solvent like DMF is essential for solubility. If using a trialkylamine base, it can sometimes serve as both the base and a co-solvent, though a primary solvent is still typically used.

    • Troubleshooting: If you see poor conversion, ensure your base is soluble and strong enough under the reaction conditions. In some cases, poor reproducibility in Heck reactions can be traced to trace amounts of water or oxygen in the solvent, which can interfere with the catalyst. Using anhydrous solvents under a strict inert atmosphere is critical.[9]

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram outlines a logical workflow for troubleshooting common issues in Suzuki or Heck reactions with this compound, emphasizing solvent-related decision points.

G start Problem: Low or No Conversion check_reagents Verify Reagent Purity (Aryl Iodide, Boronic Acid, Alkene, Base) start->check_reagents check_catalyst Is Catalyst Active? (Source, Pre-catalyst, Ligand) check_reagents->check_catalyst check_conditions Review Core Conditions (Temp, Time, Inert Atmosphere) check_catalyst->check_conditions solvent_issue Investigate Solvent System check_conditions->solvent_issue solubility Q: Is the base fully dissolved? (e.g., K2CO3, K3PO4) solvent_issue->solubility degassing Q: Was the solvent rigorously degassed? solvent_issue->degassing solubility_no Action: Add protic co-solvent (e.g., H2O) to improve solubility of base. solubility->solubility_no No solubility_yes Solubility appears adequate. solubility->solubility_yes Yes degassing_no Action: Re-run with improved degassing (e.g., Freeze-Pump-Thaw). degassing->degassing_no No degassing_yes Degassing was thorough. degassing->degassing_yes Yes side_reactions Problem: Side Reactions (Homocoupling, Dehalogenation) homocoupling Cause: Likely O2 contamination side_reactions->homocoupling dehalogenation Cause: Potential H- source side_reactions->dehalogenation homocoupling->degassing_no dehalogenation_sol Action: Switch from alcohol-based solvents to aprotic systems (Dioxane/H2O, DMF). dehalogenation->dehalogenation_sol G cluster_0 A) 'Naked' Nucleophile in Polar Aprotic Solvent (e.g., DMSO) cluster_1 B) Solvated Nucleophile in Polar Protic Solvent (e.g., H₂O) Nu_A Nu⁻ DMSO1 S=O Nu_A->DMSO1 Weak dipole-dipole interaction DMSO2 O=S Nu_A->DMSO2 Nu_B Nu⁻ H2O1 H-O-H Nu_B->H2O1 Strong H-Bonding (reduces reactivity) H2O2 H-O-H Nu_B->H2O2 H2O3 H-O-H Nu_B->H2O3 H2O4 H-O-H Nu_B->H2O4

Caption: Solvation of a nucleophile in aprotic vs. protic solvents.

Data Summary & Experimental Protocols

Solvent Property Reference Table

Choosing a solvent requires balancing multiple properties. This table provides a quick reference for common solvents used in the reactions discussed.

SolventDielectric Constant (ε) at 20°CPolarity IndexTypeBoiling Point (°C)Key Considerations
Toluene2.42.4Non-polar Aprotic111Good for dissolving organics; poor for inorganic bases.
Tetrahydrofuran (THF)7.64.0Polar Aprotic66Common for Suzuki; good dissolving power; low boiling point.
Acetonitrile (MeCN)37.55.8Polar Aprotic82Highly polar; can influence selectivity in some couplings. [7]
1,4-Dioxane2.24.8Non-polar Aprotic101Very common for Suzuki couplings, often with water.
Dimethylformamide (DMF)36.76.4Polar Aprotic153Excellent dissolving power for a wide range of reagents. [5]
Dimethyl Sulfoxide (DMSO)46.77.2Polar Aprotic189Highly polar; ideal for SNAr; high boiling point.
Ethanol (EtOH)24.64.3Polar Protic78Can be a good solvent but may act as H- source in reductions. [5]
Water (H₂O)80.110.2Polar Protic100Used as a co-solvent to dissolve inorganic bases. [6]
Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound. Optimization of catalyst, ligand, base, and temperature is recommended.

Objective: To synthesize a 5-aryl-2,3-dihydrobenzofuran derivative via a Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., argon) three times. This process is crucial to remove oxygen, which can lead to catalyst decomposition and side reactions. [4][8]3. Solvent Addition: Prepare the 4:1 1,4-dioxane/water solvent mixture. Degas this mixture thoroughly by bubbling argon through it for at least 30 minutes. Add the degassed solvent to the Schlenk flask via syringe.

    • Causality Note: The dioxane is the primary organic solvent, while the water is added as a co-solvent specifically to dissolve the K₂CO₃ base, which is essential for the transmetalation step of the catalytic cycle. [5][6]4. Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available from: [Link]

  • ResearchGate. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available from: [Link]

  • Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling.... Available from: [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available from: [Link]

  • The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. Available from: [Link]

  • Semantic Scholar. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • SciSpace. Protic solvent | 1152 Publications | 12348 Citations | Top Authors | Related Topics. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • PubMed. (2022). Solvent effects on the photooxidation of indolepyrazines. Available from: [Link]

Sources

Technical Support Center: Managing the Low Reactivity of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the functionalization of 5-iodo-2,3-dihydrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Here, we provide in-depth troubleshooting guides, field-proven protocols, and frequently asked questions to help you navigate the nuances of its reactivity and achieve success in your synthetic endeavors.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and materials science. The iodo-substituted variant, specifically this compound, serves as a key precursor for introducing diverse functionalities through cross-coupling reactions. However, its reactivity profile can be deceptively complex, often leading to low yields or failed reactions if not approached with the appropriate strategies. This document aims to demystify these challenges by providing both theoretical explanations and practical, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this compound.

Q1: Why does this compound exhibit lower reactivity in cross-coupling reactions compared to simpler aryl iodides like iodobenzene?

A1: The reduced reactivity stems from a combination of electronic and steric factors. The oxygen atom in the dihydrofuran ring is electron-donating, increasing the electron density on the aromatic ring. This makes the carbon-iodine bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[1] While not severely sterically hindered, the bicyclic nature of the scaffold can influence the approach of bulky catalyst complexes compared to a simple, planar aryl halide.[2][3]

Q2: What are the most common and effective cross-coupling reactions for functionalizing this molecule?

A2: The most successfully applied methods are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[1]

  • Buchwald-Hartwig Amination: For C-N bond formation with various amines.[4][5]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[6]

  • Heck Coupling: For C-C bond formation with alkenes.[7][8]

  • Stille Coupling: For C-C bond formation with organostannanes.[9][10]

The choice depends on the desired final structure, with Suzuki and Buchwald-Hartwig being particularly common in drug discovery workflows.[4][11]

Q3: My reaction has stalled or failed. What are the immediate signs to look for?

A3: Common indicators of a problematic reaction include:

  • Persistence of Starting Material: TLC or LC-MS analysis shows a significant amount of unreacted this compound even after extended reaction times.

  • Formation of Palladium Black: A clear sign of catalyst decomposition and deactivation.[2]

  • Homocoupling of Reagents: In Suzuki reactions, you might observe the formation of biaryl products from the boronic acid partner. In Sonogashira reactions, the formation of a diyne from the alkyne partner (Glaser coupling) is a common side reaction.[12]

  • Protodeiodination: Formation of 2,3-dihydrobenzofuran, where the iodine has been replaced by a hydrogen atom.

Q4: When should I consider an alternative strategy to cross-coupling?

A4: If optimized cross-coupling protocols repeatedly fail, especially with highly sensitive or sterically demanding coupling partners, alternative strategies may be more fruitful. These include:

  • Halogen-Metal Exchange: Using organolithium reagents (like n-BuLi or s-BuLi) at low temperatures to form a lithiated intermediate, which can then be trapped with a suitable electrophile.[13]

  • Grignard Reagent Formation: While challenging, formation of the Grignard reagent can be attempted, which can then react with a range of electrophiles.

Part 2: General Troubleshooting Workflow

When a reaction with this compound provides a low yield, the following logical workflow can help diagnose and solve the issue. This decision tree is a starting point for systematic optimization.

G start Reaction Failure / Low Yield (e.g., <20% conversion) check_reagents 1. Verify Reagent Quality & Purity - Is the solvent anhydrous? - Is the base fresh and dry? - Is the coupling partner stable? start->check_reagents check_inert 2. Ensure Strict Inert Atmosphere - Was the system properly degassed? - Is there a positive pressure of Ar/N2? check_reagents->check_inert Reagents OK catalyst_system 3. Re-evaluate Catalyst System - Is the ligand appropriate for an electron-rich aryl iodide? check_inert->catalyst_system Atmosphere OK ligand Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) catalyst_system->ligand Suboptimal Ligand precatalyst Use a pre-formed Pd(II) precatalyst for consistency. catalyst_system->precatalyst Inconsistent Activation conditions 4. Modify Reaction Conditions catalyst_system->conditions Catalyst Seems OK ligand->conditions precatalyst->conditions temp Increase Temperature (in 10-20 °C increments) conditions->temp base Change the Base (e.g., from K2CO3 to Cs2CO3 or K3PO4) temp->base No Improvement success Reaction Successful temp->success Improvement solvent Change the Solvent (e.g., from THF to Dioxane or Toluene) base->solvent No Improvement base->success Improvement solvent->success Improvement

Caption: General troubleshooting workflow for cross-coupling reactions.

Part 3: Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but can be sluggish with electron-rich aryl halides.[1][11]

Common Problem: Low conversion of this compound to the desired biaryl product.

ParameterIssue & ExplanationRecommended Solution
Catalyst & Ligand The default catalyst system (e.g., Pd(PPh₃)₄) may be insufficiently active. Oxidative addition is often the rate-limiting step and requires a highly active, electron-rich palladium(0) species.[1]Use a combination of a palladium source (Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands promote oxidative addition and subsequent reductive elimination. Excellent choices include SPhos, XPhos, or RuPhos .[14]
Base An inappropriate or weak base fails to efficiently activate the boronic acid for transmetalation.[15][16] Aqueous bases can also lead to catalyst deactivation in some systems.Use a strong, non-aqueous base like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ). These bases have good solubility in common organic solvents and are highly effective.[2]
Solvent Low-boiling solvents like THF may not allow for sufficiently high temperatures to overcome the activation energy barrier.Use higher-boiling aprotic polar solvents such as 1,4-dioxane , toluene , or DMF . A common and effective solvent system is a mixture of dioxane and water (e.g., 4:1).[17]
Temperature Reactions run at room temperature or mild heat (e.g., 60-80 °C) are often too slow.Increase the reaction temperature to 90-110 °C . Monitor for potential decomposition of starting materials at higher temperatures.
Boronic Acid Quality Boronic acids can dehydrate to form unreactive boroxines upon storage. This is a common cause of irreproducibility.Use freshly purchased boronic acid, or convert it to a more stable pinacol boronate ester (Bpin) , which is less prone to decomposition and often gives cleaner reactions.[1]
  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) via syringe. If required, add a small amount of degassed water (e.g., 10% v/v).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination

This reaction is the premier method for C-N bond formation but requires careful selection of the catalyst system to couple an electron-rich aryl iodide.[4][18]

Common Problem: Low yield of the desired arylamine, or formation of side products.

ParameterIssue & ExplanationRecommended Solution
Catalyst & Ligand Standard phosphine ligands may not be effective. The key is to facilitate the reductive elimination step to form the C-N bond, which can be slow.Use specialized biarylphosphine ligands such as XPhos , Josiphos-type ligands (e.g., CyPF-t-Bu) , or BINAP . These ligands are designed to accelerate the rate-limiting reductive elimination from the palladium center.[4][19]
Base The base must be strong enough to deprotonate the amine nucleophile but not so reactive that it degrades the substrate or catalyst. Incompatibility with functional groups is a major concern.[18]For most primary and secondary amines, sodium tert-butoxide (NaOtBu ) is the base of choice. For substrates with base-sensitive functional groups (like esters), a weaker base such as cesium carbonate (Cs₂CO₃ ) or lithium bis(trimethylsilyl)amide (LHMDS ) should be used.[18]
Solvent The choice of solvent can influence catalyst solubility and reaction rate.Anhydrous toluene or 1,4-dioxane are the most common and effective solvents for this transformation.
Amine Scope Primary amines can undergo double arylation. Some amines can also act as ligands for the palladium, inhibiting catalysis.For primary amines, using a slight excess of the amine (1.2-1.4 equiv) can disfavor diarylation. If catalyst inhibition is suspected, increasing the catalyst loading slightly (e.g., from 2 mol% to 4 mol%) may be necessary.
  • Preparation: To a glovebox or a flame-dried Schlenk tube under argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos, 2.5-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2-0.5 M).

  • Reaction: Seal the tube or vessel and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII PdAmide Ar-Pd(II)-NR'R''(L2) PdII->PdAmide Amine Coordination & Deprotonation PdAmide->Pd0 Reductive Elimination Product Ar-NR'R'' PdAmide->Product ArI This compound (Ar-I) ArI->PdII Oxidative Addition Amine Amine (HNR'R'') + Base Amine->PdII

Sources

Validation & Comparative

A Comparative Guide to the Validation of 5-Iodo-2,3-dihydrobenzofuran Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 5-Iodo-2,3-dihydrobenzofuran is a key building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, complete with supporting experimental protocols and data.

The narrative of this guide is built upon the pillars of expertise, trustworthiness, and authoritative grounding. The experimental choices are explained from a mechanistic standpoint, and the described protocols are designed to be self-validating systems, adhering to the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3]

The Criticality of Purity for this compound in Drug Development

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The presence of impurities, which can arise from the synthetic route or degradation, can have significant consequences. Potential impurities may include unreacted starting materials, by-products from side reactions, or degradation products. These impurities can potentially be carried through the synthetic process, leading to the formation of difficult-to-remove, structurally related impurities in the final API. Therefore, a validated, sensitive, and specific analytical method for determining the purity of this compound is not just a quality control measure but a critical step in ensuring the safety and efficacy of the final drug product.

The logical relationship between the purity of a starting material like this compound and the quality of the final drug product is illustrated in the diagram below.

cluster_0 Purity Validation Workflow cluster_1 Impact on Drug Development Start Start Method_Development HPLC Method Development Start->Method_Development Method_Validation ICH-Compliant Method Validation Method_Development->Method_Validation Routine_Analysis Routine Purity Analysis Method_Validation->Routine_Analysis Decision Purity ≥ 99.5%? Routine_Analysis->Decision Release Release for Synthesis Decision->Release Yes Reject Reject/Repurify Decision->Reject No API_Synthesis API Synthesis Release->API_Synthesis Reject->Method_Development Re-evaluate Synthesis Drug_Product_Formulation Drug Product Formulation API_Synthesis->Drug_Product_Formulation Clinical_Trials Clinical Trials Drug_Product_Formulation->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Figure 1: Logical workflow for purity validation and its downstream impact.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the preferred technique for the purity analysis of moderately polar, non-volatile compounds like this compound.[4] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main component from structurally similar impurities.

The Rationale Behind the HPLC Method Design

The development of a robust HPLC method is a systematic process.[1] For this compound, a C18 column is selected as the stationary phase due to its hydrophobicity, which provides good retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and ability to elute the analyte with a good peak shape. A gradient elution is employed to ensure that any potential impurities with different polarities are well-resolved from the main peak and from each other. UV detection is selected based on the chromophoric nature of the benzofuran ring system.

Detailed Experimental Protocol for HPLC Validation

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the ongoing performance of the chromatographic system.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 50% B

    • 17.1-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration will be approximately 1 mg/mL.[5]

  • Filter the solutions through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, inject the reference standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

Start Start Validation Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Figure 2: HPLC method validation workflow according to ICH guidelines.

Validation Parameters and Acceptance Criteria

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][6] The following parameters should be assessed:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and sample. Spike sample with known impurities.The peak for this compound should be free of interference from other components.
Linearity Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data. For an assay, this is typically 80-120% of the test concentration.[7]The method is accurate, precise, and linear over the defined range.
Accuracy Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.[7]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve. LOQ = 10(S.D/A), where S.D is the standard deviation of the response and A is the slope.[7]The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters.

Comparative Analysis with Alternative Techniques

While HPLC is the method of choice, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for volatile and thermally stable compounds.[4] For this compound, GC can be a powerful tool, especially when coupled with a mass spectrometer for definitive peak identification.

  • Advantages: High sensitivity, excellent resolution, and the ability to identify impurities based on their mass spectra.

  • Disadvantages: Requires the analyte to be thermally stable and volatile. Potential for on-column degradation of sensitive compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used for purity determination without the need for a reference standard of the analyte itself.[5]

  • Advantages: Provides an absolute measure of purity, does not require a specific chromophore, and can detect non-UV active impurities.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, requires a certified internal standard, and can be complex to set up and validate.

Performance Comparison

The following table provides a comparative overview of the expected performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHPLC-UVGC-MSqNMR
Specificity High (with peak purity analysis)Very High (mass spectral identification)High (structure-specific signals)
Sensitivity High (ng range)Very High (pg to fg range)[8]Low (µg to mg range)
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Sample Throughput HighMediumLow
Instrumentation Cost MediumHighVery High
Reference Standard RequiredRequired for quantificationInternal standard required

Conclusion

For the routine quality control and purity validation of this compound, a validated RP-HPLC method offers the optimal balance of sensitivity, specificity, precision, and throughput. While techniques like GC-MS and qNMR provide valuable orthogonal information and can be indispensable for impurity identification and primary purity assessment, respectively, HPLC remains the workhorse for ensuring the quality of this critical pharmaceutical intermediate. The adoption of a robust, validated HPLC method, as outlined in this guide, is a critical step in de-risking the drug development process and ensuring the production of safe and effective medicines.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • PubChem. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • The Good Scents Company. coumaran, 496-16-2. Retrieved from [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

  • National Institutes of Health. 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction.. Retrieved from [Link]

  • Google Patents. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
  • PubMed. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. Retrieved from [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 5-Iodo-2,3-dihydrobenzofuran and 5-Bromo-2,3-dihydrobenzofuran in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on robust palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-iodo-2,3-dihydrobenzofuran and 5-bromo-2,3-dihydrobenzofuran. By examining their performance in Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, we aim to provide actionable insights supported by fundamental chemical principles and representative experimental data to inform your synthetic strategy.

The Decisive Role of the Halogen in Reactivity

The fundamental difference in reactivity between 5-iodo- and 5-bromo-2,3-dihydrobenzofuran lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This has a direct consequence on the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition.

Oxidative Addition: The Rate-Determining Step

The catalytic cycle of Suzuki, Heck, and Buchwald-Hartwig reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. During this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) species. Due to the lower bond dissociation energy of the C-I bond, this compound undergoes oxidative addition more readily and at lower temperatures than its bromo- counterpart. This enhanced reactivity often translates to faster reaction times, higher yields, and the ability to use less active catalysts or milder reaction conditions.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Approximate bond dissociation energies of carbon-halogen bonds in aryl halides.[1][2]

This fundamental difference in bond strength is the primary driver for the observed reactivity trends detailed in the following sections.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Here, we compare the expected reactivity of our two substrates with a generic arylboronic acid.

Reactivity Comparison

This compound is expected to be significantly more reactive in Suzuki couplings. This allows for the use of a wider range of palladium sources, including less reactive and more economical catalysts. Reactions with the iodo- substrate can often be conducted at lower temperatures and may reach completion in a shorter timeframe. In contrast, 5-bromo-2,3-dihydrobenzofuran typically requires more forcing conditions, such as higher temperatures and more sophisticated, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.

ParameterThis compound5-Bromo-2,3-dihydrobenzofuran
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos)
Typical Temperature Room Temperature to 80 °C80 °C to 120 °C
Reaction Time 1-12 hours12-24 hours
General Yields Good to ExcellentModerate to Good
Table 2: Expected comparison of reaction parameters for the Suzuki-Miyaura coupling.
Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL).

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Suzuki Coupling of 5-Bromo-2,3-dihydrobenzofuran:

  • In a Schlenk flask under an inert atmosphere, combine 5-bromo-2,3-dihydrobenzofuran (1.0 mmol), the arylboronic acid (1.5 mmol), and a stronger base like K₃PO₄ (3.0 mmol).

  • Add the palladium precatalyst, such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a specialized ligand like SPhos (0.08 mmol, 8 mol%).

  • Add an anhydrous solvent, for example, dioxane (5 mL).

  • Heat the mixture to 100-110 °C and monitor the reaction.

  • Follow a similar workup and purification procedure as described for the iodo- derivative.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base pd_aryl_boronate Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene. The higher reactivity of the C-I bond is also advantageous in this transformation.

Reactivity Comparison

This compound will generally undergo the Heck reaction under milder conditions than 5-bromo-2,3-dihydrobenzofuran. This can be particularly beneficial when working with thermally sensitive alkenes. The use of phosphine-free catalyst systems, such as Pd(OAc)₂, is often sufficient for the iodo- substrate, which can simplify the reaction setup and reduce costs. The bromo- derivative will likely require higher temperatures and the addition of phosphine ligands to achieve comparable yields.

ParameterThis compound5-Bromo-2,3-dihydrobenzofuran
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ with P(o-tol)₃ or other phosphine ligands
Base Et₃N, NaOAcK₂CO₃, Cs₂CO₃
Typical Temperature 80-100 °C100-140 °C
Reaction Time 4-18 hours12-36 hours
General Yields Good to ExcellentModerate to Good
Table 3: Expected comparison of reaction parameters for the Heck reaction.
Experimental Protocols

Representative Protocol for the Heck Reaction of this compound:

  • Charge a sealable reaction vessel with this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base such as Et₃N (2.0 mmol).

  • Add a polar aprotic solvent like DMF or NMP (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue via flash column chromatography.

Representative Protocol for the Heck Reaction of 5-Bromo-2,3-dihydrobenzofuran:

  • To a Schlenk tube, add 5-bromo-2,3-dihydrobenzofuran (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as P(o-tol)₃ (0.04 mmol, 4 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Add a high-boiling solvent such as DMA or NMP (5 mL).

  • Heat the mixture to 120-140 °C and monitor for completion.

  • Perform a similar aqueous workup and purification as for the iodo- compound.

Catalytic Cycle for the Heck Reaction

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-X(L₂) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product Ar-CH=CH-R beta_hydride_elimination->product base_regeneration Base beta_hydride_elimination->base_regeneration H-Pd(II)-X(L₂) base_regeneration->pd0 + HX

Figure 2: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend observed for C-C bond-forming reactions also holds for C-N bond formation.

Reactivity Comparison

The greater reactivity of this compound allows for the use of a broader range of amines, including less nucleophilic ones. The reaction can often be performed at lower temperatures and with simpler ligand systems. For 5-bromo-2,3-dihydrobenzofuran, more specialized and often proprietary Buchwald or Hartwig ligands are required to achieve high yields, particularly with challenging amine coupling partners. The use of stronger bases is also more common for the bromo- substrate.

ParameterThis compound5-Bromo-2,3-dihydrobenzofuran
Catalyst/Ligand Pd₂(dba)₃ with Xantphos or BINAPPd₂(dba)₃ with specialized biarylphosphine ligands (e.g., XPhos, RuPhos)
Base K₂CO₃, Cs₂CO₃NaOtBu, LHMDS
Typical Temperature 80-100 °C100-120 °C
Reaction Time 6-24 hours12-36 hours
General Yields Good to ExcellentGood, but highly ligand-dependent
Table 4: Expected comparison of reaction parameters for the Buchwald-Hartwig amination.
Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), a base such as Cs₂CO₃ (2.0 mmol), a palladium precatalyst like Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a ligand such as Xantphos (0.03 mmol, 3 mol%).

  • Add an anhydrous solvent, for example, toluene or dioxane (5 mL).

  • Seal the reaction vessel and heat to 100 °C.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of 5-Bromo-2,3-dihydrobenzofuran:

  • Under an inert atmosphere, charge a reaction vessel with 5-bromo-2,3-dihydrobenzofuran (1.0 mmol), the amine (1.2 mmol), a strong base such as NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a specialized ligand like XPhos (0.08 mmol, 8 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and heat to 110 °C.

  • Follow a similar workup and purification procedure as for the iodo- derivative.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR₂ pd_amine_complex [Ar-Pd(II)(HNR₂)-X(L₂)] amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)-NR₂(L₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The choice between this compound and 5-bromo-2,3-dihydrobenzofuran for palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost.

This compound is the more reactive substrate, offering several advantages:

  • Faster reaction rates and shorter overall synthesis times.

  • Milder reaction conditions, which can improve functional group tolerance and reduce side product formation.

  • The ability to use less expensive and simpler catalyst systems.

This substrate is ideal for situations where reaction efficiency and speed are paramount, such as in the rapid generation of compound libraries for screening or when dealing with sensitive coupling partners.

5-Bromo-2,3-dihydrobenzofuran , while less reactive, is typically more cost-effective and readily available on a large scale. Its use is favored in:

  • Process development and scale-up where the cost of starting materials is a significant factor.

  • Situations where the required reaction conditions are compatible with the overall synthetic route and the desired product can be obtained in acceptable yields.

Ultimately, the optimal choice will depend on the specific goals of the project, including the desired scale, the complexity of the target molecule, and economic considerations. It is recommended to perform small-scale trials with both substrates to determine the most effective conditions for a particular transformation.

References

  • Borate, K., et al. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 26(23), 7293. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (n.d.). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • National Center for Biotechnology Information. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ma, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. [Link]

  • National Center for Biotechnology Information. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Morel, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402-8413. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Iodo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, 5-Iodo-2,3-dihydrobenzofuran stands as a pivotal intermediate. Its strategic importance lies in its versatile reactivity, primarily as a substrate for cross-coupling reactions, enabling the introduction of diverse functionalities onto the benzofuran scaffold. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. Our objective is to equip researchers, scientists, and drug development professionals with the critical information necessary to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in regioselective aromatic substitution. The dihydrobenzofuran ring system is moderately activated towards electrophilic attack, and directing the incoming electrophile to the desired C-5 position is paramount. This guide will dissect three prominent synthetic strategies: direct electrophilic iodination, the Sandmeyer reaction starting from the corresponding amine, and a multi-step approach involving the synthesis and subsequent iodination of the dihydrobenzofuran core.

Route 1: Direct Electrophilic Iodination of 2,3-Dihydrobenzofuran

Direct electrophilic iodination is often the most atom-economical approach to introducing an iodine atom onto an aromatic ring. This method relies on the generation of a potent electrophilic iodine species that can overcome the activation barrier for substitution on the moderately activated 2,3-dihydrobenzofuran ring.

Mechanistic Rationale

The ether oxygen of the dihydrofuran ring acts as an ortho-, para-director. Due to steric hindrance from the adjacent fused ring, electrophilic attack is favored at the para-position (C-5). The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a Wheland intermediate, which then rearomatizes by losing a proton. The choice of iodinating agent and catalyst is crucial to ensure high regioselectivity and yield. Iodine itself is a weak electrophile, so it is typically activated by an oxidizing agent or used in the form of a more reactive species like N-iodosuccinimide (NIS) or iodine monochloride (ICl).[1][2]

graph "Electrophilic_Iodination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2,3-Dihydrobenzofuran" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Iodinating_Agent" [label="Iodinating Agent\n(e.g., I2/Oxidant, NIS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Wheland_Intermediate" [label="Wheland Intermediate\n(Sigma Complex)"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,3-Dihydrobenzofuran" -> "Wheland_Intermediate" [label="+ I+"]; "Iodinating_Agent" -> "Wheland_Intermediate" [style=invis]; "Wheland_Intermediate" -> "this compound" [label="- H+"]; }

Caption: Electrophilic Iodination Mechanism.

Experimental Protocol

Materials:

  • 2,3-Dihydrobenzofuran

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dihydrobenzofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-iodosuccinimide (1.1 eq).

  • Slowly add trifluoroacetic acid (TFA) (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Performance and Considerations
ParameterPerformance Data
Yield 70-85%
Purity High after chromatography
Reaction Time 12-24 hours
Temperature 0 °C to room temperature
Reagents Commercially available
Scalability Good
Safety TFA is corrosive. Handle with care.

This route is attractive due to its directness. However, the use of a strong acid like TFA may not be suitable for substrates with acid-labile functional groups. Optimization of the reaction conditions, including the choice of solvent and iodinating agent, can be crucial for maximizing the yield and minimizing side products.

Route 2: Sandmeyer Reaction of 5-Amino-2,3-dihydrobenzofuran

The Sandmeyer reaction provides a reliable, albeit indirect, method for the synthesis of aryl halides from the corresponding anilines.[3][4][5] This multi-step approach involves the diazotization of 5-amino-2,3-dihydrobenzofuran followed by treatment with an iodide salt.

Mechanistic Rationale

The synthesis begins with the formation of a diazonium salt from 5-amino-2,3-dihydrobenzofuran by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6] The resulting diazonium salt is a highly reactive intermediate. In the presence of a copper(I) catalyst, a single electron transfer from Cu(I) to the diazonium salt occurs, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts an iodine atom from a copper(II) iodide species, regenerating the Cu(I) catalyst and forming the desired product. Alternatively, in the absence of a copper catalyst, direct displacement of the diazonium group by an iodide anion can occur, although this is often less efficient.[7]

graph "Sandmeyer_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"5-Amino-2,3-dihydrobenzofuran" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazonium_Salt" [label="Diazonium Salt Intermediate"]; "Aryl_Radical" [label="Aryl Radical"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagents1" [label="NaNO2, HCl\n0-5 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reagents2" [label="KI", fillcolor="#FBBC05", fontcolor="#202124"];

"5-Amino-2,3-dihydrobenzofuran" -> "Diazonium_Salt" [label="Diazotization"]; "Reagents1" -> "Diazonium_Salt" [style=invis]; "Diazonium_Salt" -> "Aryl_Radical" [label="Decomposition\n(-N2)"]; "Aryl_Radical" -> "this compound" [label="+ I-"]; "Reagents2" -> "this compound" [style=invis]; }

Caption: Sandmeyer Reaction Pathway.

Experimental Protocol

Part A: Synthesis of 5-Amino-2,3-dihydrobenzofuran (if not commercially available)

A common route to 5-amino-2,3-dihydrobenzofuran involves the nitration of 2,3-dihydrobenzofuran followed by reduction.

Part B: Sandmeyer Reaction

Materials:

  • 5-Amino-2,3-dihydrobenzofuran

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO2)

  • Potassium iodide (KI)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-amino-2,3-dihydrobenzofuran (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance and Considerations
ParameterPerformance Data
Yield 60-75% (from the amine)
Purity Good after purification
Reaction Time 2-4 hours
Temperature 0 °C to 60 °C
Reagents Readily available
Scalability Moderate; diazonium salts can be unstable.
Safety Diazonium salts are potentially explosive and should be handled with care at low temperatures and not isolated.

The Sandmeyer reaction is a robust and well-established method. Its main drawback is the need for the precursor, 5-amino-2,3-dihydrobenzofuran, which adds steps to the overall synthesis. The handling of potentially unstable diazonium intermediates also requires careful temperature control and adherence to safety protocols.

Route 3: Iodocyclization of a Precursor

This strategy involves the construction of the iodinated dihydrobenzofuran ring in a single step from an appropriately substituted acyclic precursor. A common approach is the iodocyclization of an ortho-allylphenol.

Mechanistic Rationale

The reaction is initiated by the electrophilic attack of an iodine species (often generated from molecular iodine) on the alkene of the allyl group, forming a cyclic iodonium ion intermediate. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in a 5-exo-trig cyclization. Subsequent deprotonation yields the this compound derivative. The starting material, an ortho-allylphenol with a substituent that will become the iodo group at the desired position, needs to be synthesized first. For the synthesis of this compound, a more practical approach would be the iodocyclization of 2-allylphenol to form 2-(iodomethyl)-2,3-dihydrobenzofuran, followed by further transformations, or the direct iodination of a pre-formed dihydrobenzofuran ring as discussed in Route 1. A more direct iodocyclization to form the 5-iodo product would require a more complex starting material.

For the purpose of this comparison, we will consider a more general iodocyclization to form a substituted dihydrobenzofuran, highlighting the principles of this synthetic strategy.[8]

graph "Iodocyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"o-Allylphenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Iodonium_Ion" [label="Cyclic Iodonium\nIon Intermediate"]; "Cyclized_Product" [label="2-(Iodomethyl)-2,3-\ndihydrobenzofuran"]; "Iodine" [label="I2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"o-Allylphenol" -> "Iodonium_Ion" [label="+ I+"]; "Iodine" -> "Iodonium_Ion" [style=invis]; "Iodonium_Ion" -> "Cyclized_Product" [label="Intramolecular\nNucleophilic Attack"]; }

Caption: Iodocyclization of o-Allylphenol.

Performance and Considerations

While a direct iodocyclization to this compound from a simple precursor is not straightforward, the general strategy of cyclization followed by functional group manipulation is a valid, albeit longer, synthetic route. The performance would be highly dependent on the specific steps involved in synthesizing the necessary precursor.

Comparative Summary

FeatureRoute 1: Direct IodinationRoute 2: Sandmeyer ReactionRoute 3: Iodocyclization (Conceptual)
Starting Material 2,3-Dihydrobenzofuran5-Amino-2,3-dihydrobenzofuranSubstituted o-allylphenol
Number of Steps 12 (from amine)Multi-step (precursor synthesis)
Overall Yield Good (70-85%)Moderate (60-75%)Variable
Scalability GoodModeratePotentially challenging
Key Advantages Atom economical, directReliable, well-establishedCan build complexity
Key Disadvantages Potential for side productsHandling of diazonium saltsRequires precursor synthesis

Conclusion and Recommendations

The choice of synthetic route to this compound is contingent upon several factors, including the availability of starting materials, the scale of the synthesis, and the tolerance of other functional groups within the molecule.

  • For a direct and efficient synthesis on a laboratory scale, Route 1 (Direct Electrophilic Iodination) is highly recommended. Its simplicity and good yields make it an attractive first choice, provided the substrate is compatible with the acidic reaction conditions.

  • When the starting material is 5-amino-2,3-dihydrobenzofuran, or when a robust and well-precedented method is preferred, Route 2 (Sandmeyer Reaction) is a solid option. While it involves an additional step and requires careful handling of diazonium intermediates, its reliability is a significant advantage.

  • Route 3 (Iodocyclization) represents a more complex, multi-step approach. While powerful for the synthesis of diverse substituted dihydrobenzofurans, it is less direct for the specific target of this compound and would likely be considered only if the other routes are not viable or if a specific precursor is readily available.

Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the specific experimental context. This guide provides the foundational knowledge to aid researchers in navigating these choices and successfully synthesizing this important chemical building block.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The introduction of an iodine atom at the 5-position of this scaffold creates a unique chemical entity with altered electronic and lipophilic properties, offering a promising avenue for the development of novel therapeutic agents. The iodine atom, capable of forming potent halogen bonds and increasing tissue permeability, significantly influences the molecule's interaction with biological targets.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Iodo-2,3-dihydrobenzofuran derivatives. We will dissect how specific structural modifications to this core influence its biological efficacy across different therapeutic areas, offering a comparative perspective against established alternatives, supported by experimental data and detailed protocols. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel drug discovery.

The this compound Scaffold: A Platform for Therapeutic Innovation

The core structure of this compound provides several key positions for chemical modification, allowing for the fine-tuning of its pharmacological profile. The strategic placement of various substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Understanding these relationships is paramount for rational drug design.

Caption: Key sites for substitution on the this compound scaffold.

Comparative Analysis of Biological Activities

As Cholinesterase Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder often characterized by a decline in acetylcholine levels.[5] Consequently, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for its degradation, is a primary therapeutic strategy.[6] Benzofuran-based derivatives have shown significant promise in this area, with some compounds displaying potency comparable to the standard drug, Donepezil.[7][8]

Structure-Activity Relationship Insights:

  • The Benzofuran Core: The core structure serves as an essential scaffold for orienting substituents to interact with the AChE active site.

  • Substituents on the Benzene Ring: The introduction of electron-withdrawing groups like halogens can be critical for activity.[9] Specifically, methoxy groups at the 5 and 6 positions have been shown to increase affinity for the enzyme.[10]

  • Side Chains: The nature and length of side chains attached to the core are crucial. For instance, linking the benzofuran ring to an N-methyl-N-benzylamine moiety via a heptyloxy chain has produced hybrid molecules with dual inhibitory action against both cholinesterase and Aβ fibril formation.[11]

Performance Comparison: A study on novel benzofuran-based derivatives identified compounds with potent AChE inhibitory activity.[7] Compound 7c from this series demonstrated an IC50 value nearly identical to that of Donepezil, a leading AD therapeutic.

CompoundTarget EnzymeIC50 (µM)
Compound 7c Acetylcholinesterase (AChE)0.058
Compound 7e Acetylcholinesterase (AChE)0.086
Donepezil (Reference) Acetylcholinesterase (AChE)0.049
Data synthesized from a study on benzofuran-based AChE inhibitors.[7]

Furthermore, these derivatives often exhibit multi-target potential by also inhibiting the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of AD.[11][12]

As Anti-inflammatory Agents

Chronic inflammation is a key component of numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Recent studies have explored iodobenzofuran derivatives as potent anti-inflammatory agents, comparing them directly with the widely used NSAID, diclofenac.[13][14]

Structure-Activity Relationship Insights:

  • Iodine Substitution: The presence and position of the iodine atom are significant. It contributes to the overall lipophilicity and can form crucial interactions within the active sites of COX-1 and COX-2.

  • Absence of Acidic Group: Unlike many traditional NSAIDs, these benzofuran derivatives lack a carboxylic acid group. This is a significant advantage, as it may reduce the risk of gastrointestinal side effects commonly associated with NSAID use.[14]

Performance Comparison: In both in silico and in vivo studies, certain iodobenzofuran derivatives demonstrated superior anti-inflammatory activity compared to diclofenac.[13][14] Molecular docking studies revealed that these compounds achieved more favorable binding energies with both COX-1 and COX-2.

CompoundTarget EnzymeBinding Energy (kJ/mol)
Iodobenzofuran 2b COX-1-10.94
COX-2-9.67
Iodobenzofuran 2c COX-1-10.51
COX-2-9.52
Diclofenac (Reference) COX-1-7.69
COX-2-5.84
Data from in silico molecular docking studies.[13][14]

In vivo testing using the carrageenan-induced edema model confirmed these findings, with compounds 2b and 2c showing higher rates of inflammation inhibition than diclofenac.[13][14]

As Antioxidant Agents

Oxidative stress is implicated in a vast range of pathologies. The 2,3-dihydro-5-hydroxybenzofuran core is structurally related to Vitamin E (α-tocopherol) and has been investigated for its radical-scavenging capabilities.[15]

Structure-Activity Relationship Insights:

  • 5-Hydroxy Group: This phenolic hydroxyl group is critical for antioxidant activity, as it is the site of hydrogen atom donation to neutralize free radicals.

  • Substituents at C2: The nature of the side chains at the C2 position influences the compound's lipophilicity and mobility within cell membranes. For example, di-pentyl side chains reduce inter-membrane mobility compared to di-methyl side chains.[15]

  • Ortho-Substituents (C4, C6): Bulky groups like tert-butyl at the ortho positions (C4 and C6) enhance lipophilicity and increase the stability of the resulting aryloxyl radical, thereby improving antioxidant capacity.[15]

  • Selenium/Sulfur Analogs: Introducing selenium or sulfur-containing side chains at the C2 position can dramatically enhance antioxidant activity. 2-Dodecylselenomethyl-5-hydroxy-2,3-dihydrobenzofurans were found to be 19-20 times more effective than tocopherols in preventing lipid autooxidation.[16]

Experimental Protocols: Self-Validating Methodologies

To ensure scientific rigor, the protocols described below are standard, validated methods for assessing the biological activities discussed.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a gold standard for measuring AChE activity. Its trustworthiness stems from its direct measurement of the enzymatic product.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to enzyme activity.

Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.

Step-by-Step Procedure:

  • Preparation: All reactions are performed in a 96-well microplate. Prepare solutions of AChE, ATCh, DTNB, and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Reaction Mixture: To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 20 µL of the AChE solution to the mixture and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the ATCh substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Readings are taken every minute for 5-10 minutes.

  • Calculation: The rate of reaction is determined from the slope of the absorbance vs. time plot. The percent inhibition is calculated relative to a control reaction containing no inhibitor. IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Carrageenan-Induced Paw Edema Model (In Vivo Anti-inflammatory)

This is a widely used and validated preclinical model for evaluating acute anti-inflammatory activity. Its self-validating nature comes from the predictable and quantifiable inflammatory response induced by carrageenan.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory potential.

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a reference group (e.g., Diclofenac), and test groups (various doses of the this compound derivative). Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Measurement: Before dosing, measure the initial volume of each animal's right hind paw using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 30, 60, 120, 180, and 240 minutes).

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for the development of potent and targeted therapeutic agents. The structure-activity relationship data clearly indicate that strategic modification of this core can yield compounds with significant activity as cholinesterase inhibitors, anti-inflammatory agents, and antioxidants.

  • Key SAR Takeaways:

    • The 5-iodo substituent is a powerful modulator of biological activity, likely through enhancing lipophilicity and participating in halogen bonding at the target site.

    • Substituents on the dihydrofuran ring (C2) are critical for tuning lipophilicity and membrane interactions, as seen in the antioxidant derivatives.

    • The absence of a carboxylic acid moiety in the anti-inflammatory derivatives represents a significant advantage for reducing gastrointestinal toxicity.

    • Hybridization strategies , such as linking the scaffold to other pharmacophores, can produce multi-target-directed ligands, a highly desirable trait for complex diseases like Alzheimer's.[11]

Future research should focus on synthesizing a broader library of these derivatives to further refine SAR models. Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is essential to identify candidates with favorable pharmacokinetic properties for clinical development.[13][14] The promising results across multiple therapeutic areas underscore the immense potential of this compound derivatives as a foundation for the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to the Comparative Stability of Iodinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceuticals, diagnostics, and organic synthesis, iodinated compounds are indispensable. From high-contrast imaging agents to critical intermediates in drug manufacturing, the utility of these molecules is vast. However, their efficacy is intrinsically linked to their stability. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to various degradation pathways that can compromise a product's potency, safety, and shelf-life.[1]

This guide provides an in-depth comparison of the stability of different classes of iodinated compounds, supported by experimental frameworks. We will explore the fundamental factors governing stability, detail robust protocols for assessment, and present data to inform the development and handling of these sensitive molecules.

Fundamental Factors Governing Stability

The stability of an iodinated compound is not an intrinsic constant but a dynamic property influenced by its environment. Several key factors can trigger degradation, often leading to the formation of elemental iodine (I₂), which manifests as a characteristic yellow-brown discoloration.[1]

  • Light Exposure (Photostability): The energy from light, particularly UV radiation, can be readily absorbed by iodinated compounds, leading to the homolytic cleavage of the C-I bond.[1] This process, known as photolysis, is a primary concern for iodoaromatic compounds used in light-exposed applications. Protecting these compounds by storing them in amber or opaque containers is a critical first step in mitigating photodegradation.[1]

  • Temperature (Thermal Stability): Heat provides the activation energy necessary to break the C-I bond.[1] Most chemical reactions, including degradation pathways, accelerate at elevated temperatures.[2] Therefore, controlled storage at reduced temperatures is often mandatory.

  • pH and Hydrolysis: Depending on the molecular structure, both acidic and alkaline conditions can catalyze the degradation of iodinated compounds.[1] The presence of water can facilitate hydrolytic pathways, where the iodine atom is replaced by a hydroxyl group.[1] This is a significant consideration for aqueous formulations and during synthetic workups.

  • Oxidation: The iodide anion (I⁻) is a strong reducing agent among the stable halogens and is easily oxidized back to diatomic iodine (I₂).[3] The presence of oxygen or other oxidizing agents, especially when catalyzed by trace metal impurities, can accelerate decomposition.[1][4] For highly sensitive materials, storage under an inert atmosphere like nitrogen or argon is recommended.[1]

  • Moisture and Impurities: Moisture absorbed from the atmosphere can act as a reaction medium for decomposition.[2] Hygroscopic impurities, such as magnesium chloride in salt, can attract water, creating localized environments that accelerate iodine loss.[2][4]

The interplay of these factors dictates the overall stability profile of an iodinated molecule. A logical workflow for assessing these factors is crucial for any development program.

G cluster_factors Environmental Stress Factors cluster_pathways Primary Degradation Pathways cluster_outcomes Degradation Outcomes Light (UV) Light (UV) Photolysis Photolysis Light (UV)->Photolysis Heat Heat Thermal Cleavage Thermal Cleavage Heat->Thermal Cleavage pH (Acid/Base) pH (Acid/Base) Hydrolysis Hydrolysis pH (Acid/Base)->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Moisture/Impurities Moisture/Impurities Catalytic Decomposition Catalytic Decomposition Moisture/Impurities->Catalytic Decomposition Loss of Potency Loss of Potency Photolysis->Loss of Potency Generation of Toxic Byproducts Generation of Toxic Byproducts Photolysis->Generation of Toxic Byproducts Formation of I₂ (Discoloration) Formation of I₂ (Discoloration) Thermal Cleavage->Formation of I₂ (Discoloration) Hydrolysis->Loss of Potency Hydrolysis->Generation of Toxic Byproducts Oxidation->Formation of I₂ (Discoloration) Catalytic Decomposition->Loss of Potency Altered Bioavailability Altered Bioavailability

Caption: Relationship between environmental stress factors and degradation outcomes.

Comparative Stability: Structural Considerations

The stability of the C-I bond is highly dependent on the structure of the organic molecule. Understanding these differences is key to predicting and managing degradation.

Aromatic vs. Aliphatic Iodides

The hybridization of the carbon atom bonded to iodine plays a significant role.

  • Aromatic Iodides (sp² Carbon): The C-I bond in aryl iodides is generally stronger and more stable than in aliphatic iodides. The C(sp²)-I bond dissociation energy is higher. For example, the C-I bond in phenyl iodide is considered the strongest among common organic iodides.[5][6] This increased stability is attributed to the greater s-character of the sp² hybrid orbital, which forms a shorter, stronger bond.

  • Aliphatic Iodides (sp³ Carbon): The C(sp³)-I bond is longer and weaker, making aliphatic iodides more susceptible to nucleophilic substitution (Sₙ2) and elimination reactions. Methyl iodide has one of the weakest C-I bonds among these compounds.[5][6] They are generally more prone to thermal and hydrolytic degradation.

Influence of Iodination Degree

In poly-iodinated compounds, such as iodinated contrast media (ICM), the number and position of iodine atoms significantly impact stability.

  • Studies on diatrizoate derivatives have shown that the tri-iodinated structure is considerably more stable against aerobic biodegradation compared to its mono-iodinated or de-iodinated counterparts.[7] The degradation half-lives (DT50) for diatrizoate derivatives can range from 0.9 to 65 days, strongly influenced by the number and position of iodine atoms.[8][9] This suggests that the electron-withdrawing nature and steric bulk of multiple iodine atoms can shield the aromatic ring from enzymatic attack.

Experimental Design: Forced Degradation Studies

To objectively compare stability, a forced degradation (or stress testing) study is the industry-standard methodology. This involves subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential pathways.

Objective & Rationale

The goal is to rapidly assess the intrinsic stability of a molecule by exposing it to stress conditions that it might encounter during its lifecycle. This approach helps in developing stable formulations, determining appropriate storage conditions, and establishing analytical methods that can detect all potential degradation products.

Experimental Workflow

A typical forced degradation study follows a structured workflow, as illustrated below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Iodinated Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Aliquot & Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Aliquot & Expose Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidative Aliquot & Expose Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Aliquot & Expose Photo Photolytic Stress (e.g., ICH Q1B conditions) Prep->Photo Aliquot & Expose HPLC HPLC-UV/MS Analysis Acid->HPLC Sample at Timepoints Base->HPLC Sample at Timepoints Oxidative->HPLC Sample at Timepoints Thermal->HPLC Sample at Timepoints Photo->HPLC Sample at Timepoints Assay Assay of Parent Compound HPLC->Assay Impurity Impurity Profiling HPLC->Impurity Mass Mass Balance Calculation HPLC->Mass

Caption: Workflow for a forced degradation study of an iodinated compound.

Detailed Protocol: Hydrolytic Stability Assessment (as per OECD 111)

This protocol outlines the steps for assessing stability under acidic and basic conditions, a key component of forced degradation.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 as specified in the OECD 111 Guideline.[10][11]

  • Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable, water-miscible organic solvent (e.g., acetonitrile) to minimize its volume in the final test solution.

  • Test Solutions: Add a small aliquot of the stock solution to each buffer solution in separate, sterile containers (amber glass vials are recommended to prevent photolysis). The final concentration of the test substance should be below its water solubility limit.

  • Incubation: Incubate the test solutions in the dark at a controlled temperature, typically starting with an elevated temperature (e.g., 50°C) for a preliminary test to determine if significant degradation occurs.[10][11]

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 5, 7, and 14 days). Immediately quench any reaction if necessary (e.g., by neutralizing acid/base) and store frozen prior to analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. Quantify the remaining parent compound against a time-zero sample and identify any major degradation products using mass spectrometry (LC-MS).

  • Data Evaluation: Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the compound at each pH. If degradation is less than 10% after the preliminary test, the compound is considered hydrolytically stable under those conditions.[10][11]

Data Summary & Interpretation

The output of these studies is quantitative data that allows for direct comparison. The table below presents hypothetical but representative data for two classes of iodinated compounds.

Stress ConditionParameterCompound A (Aryl Iodide)Compound B (Alkyl Iodide)
Acid Hydrolysis (pH 4, 50°C) % Degradation (5 days)< 5%18%
Base Hydrolysis (pH 9, 50°C) % Degradation (5 days)8%35%
Oxidative (3% H₂O₂, 25°C) % Degradation (24 hrs)12%22%
Photolytic (ICH Q1B) % Degradation25%15%
Thermal (70°C, solution) % Degradation (7 days)7%28%

Interpretation:

  • Compound A (Aryl Iodide): Demonstrates superior stability against hydrolysis and thermal stress, consistent with the stronger C(sp²)-I bond.[5][6] However, its aromatic nature makes it more susceptible to photolytic degradation, a common characteristic of iodoaromatic systems.

  • Compound B (Alkyl Iodide): Shows significant degradation under hydrolytic and thermal conditions, highlighting the lability of the C(sp³)-I bond. Its lower susceptibility to photolysis compared to the aryl iodide may be due to a less efficient chromophore.

Conclusion and Recommendations

The stability of iodinated compounds is a multifaceted challenge governed by both molecular structure and external environmental factors.

  • Expertise-Driven Insight: The choice of an aryl iodide over an alkyl iodide in a drug candidate can significantly enhance its intrinsic stability against hydrolytic and thermal degradation. However, this choice necessitates a greater focus on photostability during formulation and packaging design.

  • Trust through Validation: A rigorous forced degradation study is a self-validating system. By pushing the molecule to its limits, we gain confidence in its behavior under normal conditions and ensure that our analytical methods are capable of detecting potential issues long before they impact the end-user.

  • Authoritative Grounding: Always design stability studies in alignment with international guidelines such as those from the ICH (International Council for Harmonisation) and OECD (Organisation for Economic Co-operation and Development). This ensures regulatory compliance and scientific rigor.

For researchers, the key takeaway is proactive management. Protecting iodinated compounds from light, heat, and moisture is paramount.[1][12][13] For drug developers, a deep understanding of a compound's degradation profile through comprehensive stress testing is not just a regulatory hurdle, but a fundamental component of creating a safe, effective, and reliable product.

References

  • Benchchem. Improving the Stability of Iodinated Organic Compounds. Technical Support Center.
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  • PubMed Central (NIH). Studies on the stability of iodine compounds in iodized salt. Bull World Health Organ.
  • PubMed Central (NIH). Mechanistic Investigation of the Carbon–Iodine Bond Activation on the Niobium–Carbon Cluster. ACS Omega.
  • ACS Publications. Mechanistic Investigation of the Carbon–Iodine Bond Activation on the Niobium–Carbon Cluster. ACS Omega.
  • Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.
  • PubMed.
  • Study of the effect of storage conditions on stability of iodine in iodized table salt.
  • Recent Advances in Stability of Iodine in Iodized Salt.
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Assessing the Efficacy of 5-Iodo-2,3-dihydrobenzofuran in Target-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high target specificity and therapeutic efficacy is paramount. The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-inflammatory effects.[1][2] This guide provides an in-depth technical assessment of 5-Iodo-2,3-dihydrobenzofuran , a halogenated derivative, and its potential efficacy in target-based assays, particularly focusing on key enzymes in the inflammatory cascade.

While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from closely related halogenated benzofuran and dihydrobenzofuran analogs to build a robust scientific rationale for its evaluation. We will compare its predicted performance with established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant inhibitors, providing a framework for researchers to design and execute rigorous target-based screening campaigns.

The Prostaglandin Synthesis Pathway: A Prime Target for Anti-Inflammatory Agents

Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade, which leads to the production of prostaglandins (PGs) – potent lipid mediators of pain, fever, and inflammation.[3] The key enzymes in this pathway, Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E Synthase-1 (mPGES-1), are well-established targets for anti-inflammatory drugs.[4][5]

Prostaglandin Synthesis Pathway cluster_inhibitors Inhibitor Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Pain, Fever, Inflammation PGE2->Inflammation NSAIDs Non-selective NSAIDs (e.g., Indomethacin) NSAIDs->Arachidonic_Acid COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->Arachidonic_Acid mPGES1_Inhibitors mPGES-1 Inhibitors (e.g., MK-886) mPGES1_Inhibitors->PGH2 Target_Compound This compound (Hypothesized Target) Target_Compound->Arachidonic_Acid Target_Compound->PGH2 COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and controls Add_Compound Add test compound/controls and incubate Compound_Prep->Add_Compound Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Dispense Dispense enzyme, buffer, and heme into 96-well plate Enzyme_Prep->Dispense Reagent_Prep Prepare reaction buffer, heme, and fluorometric probe Reagent_Prep->Dispense Dispense->Add_Compound Initiate_Reaction Initiate reaction with arachidonic acid and fluorometric probe Add_Compound->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 values Measure_Fluorescence->Calculate_IC50

Figure 2: Workflow for the COX Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

    • Prepare stock solutions of Indomethacin and Celecoxib as positive controls.

    • Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the appropriate buffer.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme as a cofactor.

    • Prepare a solution of a suitable fluorometric probe (e.g., Amplex Red) and arachidonic acid.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compound dilutions or controls to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid and fluorometric probe mixture to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay measures the conversion of PGH2 to PGE2.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • Prepare a stock solution of a known mPGES-1 inhibitor, such as MK-886, as a positive control.

    • Use a source of mPGES-1, such as microsomes prepared from IL-1β-stimulated A549 cells or a purified recombinant enzyme.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer) containing glutathione (GSH) as a cofactor.

    • Prepare a solution of the substrate, Prostaglandin H2 (PGH2).

  • Assay Procedure:

    • In microcentrifuge tubes or a 96-well plate, combine the mPGES-1 enzyme source and reaction buffer.

    • Add the test compound dilutions or controls and pre-incubate for a specified time (e.g., 15 minutes) on ice.

    • Initiate the reaction by adding PGH2 and incubate for a short period (e.g., 1-2 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

    • Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 produced in each reaction.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound in target-based assays is currently limited, the existing body of research on related halogenated dihydrobenzofuran and benzofuran derivatives provides a strong scientific rationale for its investigation as a potential inhibitor of the prostaglandin synthesis pathway. The presence of the iodine atom may confer a unique pharmacological profile, potentially leading to improved potency or a novel selectivity for COX-1, COX-2, and/or mPGES-1.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel chemical entities. By comparing its performance against well-characterized inhibitors such as Indomethacin, Celecoxib, and MK-886, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies, including comprehensive SAR analyses and in vivo models of inflammation, will be essential to fully elucidate the promise of this compound as a novel anti-inflammatory agent.

References

  • Claveau, D., et al. (2003). In vitro and in vivo pharmacological profiles of a potent and selective mPGES-1 inhibitor. British Journal of Pharmacology, 139(8), 1547-1555.
  • Hawkins, D. J., & H-J., H. (2000). The discovery of celecoxib, a COX-2 inhibitor.
  • Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367-375.
  • MedicineNet. (n.d.). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. Retrieved from [Link] [6]5. Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters, 15(14), 3352-3355. [7][8]6. Saeidnia, S., & Abdollahi, M. (2013). A review on the structure-activity relationship of cyclooxygenase-2 inhibitors. Current Medicinal Chemistry, 20(34), 4293-4311.

  • Xu, S., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS One, 9(5), e97829. [9]13. Werner, M., et al. (2005). Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1. Journal of Pharmacology and Experimental Therapeutics, 312(2), 748-753. [10]14. Appendix S1. (2015). pone.0139147.s006.docx. [Link] [11]15. Patel, B. D., & Patel, K. C. (2022). COX Inhibitors. In StatPearls. StatPearls Publishing. [4]16. American Dental Association. (n.d.). Oral Analgesics for Acute Dental Pain. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link] [1]18. Ghannoum, M., & Weiner, D. (2022). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [3]19. ResearchGate. (2023). (PDF) Evaluation of the Anti‐Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity, e202300895. [12]21. Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • UTHSC Digital Commons. (n.d.). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Retrieved from [Link] [13]23. Back, M., & Oliw, E. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11), 945-955. [5]24. MDPI. (n.d.). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Retrieved from [Link]

  • Liu, P. S., et al. (2016). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Medicinal Chemistry Letters, 7(12), 1149-1154. [14]26. Koeberle, A., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European journal of pharmacology, 608(1-3), 84-90. [15]27. ResearchGate. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. Retrieved from [Link]

  • Scott, J. D., et al. (2023). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 66(15), 10486-10511. [16]29. ResearchGate. (2023). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link] [2]30. Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 28048-28067. [17]31. Ye, X. Y., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & medicinal chemistry letters, 24(11), 2539-2545. [18]32. ResearchGate. (2019). Synthesis of Dibenzofurans via C–H Activation of o -Iodo Diaryl Ethers. Retrieved from [Link]

  • Scott, J. D., et al. (2023). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry, 66(15), 10486-10511. [19]34. Wang, W., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Bioorganic & medicinal chemistry letters, 19(7), 2045-2048.

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Safety Operating Guide

Navigating the Safe Handling of 5-Iodo-2,3-dihydrobenzofuran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to safety is the bedrock of innovative research. This guide provides essential, in-depth technical and safety information for handling 5-Iodo-2,3-dihydrobenzofuran, a compound with significant potential in synthetic chemistry and drug development. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation of dust, skin and eye contact, and ingestion.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity 4, Oral , with the hazard statement H302: Harmful if swallowed . The assigned pictogram is GHS07 , an exclamation mark, indicating that it can cause less serious health effects. While specific data on skin and eye irritation is limited for this exact compound, its structural similarity to other halogenated aromatic compounds suggests it should be treated as a potential skin and eye irritant.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 132464-84-7
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
Appearance Solid
Melting Point 62-65°C

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a thorough assessment of the compound's known and potential hazards.

Hand Protection:

Given the potential for skin absorption and irritation, selecting the correct gloves is critical. For halogenated aromatic compounds, standard disposable nitrile gloves may have a short breakthrough time.[1] Therefore, a more robust glove selection is recommended.

  • For incidental contact (e.g., weighing, preparing solutions in a fume hood): Double-gloving with high-quality nitrile gloves (minimum 5-mil thickness) is a prudent measure. If contact occurs, the outer glove should be removed immediately, and hands washed thoroughly before donning a new pair.

  • For extended contact or spill cleanup: Viton™ gloves are highly recommended due to their excellent resistance to chlorinated and aromatic solvents.[1] While specific data for this compound is unavailable, Viton™ generally provides superior protection against this class of compounds. Butyl rubber gloves are another option, offering good protection against a wide range of chemicals, though they may not perform as well with some aromatic hydrocarbons.[2]

Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use.

Eye and Face Protection:

Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this compound. For operations with a higher risk of splashing, such as transferring large quantities or working with solutions under pressure, a face shield should be worn in addition to goggles.

Body Protection:

A flame-resistant lab coat should be worn at all times in the laboratory. For tasks with a higher potential for contamination, a chemically resistant apron or coveralls should be considered. Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.

Respiratory Protection:

All handling of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood. For routine operations within a fume hood, respiratory protection is generally not required.

However, in the event of a significant spill outside of a fume hood where dust may become airborne, respiratory protection is essential. A NIOSH-approved air-purifying respirator with a P100 particulate filter is recommended. If organic vapors are also a concern, a combination organic vapor/P100 cartridge should be used.[3][4] Personnel must be properly fit-tested and trained in the use of any tight-fitting respirator.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible results.

Preparation:
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.

  • Spill Kit: Ensure a well-stocked chemical spill kit is available in the laboratory. The kit should contain absorbent materials suitable for solid spills, waste bags, and appropriate PPE.[5]

  • Decontamination: Prepare a decontamination solution, such as a 10% bleach solution followed by a 1% sodium thiosulfate solution, for cleaning surfaces after handling.[5]

Handling Procedure:
  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations on a disposable weigh boat or paper within the fume hood to contain any spills.

    • Use spatulas and other tools carefully to avoid generating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or oil bath. Never use an open flame.

  • Post-Handling:

    • Decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

    • Properly dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness and Response

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Cleanup:

For a minor spill of solid this compound within a chemical fume hood:

  • Alert others in the area.

  • Wearing appropriate PPE (including double nitrile or Viton™ gloves), gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.[5]

  • Carefully scoop the material and contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate the area with an appropriate cleaning solution.

  • Dispose of all contaminated materials as hazardous waste.

For a major spill, or any spill outside of a fume hood:

  • Evacuate the immediate area and alert others.

  • If the spill is large or if there is a risk of dust inhalation, evacuate the laboratory and call your institution's emergency response team.

  • Only personnel trained in hazardous spill cleanup and equipped with the appropriate PPE, including respiratory protection, should address the spill.[3][8]

Disposal Plan: Environmental Responsibility

All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weigh boats, absorbent materials), and empty containers, must be disposed of as hazardous waste.

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other waste streams.

  • Disposal Method: The disposal of iodinated organic compounds should be handled by a licensed hazardous waste disposal company.[9] High-temperature incineration is a common and effective method for the destruction of such compounds, in accordance with EPA regulations.[10][11]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate work area in fume hood Weigh 4. Weigh and transfer solid carefully Prep->Weigh Proceed to handling PPE 2. Don appropriate PPE SpillKit 3. Verify spill kit and emergency equipment Dissolve 5. Prepare solution (if applicable) Weigh->Dissolve Decon 6. Decontaminate surfaces and equipment Dissolve->Decon After handling Waste 7. Dispose of all waste as hazardous Decon->Waste RemovePPE 8. Remove PPE and wash hands Waste->RemovePPE

Caption: A streamlined workflow for the safe handling of this compound.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]

  • University of British Columbia. (2025). Hazardous Drugs Spill Clean Up. Safety & Risk Services. Retrieved from [Link]

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • WorkSafe GEAR Australia. (2025). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Are Nitrile Gloves Chemical Resistant? | WorkSafe GEAR Australia. (2025). Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). IODO BLANCO (IODINE TINCTURE DECOLORIZED) FIRST AID ANTISEPTIC. DailyMed. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

  • How To Dispose Of Iodine Properly? (2024). Retrieved from [Link]

  • The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Missouri Poison Center. (n.d.). Skin Exposure First Aid. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1990). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.